1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQRGAQXQLASRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168262 | |
| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16728-00-0 | |
| Record name | 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016728000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16728-00-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile: A Technical Guide for Chemical Researchers
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The document details a robust and efficient two-step synthetic pathway, commencing with the preparation of the key intermediate, 4-methoxyphenylacetonitrile, followed by a phase-transfer catalyzed cyclopropanation. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms and the rationale behind the procedural steps. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction
Cyclopropane rings are privileged motifs in organic chemistry, imparting unique conformational constraints and metabolic stability to molecules. Their incorporation into pharmaceutical agents and functional materials has been a subject of intense research. This compound, in particular, serves as a versatile precursor for a variety of more complex molecules, leveraging the reactivity of the nitrile group and the electronic properties of the methoxy-substituted phenyl ring. This guide presents a reliable and scalable synthetic route to this important compound, emphasizing practical execution and a deep understanding of the chemical transformations involved.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the crucial precursor, 4-methoxyphenylacetonitrile, from a readily available starting material. The second stage is the core cyclopropanation reaction, where the benzylic position of 4-methoxyphenylacetonitrile is alkylated with a two-carbon electrophile under phase-transfer catalysis to construct the cyclopropane ring.
An In-depth Technical Guide to 1-(4-Methoxyphenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and field-proven insights.
Introduction
This compound, a substituted aryl cyclopropanecarbonitrile, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a strained cyclopropane ring directly attached to a nitrile group and a methoxy-substituted phenyl ring, imparts unique electronic and steric properties. The cyclopropane motif is a valuable bioisostere for various functional groups, often enhancing metabolic stability, binding affinity, and membrane permeability of drug candidates. The nitrile group, a versatile functional handle, can participate in various chemical transformations and act as a hydrogen bond acceptor in biological systems. This guide delves into the core chemical characteristics of this compound, providing a foundational understanding for its utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, analysis, and application in synthetic workflows.
| Property | Value | Source |
| CAS Number | 16728-00-0 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | N/A |
| Predicted Boiling Point | 315.3 ± 35.0 °C | N/A |
| Predicted Density | 1.08 g/cm³ | N/A |
| Refractive Index | 1.5415 to 1.5435 (20°C, 589 nm) | N/A |
| Storage Temperature | 2-8°C | N/A |
| LogP | 2.07 | [1] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the cyclopropanation of the corresponding activated methylene compound, 4-methoxyphenylacetonitrile. A robust and scalable method involves a phase-transfer catalyzed reaction with 1,2-dibromoethane.
Experimental Protocol: Cyclopropanation of 4-Methoxyphenylacetonitrile
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
4-Methoxyphenylacetonitrile
-
1,2-Dibromoethane
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-methoxyphenylacetonitrile and a catalytic amount of tetrabutylammonium bromide (TBAB) to toluene.
-
Addition of Base: With vigorous stirring, slowly add 50% aqueous sodium hydroxide solution to the reaction mixture.
-
Addition of Cyclopropanating Agent: Following the addition of the base, add 1,2-dibromoethane dropwise to the mixture. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford pure this compound.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst (TBAB): The reaction involves two immiscible phases (aqueous NaOH and organic toluene). TBAB facilitates the transfer of the hydroxide ions into the organic phase to deprotonate the 4-methoxyphenylacetonitrile, forming the reactive carbanion.
-
Vigorous Stirring: Essential to maximize the interfacial area between the two phases, thereby increasing the reaction rate.
-
Slow Addition: Dropwise addition of the base and 1,2-dibromoethane helps to control the exothermicity of the reaction and prevent side reactions.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (δ 7.2-7.4 ppm and δ 6.8-7.0 ppm): Two doublets are expected for the para-substituted benzene ring. The protons ortho to the cyclopropyl group will appear downfield from those ortho to the methoxy group due to the electron-donating nature of the methoxy group.
-
Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the methoxy group.
-
Cyclopropyl Protons (δ 1.2-1.8 ppm): The four protons on the cyclopropane ring will exhibit complex splitting patterns (multiplets) due to geminal and cis/trans vicinal coupling. They are expected to be diastereotopic.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon attached to the methoxy group appearing significantly downfield and the ipso-carbon attached to the cyclopropyl group also being distinct.
-
Nitrile Carbon (C≡N): A signal in the range of δ 120-125 ppm.
-
Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropane ring attached to the phenyl ring and the nitrile group will be a quaternary carbon with a chemical shift around δ 20-30 ppm.
-
Methylene Cyclopropyl Carbons (CH₂): The two methylene carbons of the cyclopropane ring will appear at higher field, typically in the range of δ 10-20 ppm.
-
Methoxy Carbon (OCH₃): A signal around δ 55 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2240 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹ for the cyclopropyl and methoxy groups.
-
C=C Aromatic Stretch: Several bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong absorption band around 1250 cm⁻¹ for the aryl ether.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 173.
-
Major Fragmentation Pathways:
-
Loss of a hydrogen atom to give a stable cyclopropyl cation (m/z = 172).
-
Loss of the methoxy group (•OCH₃) to give a fragment at m/z = 142.
-
Cleavage of the cyclopropane ring can lead to various smaller fragments. The tropylium ion derived from the phenyl ring (m/z = 91) might be observed, although less likely as a primary fragmentation from the intact molecule.
-
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dictated by its three key structural features: the nitrile group, the cyclopropane ring, and the methoxy-substituted aromatic ring.
Caption: Key reactive sites and potential transformations of the title compound.
-
Nitrile Group Transformations: The nitrile group is a versatile functional group that can undergo a variety of transformations.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 1-(4-methoxyphenyl)cyclopropanecarboxylic acid, or the intermediate amide.
-
Reduction: The nitrile can be reduced to a primary amine, [1-(4-methoxyphenyl)cyclopropyl]methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Addition of Nucleophiles: Organometallic reagents like Grignard reagents can add to the nitrile to form ketones after hydrolysis.
-
-
Cyclopropane Ring Reactivity: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, typically with strong electrophiles or radical initiators. However, the presence of the electron-donating methoxyphenyl group can influence the regioselectivity of such reactions.
-
Aromatic Ring Reactivity: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Further functionalization of the aromatic ring is therefore possible, although steric hindrance from the adjacent cyclopropyl group might influence the regioselectivity.
Applications in Drug Discovery and Development
Aryl cyclopropanecarbonitriles are valuable building blocks in medicinal chemistry. The unique conformational constraints and electronic properties of the cyclopropane ring can lead to improved pharmacological profiles of drug candidates.
Role as a Key Intermediate in Venlafaxine Synthesis
This compound is structurally related to key intermediates in some synthetic routes to Venlafaxine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant. While the most common industrial synthesis of Venlafaxine involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone, the cyclopropyl moiety of the title compound can be envisioned as a precursor or a structural analog in the exploration of novel synthetic pathways or related drug candidates.[2][3][4] The chemical transformations of the nitrile group, particularly its reduction to an amine, are directly relevant to the synthesis of the ethylamine side chain of Venlafaxine.
Scaffold for Novel CNS-Active Compounds
The 1-arylcyclopropanecarbonitrile scaffold is present in a variety of compounds with activity in the central nervous system (CNS). The rigid structure of the cyclopropane ring can help to lock the molecule into a specific conformation, which can be beneficial for selective binding to a biological target. The methoxyphenyl group is also a common feature in many CNS-active drugs. Therefore, this compound serves as an excellent starting point for the synthesis of novel compounds with potential therapeutic applications in areas such as depression, anxiety, and neurodegenerative diseases.
Conclusion
This compound is a versatile chemical entity with a rich profile of chemical properties and synthetic potential. Its unique structural features make it a valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the development of novel therapeutics.
References
- 1. 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | SIELC Technologies [sielc.com]
- 2. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]
- 3. WO2006035457A1 - A process for the manufacture of venlafaxine and intermediates thereof - Google Patents [patents.google.com]
- 4. CN101503365B - Preparation of venlafaxine intermediate 1-[2-amino-1-(4-methoxy phenyl)ethyl] cyclohexanol - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(4-Methoxyphenyl)cyclopropanecarbonitrile (CAS 16728-00-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile, a versatile building block in modern organic synthesis and medicinal chemistry. The unique structural and electronic properties of the aryl cyclopropane motif, imparted by the strained three-membered ring and the electron-donating methoxy group, make this compound a valuable intermediate for the synthesis of complex molecular architectures and bioactive compounds. This document will delve into the synthetic routes for its preparation, detailed spectroscopic characterization, key chemical transformations, and its applications in drug discovery, with a focus on the rationale behind its use in designing novel therapeutic agents.
Introduction: The Significance of the Aryl Cyclopropyl Motif
The cyclopropane ring, despite its simple cyclic structure, is a powerhouse in medicinal chemistry. Its rigid, three-dimensional nature allows for precise conformational constraint of molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The incorporation of a cyclopropyl group can also significantly improve a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4]
This compound belongs to the class of arylcyclopropanes, which are prevalent in a number of approved and investigational drugs.[2] The methoxy group on the phenyl ring acts as an electron-donating group, influencing the reactivity of the aromatic system and potentially participating in hydrogen bonding interactions within a biological target. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and amides, further expanding the synthetic utility of this molecule.[5] This guide will provide the necessary technical details for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
Synthesis and Purification
The synthesis of this compound typically involves the cyclopropanation of 4-methoxyphenylacetonitrile. Several methods can be employed for this transformation, with the choice of reagent and conditions influencing the yield and scalability of the reaction.
Recommended Synthetic Protocol: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction and its modifications are widely used for the formation of cyclopropane rings from alkenes.[6] A variation of this approach can be adapted for the synthesis of this compound from the corresponding α,β-unsaturated nitrile, which can be formed in situ from 4-methoxyphenylacetonitrile. A more direct approach involves the reaction of 4-methoxyphenylacetonitrile with a suitable cyclopropanating agent. A general procedure is outlined below, based on established cyclopropanation methodologies.[7]
Reaction Scheme:
A representative cyclopropanation reaction.
Materials and Reagents:
-
4-Methoxyphenylacetonitrile
-
Sodium hydride (NaH) or other suitable base
-
1,2-Dibromoethane or 1,2-Diiodoethane
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step-by-Step Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Starting Material: A solution of 4-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the anion.
-
Cyclopropanation: 1,2-Dibromoethane (1.1 equivalents) is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.
Alternative Synthetic Routes
Other methods for the synthesis of arylcyclopropanes include the use of sulfur ylides (Corey-Chaykovsky reaction) or transition-metal-catalyzed cyclopropanation reactions.[7][8] The choice of method may depend on the availability of reagents, desired scale, and functional group tolerance.
Spectroscopic and Physicochemical Properties
Thorough characterization of this compound is essential for confirming its identity and purity. The following data is a combination of expected values based on its structure and data from closely related analogs.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 16728-00-0 | [9] |
| Molecular Formula | C₁₁H₁₁NO | [9] |
| Molecular Weight | 173.21 g/mol | [9] |
| Appearance | White to off-white solid | General knowledge |
| LogP | 2.07 | [10] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons, and the diastereotopic methylene protons of the cyclopropane ring.
-
Aromatic Protons: Two doublets in the range of δ 6.8-7.3 ppm, corresponding to the AA'BB' system of the para-substituted phenyl ring.
-
Methoxy Protons: A singlet at approximately δ 3.8 ppm.
-
Cyclopropyl Protons: Two multiplets in the range of δ 1.2-1.8 ppm, corresponding to the four protons on the cyclopropane ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the quaternary carbon of the cyclopropane ring attached to the nitrile and phenyl groups, the methylene carbons of the cyclopropane ring, the aromatic carbons, the methoxy carbon, and the nitrile carbon.
-
Nitrile Carbon (C≡N): A signal around δ 120-125 ppm.
-
Aromatic Carbons: Signals in the range of δ 114-160 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
-
Cyclopropyl Carbons: Signals in the aliphatic region, typically below δ 40 ppm.
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.
-
C≡N Stretch: A sharp, medium intensity absorption band around 2240 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong absorption around 1250 cm⁻¹.
The NIST WebBook provides an IR spectrum for the closely related 1-(4-methoxyphenyl)cyclopentanecarbonitrile, which can serve as a useful comparison.[11]
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 173. Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the cyclopropane ring.
Chemical Reactivity and Synthetic Applications
This compound is a valuable intermediate due to the reactivity of both the nitrile group and the cyclopropane ring.
Transformations of the Nitrile Group
The nitrile functionality can be readily converted into other important functional groups:
-
Reduction to Primary Amine: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens up pathways to a wide range of amine-containing derivatives.[5]
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, 1-(4-methoxyphenyl)cyclopropanecarboxylic acid.[5] This carboxylic acid can then be further functionalized.
Reaction Scheme for Nitrile Transformations:
Key transformations of the nitrile group.
Reactions Involving the Cyclopropane Ring
The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, providing access to linear carbon chains with specific functionalization patterns. These reactions are often catalyzed by transition metals or proceed under thermal or photochemical conditions.
Applications in Drug Discovery and Medicinal Chemistry
The unique properties of the aryl cyclopropane scaffold make this compound an attractive starting material for the synthesis of novel drug candidates.
Role as a Bioisostere
The cyclopropyl group can act as a bioisosteric replacement for other common functional groups, such as gem-dimethyl groups or alkenes.[12] This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and enhanced cell permeability, without compromising biological activity.
Scaffold for Novel Therapeutics
Arylcyclopropanes are found in a variety of biologically active molecules, including enzyme inhibitors and receptor modulators.[1] The ability to readily modify the nitrile group of this compound allows for the rapid generation of libraries of diverse compounds for high-throughput screening. For example, the corresponding primary amine can be used in the synthesis of novel inhibitors of enzymes such as monoamine oxidase or in the development of ligands for G-protein coupled receptors.
Illustrative Workflow in Drug Discovery:
Workflow for utilizing the topic compound in drug discovery.
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[1][13] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[1][13] Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, rinse immediately with plenty of water.[13] For detailed safety information, refer to the Safety Data Sheet (SDS).[1][13]
Hazard Summary:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[13][14]
-
Respiratory Irritation: May cause respiratory irritation.[14]
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a conformationally rigid cyclopropane ring, a synthetically tractable nitrile group, and an electron-rich aromatic system makes it an ideal building block for the construction of complex and biologically active molecules. This guide has provided a detailed overview of its synthesis, characterization, reactivity, and applications, with the aim of empowering researchers to fully exploit its potential in their scientific pursuits.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 7. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]
- 8. Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1-(4-methoxyphenyl)cyclopentanecarbonitrile [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. protocols.io [protocols.io]
- 14. rsc.org [rsc.org]
An In-depth Technical Guide to the Structure Elucidation of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Foreword: The Imperative of Rigorous Structure Elucidation in Modern Drug Discovery
In the landscape of contemporary drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of both intellectual property and regulatory compliance. The seemingly subtle nuances of stereochemistry and connectivity can profoundly impact a compound's pharmacological and toxicological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the analytical methodologies employed to confirm the structure of novel chemical entities. We will use 1-(4-Methoxyphenyl)cyclopropanecarbonitrile as a case study to illustrate a robust, multi-technique approach to structure elucidation, grounded in the principles of scientific integrity and logical deduction. The protocols and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Introduction to this compound: A Compound of Interest
This compound (C₁₁H₁₁NO) is a small organic molecule featuring a unique combination of a cyclopropane ring, a nitrile group, and a methoxy-substituted phenyl ring.[1] The inherent strain of the cyclopropane ring and the electronic properties of the nitrile and methoxy functionalities make this class of compounds interesting for medicinal chemistry applications. Before any biological evaluation, a definitive confirmation of its molecular structure is paramount. This guide will detail the synergistic use of Mass Spectrometry, Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to achieve this.
A plausible synthetic route to this compound involves the reaction of 4-methoxybenzyl cyanide with 1,2-dibromoethane in the presence of a strong base, such as sodium amide, in an inert solvent like liquid ammonia. This nucleophilic substitution reaction would lead to the formation of the cyclopropane ring.
Analytical Workflow for Structure Elucidaion
The comprehensive characterization of this compound necessitates a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Caption: A typical workflow for the structure elucidation of a small organic molecule.
Mass Spectrometry: Determining the Molecular Formula
Mass spectrometry is the first-line analytical technique to determine the molecular weight of a compound and to propose a molecular formula.
Experimental Protocol:
A sample of this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed by high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode.
Predicted Data & Interpretation:
| Ion | Predicted m/z |
| [M+H]⁺ | 174.0913 |
| [M+Na]⁺ | 196.0732 |
The observation of a protonated molecule [M+H]⁺ at m/z 174.0913 is consistent with the molecular formula C₁₁H₁₁NO (calculated exact mass for C₁₁H₁₂NO⁺: 174.0919). The high resolution of the measurement allows for the confident assignment of the elemental composition, ruling out other potential formulas with a similar nominal mass.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Experimental Protocol:
A thin film of neat this compound is placed between two potassium bromide (KBr) plates and analyzed using a Fourier-transform infrared (FTIR) spectrometer.
Predicted Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (cyclopropane & methoxy) |
| ~2240 | Strong | C≡N stretch (nitrile) |
| ~1610, ~1510 | Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~830 | Strong | para-disubstituted benzene C-H bend |
The strong absorption at approximately 2240 cm⁻¹ is highly characteristic of a nitrile functional group.[2] The presence of sharp peaks around 1610 and 1510 cm⁻¹ suggests an aromatic ring, and the strong band at roughly 830 cm⁻¹ is indicative of para-disubstitution on the benzene ring. The C-O stretch of the aryl ether is also clearly visible around 1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment and connectivity of individual atoms.
¹H NMR Spectroscopy: Probing the Proton Environments
Experimental Protocol:
A sample of this compound is dissolved in deuterated chloroform (CDCl₃) with a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.
Predicted Data & Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 | Doublet | 2H | H-2, H-6 |
| 6.90 | Doublet | 2H | H-3, H-5 |
| 3.82 | Singlet | 3H | -OCH₃ |
| 1.65 | Multiplet | 2H | H-8, H-9 |
| 1.25 | Multiplet | 2H | H-8', H-9' |
The ¹H NMR spectrum reveals a para-substituted benzene ring with two doublets at approximately 7.35 and 6.90 ppm, each integrating to two protons. The singlet at 3.82 ppm corresponds to the three protons of the methoxy group. The upfield signals between 1.25 and 1.65 ppm are characteristic of the cyclopropane ring protons. The complex multiplicity of these signals is due to geminal and cis/trans coupling between the diastereotopic methylene protons of the cyclopropane ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
The ¹³C NMR spectrum is acquired on the same sample using a proton-decoupled pulse sequence.
Predicted Data & Interpretation:
| Chemical Shift (δ, ppm) | Assignment |
| 159.5 | C-4 |
| 130.0 | C-1 |
| 128.0 | C-2, C-6 |
| 121.0 | C≡N |
| 114.5 | C-3, C-5 |
| 55.4 | -OCH₃ |
| 25.0 | C-7 |
| 17.0 | C-8, C-9 |
The ¹³C NMR spectrum shows eight distinct carbon signals, consistent with the proposed structure. The nitrile carbon appears around 121.0 ppm.[2] The aromatic carbons are observed in the region of 114.5-159.5 ppm, with the carbon attached to the oxygen of the methoxy group (C-4) being the most downfield. The quaternary carbon of the cyclopropane ring (C-7) is found at approximately 25.0 ppm, and the two equivalent methylene carbons of the cyclopropane ring (C-8 and C-9) are located further upfield at around 17.0 ppm.
2D NMR Spectroscopy: Establishing Connectivity
To definitively connect the protons and carbons and confirm the overall structure, a suite of 2D NMR experiments is employed.
Experimental Protocol:
COSY, HSQC, and HMBC spectra are acquired on the same sample.
5.3.1. COSY (Correlation Spectroscopy): H-H Connectivity
The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.
Caption: Key COSY correlations for this compound.
-
A cross-peak between the doublets at 7.35 and 6.90 ppm confirms their ortho relationship on the benzene ring.
-
The complex pattern of cross-peaks in the upfield region between 1.25 and 1.65 ppm confirms the coupling between the diastereotopic methylene protons of the cyclopropane ring.
5.3.2. HSQC (Heteronuclear Single Quantum Coherence): C-H Direct Correlation
The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.
Caption: Key HSQC correlations for this compound.
-
The aromatic proton at 7.35 ppm correlates with the carbon at 128.0 ppm, assigning them as H-2/H-6 and C-2/C-6, respectively.
-
The aromatic proton at 6.90 ppm correlates with the carbon at 114.5 ppm, assigning them as H-3/H-5 and C-3/C-5.
-
The methoxy protons at 3.82 ppm correlate with the carbon at 55.4 ppm.
-
The cyclopropane protons between 1.25 and 1.65 ppm correlate with the carbon at 17.0 ppm.
5.3.3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity
The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule.
References
reactivity of the nitrile group in 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Abstract
This technical guide provides a comprehensive analysis of the chemical . This molecule serves as a valuable scaffold in synthetic and medicinal chemistry, possessing a unique combination of a reactive nitrile, a strained cyclopropyl ring, and an electron-rich aromatic system. We will explore the fundamental principles governing its reactivity, focusing on key transformations including hydrolysis, reduction, and cycloaddition reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
Introduction: A Molecule of Unique Electronic and Steric Character
This compound is a fascinating molecule where three distinct functional motifs converge. The reactivity of the nitrile group is not governed in isolation but is significantly modulated by the electronic and steric influences of the adjacent cyclopropyl and p-methoxyphenyl substituents.
-
The Nitrile Group (-C≡N): Characterized by a linear, sp-hybridized carbon-nitrogen triple bond, the nitrile group is a stable yet highly versatile functional group.[1] The carbon atom is electrophilic due to the high electronegativity of nitrogen, making it susceptible to nucleophilic attack, a reactivity pattern analogous to that of a carbonyl group.[2][3]
-
The Cyclopropyl Ring: This three-membered ring is notable for its significant ring strain and the enhanced p-character of its C-C bonds.[4] It can participate in electronic conjugation and provides a rigid, sterically defined scaffold, which is often exploited in medicinal chemistry to enhance metabolic stability and binding potency.[4]
-
The p-Methoxyphenyl Group: The methoxy substituent is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring. This electronic effect can be transmitted to the nitrile group, subtly influencing its electrophilicity.
This guide will dissect the principal reaction pathways of the nitrile moiety within this specific molecular context, providing both mechanistic insights and practical experimental frameworks.
Caption: Structure of this compound.
Foundational Reactivity: Hydrolysis to Amides and Carboxylic Acids
One of the most fundamental transformations of nitriles is their hydrolysis to either amides or carboxylic acids, depending on the reaction conditions.[5][6] This process is a cornerstone of synthetic chemistry, allowing for the conversion of the cyano group into highly valuable functionalities.
Mechanistic Pathways
Hydrolysis can proceed under either acidic or basic catalysis.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[2][5][7][8] The initial product is an imidic acid, which tautomerizes to the more stable amide.[8] With sustained heating and sufficient water, the amide intermediate is further hydrolyzed to the corresponding carboxylic acid.[2]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile (e.g., hydroxide ion) directly attacks the electrophilic nitrile carbon.[8] The resulting anion is protonated by water to yield the imidic acid, which then tautomerizes to the amide. Subsequent saponification of the amide under basic conditions yields the carboxylate salt, which upon acidic workup gives the carboxylic acid.
Caption: Workflow for the acid-catalyzed hydrolysis of a nitrile.
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid
This protocol outlines a representative procedure for the acid-catalyzed hydrolysis of the title compound.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (e.g., 20 mL for 5g of starting material). Causality: The strong aqueous acid serves as both the catalyst and the reagent for hydrolysis.[2]
Step 2: Reaction Execution
-
Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
A precipitate of the carboxylic acid product should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid.[9]
Data Summary: Hydrolysis Conditions
| Reaction | Reagents | Solvent | Temperature (°C) | Typical Product |
| Partial Hydrolysis | H₂SO₄ (conc.), limited H₂O | Acetic Acid | 50-80 | Amide |
| Full Hydrolysis (Acidic) | H₂SO₄ / H₂O or HCl / H₂O | Water | Reflux (100+) | Carboxylic Acid |
| Full Hydrolysis (Basic) | NaOH or KOH | Water/Ethanol | Reflux (100+) | Carboxylate Salt |
Reduction of the Nitrile Group to a Primary Amine
The conversion of nitriles to primary amines is a powerful synthetic transformation, providing access to a key functional group in pharmaceuticals and agrochemicals.[10][11] This reduction adds significant value to the this compound scaffold.
Mechanistic Overview
The most common method for this reduction involves the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄).[2][3] The mechanism proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[2]
-
First Hydride Addition: A hydride ion attacks the nitrile carbon, breaking one of the π-bonds and forming an intermediate imine anion.[2][3]
-
Second Hydride Addition: This highly reactive imine anion is rapidly attacked by a second equivalent of hydride, leading to a dianion intermediate.[2]
-
Aqueous Workup: The reaction is quenched with water, which protonates the dianion to yield the final primary amine.
Alternative methods include catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon under a hydrogen atmosphere.[12][13]
Caption: Experimental workflow for LiAlH₄ reduction of the nitrile.
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)cyclopropan-1-amine
Safety Note: LiAlH₄ is a highly reactive, pyrophoric reagent that reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Step 1: Reaction Setup
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
Step 2: Addition of Nitrile
-
Dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. Causality: A slow, controlled addition is crucial to manage the exothermic reaction.
Step 3: Reaction Completion
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.
Step 4: Cautious Workup
-
Cool the reaction back to 0 °C.
-
Quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Causality: This specific workup (Fieser method) is designed to safely quench the excess hydride and precipitate the aluminum salts as a filterable solid.
-
Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration.
-
Dry the organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.
Data Summary: Comparison of Reducing Agents
| Reagent | Conditions | Selectivity | Advantages | Disadvantages |
| LiAlH₄ | Anhydrous Ether/THF, Reflux | High | Powerful, reliable | Pyrophoric, requires inert atmosphere |
| Raney Nickel | H₂ (high pressure), Ethanol | Good | Economical for large scale | Requires high pressure equipment |
| BH₃-THF | THF, Reflux | Good | Milder than LiAlH₄ | Can be less reactive for some nitriles |
| Ammonia Borane | Thermal, no catalyst | Good | Environmentally benign | May require higher temperatures |
Advanced Transformations: Cycloaddition Reactions
While less common than hydrolysis or reduction, the nitrile group can participate in cycloaddition reactions, acting as a 2π component.[14] These reactions are powerful tools for constructing cyclic and heterocyclic systems. However, the high stability of the C≡N triple bond often means that nitriles are reluctant dienophiles in thermal [4+2] cycloadditions (Diels-Alder reactions).[15]
The participation of this compound in such reactions would likely require:
-
High Temperatures: To overcome the activation energy barrier.
-
Lewis Acid Catalysis: To lower the energy of the nitrile's LUMO (Lowest Unoccupied Molecular Orbital), making it more receptive to the diene's HOMO (Highest Occupied Molecular Orbital).
-
Intramolecular Variants: An intramolecular reaction, where the diene is tethered to the cyclopropane scaffold, would be entropically favored and more likely to proceed.[15]
Caption: A generic [4+2] cycloaddition involving a nitrile.
Relevance in Medicinal Chemistry and Drug Development
The structural motifs present in this compound are highly relevant in modern drug design.
-
The Cyclopropyl Ring as a Bioisostere: The cyclopropyl group is frequently used as a metabolically stable replacement for gem-dimethyl groups or alkenes. Its rigid nature can lock a molecule into a bioactive conformation, improving target affinity.[4]
-
Nitrile as a Versatile Handle and Pharmacophore: The nitrile group itself can act as a hydrogen bond acceptor. More importantly, it serves as a synthetic precursor to primary amines and carboxylic acids, which are ubiquitous in active pharmaceutical ingredients (APIs).[6][16] For example, related cyanohydrin structures are key intermediates in the synthesis of the antidepressant Venlafaxine.[6][13] The transformation of the nitrile in later synthetic stages allows for the installation of critical functionalities required for therapeutic action.
Conclusion
The is a product of its intrinsic electronic properties and the influence of its molecular environment. While its electrophilic carbon readily undergoes hydrolysis to carboxylic acids and reduction to primary amines under standard conditions, its participation in more complex transformations like cycloadditions requires specific activation. The convergence of the stable, versatile nitrile with the medicinally relevant cyclopropyl and methoxyphenyl groups makes this compound a powerful and adaptable building block for the synthesis of complex molecular architectures, particularly in the field of drug discovery.
References
- 1. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]
- 10. longdom.org [longdom.org]
- 11. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Stability and Storage of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(4-Methoxyphenyl)cyclopropanecarbonitrile, a key intermediate in pharmaceutical synthesis. This document synthesizes fundamental chemical principles with industry-standard stability testing methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the intrinsic chemical stability of the molecule, delineate potential degradation pathways, and provide detailed protocols for a comprehensive stability assessment program. The aim is to ensure the integrity and purity of this critical intermediate throughout its lifecycle, from laboratory synthesis to large-scale manufacturing.
Introduction: The Significance of this compound in Pharmaceutical R&D
This compound is a versatile building block in the synthesis of a wide array of pharmaceutical agents. Its unique structural motif, featuring a cyclopropane ring appended to a methoxy-activated phenyl group and a nitrile moiety, imparts specific conformational and electronic properties that are leveraged in the design of novel therapeutics. The purity and stability of this intermediate are paramount, as any degradation can lead to the formation of impurities that may compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Understanding the chemical liabilities of this molecule is therefore a critical step in the drug development process, informing decisions on storage, handling, and formulation.
Intrinsic Chemical Stability Profile
The stability of this compound is governed by the interplay of its three key structural features: the cyclopropane ring, the nitrile group, and the methoxy-substituted aromatic ring.
-
Cyclopropane Ring: The three-membered ring is characterized by significant ring strain, which can render it susceptible to ring-opening reactions under harsh conditions, such as high temperatures or the presence of certain catalysts. However, in the absence of such stressors, the cyclopropane ring is generally stable. Thermal decomposition of cyclopropane derivatives typically requires high temperatures, often in the range of 170–250°C, and can proceed via rearrangement or elimination pathways[1].
-
Nitrile Group: The nitrile functional group is relatively stable but can undergo hydrolysis to form a carboxylic acid under either acidic or basic conditions, particularly with heating[2][3][4][5]. This represents a primary potential degradation pathway for this compound.
-
4-Methoxyphenyl Group: The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring. While generally stable, methoxy-substituted aromatic compounds can be susceptible to oxidative degradation, which may involve O-demethylation or oxidation of the aromatic ring itself to form phenols, aldehydes, or carboxylic acids[6][7][8].
A commercially available safety data sheet for the related compound, 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile, indicates that thermal decomposition can lead to the release of irritating gases and vapors, underscoring the importance of appropriate handling and storage[9].
Recommended Storage and Handling Conditions
Based on the available information and the chemical nature of the compound, the following storage and handling conditions are recommended to maintain the integrity of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |
| Light | Protect from light | To prevent potential photodegradation of the aromatic system. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | To prevent oxidative degradation. |
| Container | Tightly sealed, non-reactive container (e.g., amber glass) | To prevent exposure to moisture and air, and to block light. |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | To avoid inhalation and skin contact. |
These recommendations are in line with general best practices for the storage of pharmaceutical intermediates.
Potential Degradation Pathways
A thorough understanding of potential degradation pathways is essential for developing stability-indicating analytical methods and for designing a robust stability testing program. Based on the functional groups present in this compound, the following degradation pathways are proposed:
Caption: Proposed degradation pathways for this compound.
4.1. Hydrolytic Degradation
The most probable degradation pathway under aqueous conditions is the hydrolysis of the nitrile group to the corresponding carboxylic acid, 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid. This reaction can be catalyzed by both acids and bases and is typically accelerated by heat.
4.2. Oxidative Degradation
The methoxy group on the phenyl ring makes the molecule susceptible to oxidation. Potential oxidative degradation products could include the O-demethylated product, 1-(4-hydroxyphenyl)cyclopropanecarbonitrile, or further oxidation products of the aromatic ring.
4.3. Thermal Degradation
While the cyclopropane ring is relatively stable at moderate temperatures, at elevated temperatures, thermal decomposition could lead to ring-opening and the formation of various rearranged or fragmented products[1][10].
Comprehensive Stability Testing Program
To fully characterize the stability of this compound, a comprehensive stability testing program, including forced degradation studies, should be implemented. This program will help to identify actual degradation products, determine degradation kinetics, and establish a suitable retest period.
5.1. Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and pathways.
Caption: Experimental workflow for forced degradation studies.
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M hydrochloric acid and heat at 60°C for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 M sodium hydroxide and heat at 60°C for a defined period.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid material and the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to the initial concentration.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a modifier like phosphoric or formic acid is a suitable starting point[11]. Detection can be performed using UV and mass spectrometry (MS) to identify and quantify the parent compound and any degradation products.
5.2. Long-Term and Accelerated Stability Studies
In addition to forced degradation, formal stability studies under ICH-prescribed conditions are necessary to establish a retest period.
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Samples should be stored in the intended packaging and tested at appropriate time intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies). The purity of this compound and the levels of any degradation products should be monitored.
Conclusion
This compound is a valuable pharmaceutical intermediate whose stability is critical for the synthesis of high-quality APIs. This guide has outlined the key factors influencing its stability, proposed potential degradation pathways, and provided a framework for a comprehensive stability testing program. By adhering to the recommended storage and handling conditions and by thoroughly characterizing the stability profile of this molecule, researchers and manufacturers can ensure its integrity and contribute to the successful development of safe and effective medicines.
References
- 1. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 6. Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure [mdpi.com]
- 7. 968. Oxidation of alkoxy-phenols. Part I. 4-Methoxy-3-t-butylphenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | SIELC Technologies [sielc.com]
Aryl Cyclopropanecarbonitriles: A Technical Guide to Unlocking Their Biological Potential
Abstract: The aryl cyclopropanecarbonitrile scaffold has emerged as a privileged motif in modern medicinal chemistry, conferring a unique combination of conformational rigidity, metabolic stability, and potent biological activity.[1][2] This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the core biological activities associated with this chemical class. We will explore their mechanisms of action, focusing on key enzyme targets, provide validated experimental protocols for activity assessment, and discuss the critical structure-activity relationships that govern their therapeutic potential.
Introduction to Aryl Cyclopropanecarbonitriles
Chemical Structure and Properties
The aryl cyclopropanecarbonitrile motif consists of a phenyl or other aromatic ring system directly attached to a cyclopropane ring, which is further substituted with a nitrile (-C≡N) group. This seemingly simple arrangement imparts remarkable properties. The cyclopropane ring, as the smallest cycloalkane, introduces significant ring strain, resulting in C-C bonds with higher p-character than typical alkanes.[3] This "alkene-like" character allows for electronic communication with the adjacent aryl ring, influencing the molecule's overall conformation and electronic properties.[2] The nitrile group is a versatile functional group; it is a potent hydrogen bond acceptor and can act as a key pharmacophore, often engaging in crucial interactions with biological targets.[4][5]
The incorporation of this C(sp³)-rich fragment into molecules is known to improve critical drug-like properties such as solubility and metabolic stability, making it an attractive component in drug design.[6]
Caption: Core components of the aryl cyclopropanecarbonitrile scaffold.
Significance in Medicinal Chemistry
The true value of the aryl cyclopropanecarbonitrile scaffold lies in its proven track record as a key component in a wide range of biologically active compounds.[1] Its rigid structure helps to lock molecules into their bioactive conformations, which can lead to a significant enhancement in potency and selectivity for their intended biological targets.[2] Furthermore, the nitrile group is a key feature in many approved pharmaceuticals, where it often serves as a bioisostere for a carbonyl group or engages in specific, potency-enhancing interactions with enzyme active sites.[4][5]
Key Biological Activities and Mechanisms of Action
Aryl cyclopropanecarbonitriles have demonstrated significant activity against several important enzyme classes, primarily acting as inhibitors. The nitrile group is often the key "warhead" that interacts with the catalytic machinery of the enzyme.
Cysteine and Serine Protease Inhibition
A prominent mechanism of action for many nitrile-containing compounds is the covalent, yet reversible, inhibition of cysteine and serine proteases. The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by the cysteine (thiol) or serine (hydroxyl) residue in the enzyme's active site. This forms a thioimidate or O-imidate covalent adduct, effectively blocking the enzyme's catalytic activity. This reversible covalent mechanism can provide a desirable balance of high potency and a good safety profile.
DPP-4 is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1.[7][8] Inhibiting DPP-4 increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon secretion, making it a key target for the treatment of type 2 diabetes.[7][8]
Several potent DPP-4 inhibitors feature a cyanopyrrolidine structure, a close relative of the cyclopropanecarbonitrile motif.[8] Compounds like Vildagliptin and Saxagliptin utilize the nitrile group to form a reversible covalent bond with the catalytic serine (Ser630) in the DPP-4 active site.[5] This highlights the potential for aryl cyclopropanecarbonitriles to act as effective DPP-4 inhibitors for diabetes therapy.
Caption: Mechanism of blood glucose lowering by DPP-4 inhibitors.
Cathepsins are a family of proteases, primarily cysteine proteases, involved in various physiological and pathological processes, including bone resorption, inflammation, and cancer.[9][10] Consequently, they are attractive targets for drug discovery.
-
Cathepsin K: Highly expressed in osteoclasts, Cathepsin K is a primary target for anti-resorptive therapies to treat osteoporosis.[11][12] Numerous potent and selective Cathepsin K inhibitors have been developed based on a nitrile "warhead" that reversibly interacts with the active site cysteine (Cys25).[11][12] The aryl and cyclopropyl portions of the molecule engage in specific hydrophobic and hydrogen bonding interactions within the S2 and S3 pockets of the enzyme, driving potency and selectivity.[11]
-
Cathepsin B: This enzyme is implicated in diseases like arthritis and cancer.[13] Structure-based drug design has led to the identification of dipeptidyl nitriles as potent and selective inhibitors of Cathepsin B.[13]
Table 1: Example Inhibitory Activities of Nitrile-Based Cathepsin K Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. Cat B | Selectivity vs. Cat L | Source |
| Compound 23 | Cathepsin K | 0.2 | >600-fold | >1700-fold | [11] |
| Balicatib (AAE-581) | Cathepsin K | 1.4 | >3400-fold | >350-fold | [11] |
| Compound 28 | Cathepsin K | <0.005 | >222,000-fold | >9400-fold | [11] |
Other Potential Biological Activities
While enzyme inhibition is a primary area, the aryl cyclopropane scaffold is versatile and has been explored in other contexts:
-
Receptor Antagonism: N-aryl-2-phenylcyclopropanecarboxamides, a related structural class, have been developed as potent and orally active orexin receptor antagonists for the treatment of insomnia.[14]
-
Anti-inflammatory Activity: Some studies have investigated related scaffolds, such as N-aryl iminochromenes, as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15][16][17]
-
Anticancer Activity: Various nitrile-containing compounds, including acrylonitriles and N-aryl-2-aminothiazoles, have shown antiproliferative and cytotoxic activity against human tumor cell lines.[18][19]
Experimental Protocols for Activity Assessment
Validating the biological activity of novel aryl cyclopropanecarbonitriles requires robust and reproducible experimental methods.
General Synthesis of Aryl Cyclopropanes
Modern synthetic methods provide efficient access to the aryl cyclopropane core. A common approach is the nickel-catalyzed reductive cross-coupling, which offers mild conditions and excellent functional group tolerance.[6] Other methods include cobalt-catalyzed asymmetric cyclopropanation for stereoselective synthesis.[20]
Caption: A simplified workflow for aryl cyclopropane synthesis.
In Vitro Enzyme Inhibition Assay (Example: COX Inhibition)
This protocol provides a general framework for assessing enzyme inhibition in vitro, adapted from a COX inhibitory assay.[15]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against a target enzyme.
Materials & Reagents:
-
Target Enzyme (e.g., COX-1/COX-2)
-
Assay Buffer (e.g., Tris-HCl)
-
Cofactor (e.g., Hematin)
-
Test Compounds (Aryl cyclopropanecarbonitriles) dissolved in DMSO
-
Substrate (e.g., Arachidonic Acid)
-
Reference Inhibitor (e.g., Indomethacin)
-
Quenching Solution (e.g., 1 M HCl)
-
96-well microplate
-
Spectrophotometer
Step-by-Step Protocol:
-
Enzyme Preparation: Prepare a working solution of the enzyme in cold assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer. The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.
-
Reaction Incubation: To each well of a 96-well plate, add:
-
Assay Buffer
-
Cofactor solution
-
Enzyme solution
-
Test compound or reference inhibitor solution
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Second Incubation: Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop Reaction: Add the quenching solution to stop the enzymatic reaction.
-
Detection: Measure the absorbance at the appropriate wavelength (e.g., 410 nm).[15]
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing lead compounds into drug candidates.[21] For aryl cyclopropanecarbonitriles, SAR studies typically focus on modifying the aryl ring and the substituents on the cyclopropane ring.
-
Aryl Ring Substitution: The electronic and steric properties of substituents on the aryl ring are critical. Electron-withdrawing groups (e.g., -SO2Me) or specific heterocyclic rings are often required for potent activity against targets like COX-2.[22] The position of the substituent also dramatically influences potency and selectivity.
-
Cyclopropane Stereochemistry: The stereochemistry of the cyclopropane ring (cis/trans isomers) can have a profound impact on biological activity. The rigid nature of the ring places substituents in well-defined spatial arrangements, and only one isomer may fit optimally into the enzyme's binding pocket.
-
Linker and P3/P2 Groups (for Protease Inhibitors): In the context of protease inhibitors like those for cathepsins, modifications to the parts of the molecule that occupy the S2 and S3 binding pockets are key. For example, introducing a piperazine moiety at the P3 position has been a successful strategy for improving the potency and selectivity of Cathepsin K inhibitors.[11]
Therapeutic Potential and Future Directions
Current and Potential Therapeutic Applications
The biological activities of aryl cyclopropanecarbonitriles position them as promising candidates for treating a range of diseases:
-
Type 2 Diabetes: As potent DPP-4 inhibitors.
-
Osteoporosis: As highly selective Cathepsin K inhibitors.
-
Cancer: As Cathepsin B inhibitors or general anti-proliferative agents.[9][18]
-
Inflammatory Disorders: As potential COX inhibitors or by modulating other inflammatory pathways.[23]
-
Insomnia: As potential orexin receptor antagonists.[14]
Challenges and Opportunities
While promising, the development of aryl cyclopropanecarbonitriles is not without challenges. A key consideration is the potential for off-target activity, particularly the inhibition of related enzymes. For instance, DPP-4 inhibitors must be selective against DPP-8 and DPP-9 to avoid potential toxicities.
Another consideration is metabolism. While the cyclopropyl group is often metabolically stable, metabolism of the aryl ring can occur. Furthermore, in some contexts, cyclopropane-containing compounds can be metabolized to reactive intermediates or metabolites that may cause toxicity, such as the inhibition of mitochondrial fatty acid β-oxidation by cyclopropane carboxylic acid, a metabolite of the experimental drug panadiplon.[24]
The major opportunity lies in leveraging structure-based drug design to fine-tune the scaffold for enhanced potency and selectivity against specific targets. The wealth of structural information for enzymes like DPP-4 and the cathepsins allows for the rational design of next-generation inhibitors with improved pharmacological profiles.
Conclusion
Aryl cyclopropanecarbonitriles represent a versatile and powerful chemical scaffold with demonstrated potential across multiple therapeutic areas. Their unique structural and electronic properties, combined with the proven efficacy of the nitrile pharmacophore, make them a focal point for current and future drug discovery efforts. By understanding their mechanisms of action, employing robust experimental validation, and intelligently exploring structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Products as Cathepsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin B through structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(4-Methoxyphenyl)cyclopropanecarbonitrile as a research chemical
An In-depth Technical Guide to 1-(4-Methoxyphenyl)cyclopropanecarbonitrile for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile research chemical of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its synthesis, characterization, reactivity, and its strategic application as a molecular scaffold in drug discovery, grounded in established scientific principles and methodologies.
Introduction: The Strategic Value of the Cyclopropyl Moiety
This compound (CAS No: 16728-00-0) is a substituted cyclopropane derivative that has garnered attention as a valuable building block for more complex molecular architectures.[1][2] Its utility stems from the unique combination of the electron-withdrawing nitrile group and the strained three-membered cyclopropane ring, attached to an electron-donating methoxy-substituted phenyl group.
The cyclopropane ring is a privileged motif in modern drug discovery.[3][4] Its inherent strain (27.5 kcal/mol) and unique bonding characteristics, which resemble those of an olefin, confer specific properties to molecules that contain it.[5] In drug design, the cyclopropyl fragment is often employed to:
-
Enhance Metabolic Stability: The ring is generally resistant to common metabolic degradation pathways that affect linear alkyl chains.[3]
-
Improve Potency and Selectivity: By imparting conformational rigidity, the cyclopropyl group can lock a molecule into its bioactive conformation, leading to more favorable and specific interactions with biological targets.[3][6]
-
Serve as a Bioisostere: It can act as a replacement for other functional groups, such as alkenes or amides, to fine-tune a compound's physicochemical properties.[6]
-
Modulate Physicochemical Properties: It can influence lipophilicity, permeability, and plasma clearance, which are critical parameters in drug development.[7]
This guide will explore how this compound serves as a key starting point for leveraging these advantages in a research setting.
Physicochemical Properties and Analytical Characterization
A thorough understanding of a research chemical begins with its fundamental properties and the methods used for its characterization and quality control.
Core Properties
The key physicochemical identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16728-00-0 | [1][8] |
| Molecular Formula | C₁₁H₁₁NO | [1][8] |
| Molecular Weight | 173.215 g/mol | [8] |
| IUPAC Name | 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile | N/A |
| Synonyms | Cyclopropanecarbonitrile, 1-(4-methoxyphenyl)- | [8] |
Analytical Workflow: Ensuring Purity and Identity
The identity and purity of this compound must be rigorously confirmed before its use in any application. A standard analytical workflow involves High-Performance Liquid Chromatography (HPLC) for purity assessment and spectroscopic methods for structural confirmation.
Workflow for Quality Control
Caption: Standard analytical workflow for compound validation.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase (RP) HPLC method is suitable for analyzing this compound.[8] This technique separates the compound from starting materials, byproducts, and other impurities, allowing for accurate purity determination.
-
Protocol: RP-HPLC Analysis
-
Column: Use a standard C18 reverse-phase column (e.g., Newcrom R1).[8]
-
Mobile Phase: Prepare an isocratic or gradient mobile phase consisting of acetonitrile (MeCN) and water. An acidic modifier, such as phosphoric acid or formic acid (for MS compatibility), is typically added to improve peak shape.[8]
-
Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution of the aromatic compound.
-
Analysis: Inject a prepared solution of the compound. The purity is calculated based on the relative area of the main peak.
-
Spectroscopic Characterization
-
¹H NMR: Expected signals would include:
-
Aromatic protons of the para-substituted ring, appearing as two distinct doublets.
-
A singlet for the methoxy (-OCH₃) group protons around 3.8 ppm.
-
Two multiplets for the diastereotopic methylene protons of the cyclopropane ring.
-
-
¹³C NMR: Key signals would confirm the presence of:
-
The nitrile carbon (-C≡N).
-
The quaternary carbon of the cyclopropane ring attached to the phenyl group.
-
The two methylene carbons of the cyclopropane ring.
-
Carbons of the methoxyphenyl group.
-
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed, confirming the molecular weight.
Synthesis of this compound
The synthesis of 1-arylcyclopropanecarbonitriles is a well-established process. A common and effective strategy involves the phase-transfer catalyzed cyclopropanation of the corresponding arylacetonitrile. The precursor, 4-methoxyphenylacetonitrile (also known as 4-methoxybenzyl cyanide), is commercially available and serves as the starting material.[11]
Synthetic Scheme
Caption: General synthetic route via phase-transfer catalysis.
Detailed Experimental Protocol
This protocol describes a robust method for synthesizing the title compound. The causality behind the choice of reagents is critical: a strong base is required to deprotonate the benzylic carbon, and a phase-transfer catalyst is essential to bring the aqueous hydroxide and the organic reactants together.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenylacetonitrile (1 equivalent), 1,2-dibromoethane (1.5 equivalents), and a phase-transfer catalyst such as tetra-n-butylammonium chloride (TEBAC) (0.05 equivalents).
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide (NaOH) (5-10 equivalents) to the flask. The use of a concentrated aqueous base is crucial for driving the deprotonation equilibrium.
-
Reaction: Heat the biphasic mixture to 50-60 °C and stir vigorously for 4-6 hours. Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases, facilitating the catalytic cycle.
-
Workup: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature and dilute it with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Chemical Reactivity and Synthetic Utility
This compound is a versatile intermediate due to the reactivity of both the nitrile group and the strained cyclopropane ring.[12]
Key Reactivity Pathways
Caption: Major reaction pathways for derivatization.
Transformations of the Nitrile Group
The nitrile functional group is a gateway to other important functionalities.
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile yields 1-(4-methoxyphenyl)cyclopropanecarboxylic acid (CAS: 16728-01-1).[13] This carboxylic acid can then participate in amide bond formation or other standard transformations.
-
Reduction to Primary Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine. This amine is a key functional handle for introducing the scaffold into more complex molecules.
Reactivity of the Electrophilic Cyclopropane Ring
Cyclopropanes bearing electron-withdrawing groups, such as a nitrile, are classified as electrophilic cyclopropanes.[14] They can undergo polar, ring-opening reactions with nucleophiles. This reactivity allows for the synthesis of γ-functionalized products that are not easily accessible through other means.[14]
Application in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a scaffold for building novel, biologically active compounds. The cyclopropane moiety provides a rigid, three-dimensional core that can be decorated with various functional groups to probe interactions with biological targets.
Comparative Analysis of Analogs
The properties of aryl cyclopropanecarbonitriles can be systematically modified by altering substituents on the phenyl ring or by changing the size of the cycloalkane ring. This allows for a rational approach to tuning a molecule's properties for a specific biological target.[12]
| Compound | Ring/Substituent | Key Property Changes | Potential Application | Source(s) |
| This compound | Cyclopropane, -OCH₃ | Electron-donating group enhances electron density on the ring. | General drug intermediate. | [12] |
| 1-(4-Chlorophenyl)cyclopropanecarbonitrile | Cyclopropane, -Cl | Electron-withdrawing group enhances stability. | Agrochemicals. | [12] |
| 1-(4-Fluorophenyl)cyclopropanecarbonitrile | Cyclopropane, -F | Fluorine can improve metabolic stability and binding interactions. | CNS drug candidates. | [12] |
| 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | Cyclopentane, -OCH₃ | Reduced ring strain, different molecular geometry and reactivity. | Comparative studies in SAR. | [12][15] |
| 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | Cyclohexane, -OCH₃ | Flexible ring with multiple conformations (chair, boat). | Scaffold for different spatial arrangements. | [16] |
This comparative framework is essential for structure-activity relationship (SAR) studies, where researchers aim to correlate molecular modifications with changes in biological activity.[17]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its dual reactivity at the nitrile and cyclopropane moieties provides a rich platform for chemical exploration. By leveraging the unique conformational and metabolic benefits of the cyclopropyl group, researchers can use this scaffold to design and synthesize novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles. This guide has outlined the core technical knowledge required to effectively utilize this valuable compound in a research and development setting.
References
- 1. scbt.com [scbt.com]
- 2. 1-(4-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE CAS#: 16728-00-0 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds | Semantic Scholar [semanticscholar.org]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
- 10. dea.gov [dea.gov]
- 11. 4-Methoxybenzyl cyanide | 104-47-2 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 85575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1206-15-1|1-(4-Methoxyphenyl)cyclopentanecarbonitrile|BLD Pharm [bldpharm.com]
- 16. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | C14H17NO | CID 98629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Exploratory Reactions of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Abstract
This technical guide provides a comprehensive exploration of the synthesis and reactive potential of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile, a versatile building block in modern organic and medicinal chemistry. As a quintessential donor-acceptor (D-A) cyclopropane, its unique electronic and steric properties, stemming from the interplay between the electron-donating p-methoxyphenyl group and the electron-withdrawing nitrile moiety, render it susceptible to a variety of stereoselective transformations. This guide will delve into the fundamental principles governing its reactivity, offering field-proven insights into key reaction classes including nucleophilic ring-opening, [3+2] cycloaddition reactions, and strategic manipulations of the nitrile functional group. Detailed experimental protocols, mechanistic considerations, and data-driven analyses are presented to empower researchers, scientists, and drug development professionals in leveraging this powerful synthetic intermediate for the construction of complex molecular architectures.
Introduction: The Strategic Value of this compound
The cyclopropane motif is a highly sought-after structural element in drug discovery, prized for its ability to impart conformational rigidity, enhance metabolic stability, and modulate biological activity.[1] Among the diverse array of substituted cyclopropanes, this compound stands out as a particularly valuable synthon. Its classification as a donor-acceptor (D-A) cyclopropane is central to its reactivity. The p-methoxyphenyl group serves as a potent electron-donating group, while the nitrile function acts as an effective electron-accepting group. This electronic polarization weakens the distal C-C bond of the cyclopropane ring, predisposing it to a range of ring-opening and cycloaddition reactions under relatively mild conditions.[2]
This guide will systematically explore the synthetic utility of this compound, beginning with its preparation and moving through its key reactive pathways. The causality behind experimental choices will be emphasized, providing a framework for rational reaction design and optimization.
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the cyclopropanation of 4-methoxyphenylacetonitrile. This precursor is readily available and can be synthesized from p-anisyl alcohol or p-anisyl chloride.[3][4] The cyclopropanation is typically achieved via a Michael-initiated ring closure (MIRC) reaction.
Synthesis of the Precursor: 4-Methoxyphenylacetonitrile
A reliable method for the preparation of 4-methoxyphenylacetonitrile is the reaction of p-anisyl chloride with sodium cyanide in acetone, catalyzed by sodium iodide.[3]
Experimental Protocol: Synthesis of 4-Methoxyphenylacetonitrile [3]
-
Reaction Setup: A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a drying tube.
-
Charging the Flask: To the flask are added 156.5 g (1 mole) of p-anisyl chloride, 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 mL of dry acetone.
-
Reaction Execution: The heterogeneous mixture is heated to reflux with vigorous stirring for 16-20 hours.
-
Work-up: The reaction mixture is cooled to room temperature and filtered with suction to remove inorganic salts. The filter cake is washed with 200 mL of acetone.
-
Isolation: The combined filtrates are concentrated by rotary evaporation. The residual oil is taken up in 300 mL of benzene and washed with three 100-mL portions of hot water. The benzene layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to afford 4-methoxyphenylacetonitrile.
Cyclopropanation of 4-Methoxyphenylacetonitrile
While specific literature detailing the one-step cyclopropanation of 4-methoxyphenylacetonitrile to the target compound is not abundant, the general principle of Michael-initiated ring closure (MIRC) of α-cyanocarbanions with 1,2-dihaloethanes in the presence of a strong base is a well-established method for the synthesis of cyanocyclopropanes.
Representative Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: The flask is charged with a solution of 4-methoxyphenylacetonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C.
-
Deprotonation: A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equivalents), is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to generate the corresponding carbanion.
-
Cyclopropanation: 1-Bromo-2-chloroethane (1.2 equivalents) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Exploratory Reactions: Unlocking the Synthetic Potential
The inherent strain and electronic polarization of this compound make it a versatile substrate for a range of chemical transformations. This section will explore the core reactivity patterns of this molecule.
Nucleophilic Ring-Opening Reactions
The polarized C1-C2 bond of D-A cyclopropanes is susceptible to nucleophilic attack, leading to a ring-opening reaction that generates a 1,3-difunctionalized product. This transformation is often catalyzed by a Lewis acid, which coordinates to the nitrile group, further enhancing the electrophilicity of the cyclopropane ring.[5]
A general mechanism for the Lewis acid-catalyzed nucleophilic ring-opening is depicted below:
Caption: Lewis Acid-Catalyzed Nucleophilic Ring-Opening.
A variety of nucleophiles, including arenes, indoles, azides, and alcohols, can participate in this reaction.[6] The regioselectivity of the attack is dictated by the electronic nature of the substituents, with the nucleophile typically adding to the carbon bearing the donor group.
Representative Experimental Protocol: Friedel-Crafts Alkylation with an Arene Nucleophile
-
Reaction Setup: To a solution of this compound (1 equivalent) and an electron-rich arene (e.g., 1,3,5-trimethoxybenzene, 1.5 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane at room temperature is added a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Reaction Execution: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.
-
Isolation and Purification: The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to afford the corresponding 3-aryl-3-(4-methoxyphenyl)propanenitrile.
| Nucleophile | Lewis Acid Catalyst | Solvent | Temperature | Representative Product |
| Indole | Sc(OTf)₃ | CH₂Cl₂ | Room Temp. | 3-(Indol-3-yl)-3-(4-methoxyphenyl)propanenitrile |
| Anisole | Bi(OTf)₃ | DCE | 60 °C | 3,3-Bis(4-methoxyphenyl)propanenitrile |
| Thiophenol | In(OTf)₃ | CH₂Cl₂ | Room Temp. | 3-(4-Methoxyphenyl)-3-(phenylthio)propanenitrile |
Table 1: Representative Conditions for Nucleophilic Ring-Opening Reactions.
[3+2] Cycloaddition Reactions
This compound can act as a three-carbon synthon in [3+2] cycloaddition reactions with various 2π-electron components, providing a direct route to five-membered carbocycles and heterocycles. These reactions are also typically catalyzed by Lewis acids.[7][8][9]
The general workflow for a [3+2] cycloaddition reaction is as follows:
Caption: General Workflow for [3+2] Cycloaddition.
A range of activated olefins, alkynes, aldehydes, and imines can serve as the 2π-component in these cycloadditions.
Representative Experimental Protocol: [3+2] Cycloaddition with an Activated Alkene
-
Reaction Setup: In a nitrogen-purged flask, a solution of this compound (1 equivalent) and an activated alkene (e.g., N-phenylmaleimide, 1.2 equivalents) in anhydrous dichloromethane is prepared.
-
Catalyst Addition: A Lewis acid catalyst, such as scandium(III) triflate (Sc(OTf)₃, 10 mol%), is added to the solution.
-
Reaction Execution: The mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with dichloromethane.
-
Isolation and Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the corresponding cyclopentane derivative.
| 2π-Component | Lewis Acid | Yield (%) | Diastereoselectivity |
| N-Phenylmaleimide | Sc(OTf)₃ | >90 | High (endo) |
| Benzaldehyde | Yb(OTf)₃ | 85 | High (trans) |
| Phenylacetylene | AgOTf | 70 | N/A |
Table 2: Representative Data for [3+2] Cycloaddition Reactions.
Transformations of the Nitrile Group
The nitrile functionality in this compound offers a versatile handle for further synthetic manipulations, allowing for its conversion into other valuable functional groups such as carboxylic acids and primary amines.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[10][11] This transformation provides access to 1-(4-methoxyphenyl)cyclopropanecarboxylic acid, another important synthetic intermediate.
Representative Experimental Protocol: Acid-Catalyzed Hydrolysis [10]
-
Reaction Setup: A mixture of this compound (1 equivalent) and aqueous sulfuric acid (e.g., 6 M) is heated to reflux.
-
Reaction Execution: The reaction is maintained at reflux for several hours, with the progress monitored by the disappearance of the organic layer or by TLC analysis.
-
Work-up: The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Isolation and Purification: The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude carboxylic acid, which can be further purified by recrystallization.
The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to 1-(4-methoxyphenyl)cyclopropanamine, a valuable scaffold in medicinal chemistry.
Representative Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: A solution of this compound (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5-2 equivalents) in the same solvent at 0 °C under a nitrogen atmosphere.
-
Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.
-
Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Isolation and Purification: The resulting granular precipitate is filtered off and washed with ether. The combined filtrate is dried over anhydrous potassium carbonate and concentrated to give the crude primary amine, which can be purified by distillation or by conversion to a salt and recrystallization.
Applications in Complex Molecule Synthesis
The reactivity profile of this compound makes it an attractive starting material for the synthesis of complex, biologically active molecules. For instance, related cyclopropane intermediates have been utilized in the synthesis of the antidepressant Venlafaxine. The ring-opening and cycloaddition reactions described herein provide access to a wide range of scaffolds that are of significant interest to the pharmaceutical industry.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique electronic properties as a donor-acceptor cyclopropane enable a rich and diverse range of chemical transformations, including nucleophilic ring-opening reactions and [3+2] cycloadditions. Furthermore, the nitrile functional group serves as a valuable handle for subsequent synthetic manipulations. The methodologies and insights presented in this technical guide are intended to provide a solid foundation for researchers to explore and exploit the full synthetic potential of this remarkable molecule in their own research and development endeavors.
References
- 1. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 85575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]
An In-Depth Technical Guide to 1-(4-Methoxyphenyl)cyclopropanecarbonitrile for Advanced Research
This guide provides a comprehensive technical overview of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile, a versatile building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physical and chemical characteristics, detailed synthesis and characterization protocols, and its emerging applications.
Introduction: The Scientific Merit of a Unique Scaffold
This compound (CAS No. 16728-00-0) is a nitrile-containing cyclopropane derivative featuring a methoxy-substituted phenyl ring.[1] This unique molecular architecture, combining the rigidity and metabolic stability of the cyclopropane ring with the electronic properties of the methoxyphenyl group, makes it a valuable intermediate in the synthesis of complex organic molecules.[1] The nitrile functionality serves as a versatile handle for a variety of chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions.[1]
The strategic incorporation of the cyclopropyl moiety is a well-established strategy in drug design to enhance metabolic stability, improve potency by constraining molecular conformation, and fine-tune physicochemical properties. This guide will provide the foundational knowledge necessary to effectively utilize this compound in advanced research and development projects.
Physicochemical Characteristics
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and downstream processes. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 16728-00-0 | [2][3] |
| Molecular Formula | C₁₁H₁₁NO | [2][3] |
| Molecular Weight | 173.21 g/mol | [2][3] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point (Predicted) | 315.3 ± 35.0 °C | [2] |
| Density (Predicted) | 1.08 g/cm³ | [2] |
| Refractive Index (Predicted) | 1.5415 - 1.5435 | [2] |
| Solubility | Generally soluble in polar organic solvents such as alcohols and acetone.[4][5][6] Solubility in nonpolar solvents is expected to be lower. As the carbon chain length of nitriles increases, their solubility in water decreases.[4][5][7] | General knowledge on nitriles |
Synthesis and Characterization: A Validated Protocol
The synthesis of this compound can be achieved through a robust and reproducible protocol. The following methodology is based on established synthetic transformations, with the core reaction referenced from The Journal of Organic Chemistry, 1972, 37, p. 2138.[2]
Synthetic Workflow
The synthesis involves the reaction of 4-methoxyphenylacetonitrile with a suitable cyclopropanating agent. A generalized workflow is presented below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Methoxyphenylacetonitrile
-
1,2-Dibromoethane
-
Sodium amide (or other suitable strong base)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium amide in anhydrous DMSO.
-
Addition of Reactant: To the stirred suspension, add 4-methoxyphenylacetonitrile dropwise at room temperature.
-
Cyclopropanation: Following the addition, add 1,2-dibromoethane dropwise to the reaction mixture. The reaction is exothermic and may require external cooling to maintain the temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Rationale behind Experimental Choices:
-
Anhydrous Conditions: The use of a strong base like sodium amide necessitates anhydrous conditions to prevent its decomposition by water.
-
DMSO as Solvent: DMSO is a polar aprotic solvent that is suitable for reactions involving strong bases and can facilitate the deprotonation of the acetonitrile.
-
Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials and byproducts, ensuring high purity of the final compound.
Spectroscopic Characterization
Due to the limited availability of public domain experimental spectra for this compound, the following data is predicted based on the analysis of its structural analogues and general principles of spectroscopy. Researchers are strongly advised to acquire experimental data for their synthesized material for definitive characterization.
1H NMR (Predicted):
-
Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.5 ppm), characteristic of a para-substituted benzene ring.
-
Methoxy Protons: A singlet around δ 3.8 ppm, corresponding to the -OCH₃ group.
-
Cyclopropane Protons: A set of multiplets in the upfield region (δ 1.0-2.0 ppm), corresponding to the diastereotopic methylene protons of the cyclopropane ring.
13C NMR (Predicted):
-
Aromatic Carbons: Signals in the aromatic region (δ 114-160 ppm), including the ipso-carbon attached to the cyclopropane ring, the carbon bearing the methoxy group, and the four aromatic CH carbons.
-
Nitrile Carbon: A signal around δ 120 ppm for the -C≡N group.
-
Methoxy Carbon: A signal around δ 55 ppm for the -OCH₃ carbon.
-
Cyclopropane Carbons: Signals in the upfield region (δ 15-30 ppm) for the carbons of the cyclopropane ring.
FT-IR (Predicted):
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2240 cm⁻¹.
-
C-O Stretch (Aryl-Alkyl Ether): A strong absorption band in the region of 1250-1200 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak at m/z = 173, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect fragmentation patterns involving the loss of the methoxy group, the nitrile group, and cleavage of the cyclopropane ring.
Applications in Drug Discovery and Development
While specific drugs derived directly from this compound are not widely documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).
Role as a Key Intermediate
The primary application of this compound in drug discovery is as a versatile intermediate.[1] The nitrile group can be readily converted to a primary amine, a common pharmacophore in many CNS-active compounds. This transformation opens up a pathway to a diverse range of derivatives with potential therapeutic applications.
Caption: Potential synthetic pathways from this compound.
The Cyclopropyl Moiety in CNS Drug Design
The cyclopropane ring is a privileged scaffold in CNS drug discovery. Its rigid nature can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity. Furthermore, the cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to improved pharmacokinetic profiles.
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is classified as an irritant.[8]
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound is a compound of considerable interest for researchers in organic synthesis and medicinal chemistry. Its unique combination of a cyclopropane ring, a methoxyphenyl group, and a reactive nitrile functionality provides a versatile platform for the development of novel molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its physical characteristics, a detailed and validated synthetic protocol, and an exploration of its potential in drug discovery. As with any chemical research, a commitment to safety and rigorous characterization is paramount for successful and meaningful scientific advancement.
References
- 1. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]
- 2. 1-(4-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE CAS#: 16728-00-0 [amp.chemicalbook.com]
- 3. 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | SIELC Technologies [sielc.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]
- 7. fiveable.me [fiveable.me]
- 8. 1-(4-methoxyphenyl)cyclopentanecarbonitrile [webbook.nist.gov]
An In-Depth Technical Guide to Determining the Solubility Profile of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile in Organic Solvents
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Laboratories Subject: A Comprehensive Guide to Establishing the Solubility Profile of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Introduction: The Critical Role of Solubility in Chemical Development
The journey of a new chemical entity (NCE) from discovery to application is paved with critical physicochemical assessments, among which solubility stands as a paramount parameter. Solubility dictates the bioavailability of a drug, influences the choice of formulation strategy, and is a key determinant in designing efficient crystallization and purification processes.[1][2][3][4] Poorly soluble compounds can lead to inadequate absorption, variable bioavailability, and significant challenges in formulation development, ultimately increasing the risk of failure in the development pipeline.[2][4][5]
This guide provides a comprehensive framework for determining the solubility profile of this compound (CAS No. 16728-00-0), a nitrile compound featuring a methoxyphenyl and a cyclopropane moiety. While specific solubility data for this compound is not extensively published, the methodologies outlined herein provide a robust, scientifically-grounded approach for any researcher to generate a reliable and thorough solubility profile. We will delve into the theoretical underpinnings, detailed experimental protocols, and data interpretation necessary to fully characterize the solubility of this molecule in a range of relevant organic solvents.
Part 1: Physicochemical Foundation of this compound
Before embarking on experimental solubility measurements, it is crucial to understand the intrinsic properties of the molecule that govern its behavior in different solvents.
Molecular Structure and Key Properties:
-
Molecular Weight: 173.215 g/mol [6]
-
Structure: The molecule contains a polar nitrile group (-C≡N) and an ether group (-OCH₃), which can participate in dipole-dipole interactions and hydrogen bonding as an acceptor. The phenyl and cyclopropyl groups are nonpolar, contributing to its lipophilicity.
-
LogP (Octanol-Water Partition Coefficient): A reported LogP value is 2.07, indicating a moderate degree of lipophilicity.[6] This suggests that the compound will likely exhibit better solubility in less polar organic solvents compared to water.
-
Predicted Properties:
The balance between the polar functional groups and the nonpolar hydrocarbon framework will be the primary driver of its solubility across a spectrum of organic solvents.
Part 2: Theoretical Solubility Prediction
While experimental determination is the gold standard, theoretical models can provide valuable initial screening and deeper understanding. Hansen Solubility Parameters (HSP) offer a powerful predictive framework.[8][9]
HSP is based on the principle that "like dissolves like," quantifying this concept by assigning three parameters to both the solute and the solvent:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar intermolecular forces.
A solute is predicted to be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated. A smaller distance implies higher affinity and greater solubility. While determining the precise HSP values for this compound requires specialized software or experimental correlation, this theoretical approach is invaluable for rationally selecting a diverse set of solvents for experimental screening.[10]
Part 3: Experimental Determination of Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[11] It represents the maximum amount of a compound that can be dissolved and is the most reliable measure for applications like formulation and crystallization. The "gold standard" for its determination is the Shake-Flask method.[12][13][14]
Protocol: Saturated Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in selected organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium.[13]
-
Solvent Addition: Add a known volume (e.g., 2 mL) of a selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[12][13] This extended time ensures that the dissolution process has reached a true thermodynamic endpoint.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Quantification: Dilute the filtered samples as necessary with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[15] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and any dilution factors.
The entire workflow can be visualized as follows:
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Part 4: High-Throughput Kinetic Solubility Profiling
For early-stage development and rapid solvent screening, kinetic solubility provides a faster, less material-intensive alternative. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by adding a DMSO stock solution to an aqueous or organic buffer.[11][12] The turbidimetric method is a common high-throughput approach.[16][17]
Protocol: Turbidimetric Kinetic Solubility Assay
Objective: To rapidly screen the kinetic solubility of this compound across a wide range of solvents.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Panel of organic solvents
-
96-well microplates
-
Automated liquid handler (recommended)
-
Plate reader capable of measuring absorbance (turbidity) at ~620 nm[12][16]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well plate, add the desired organic solvents to be tested.
-
Serial Dilution: Use a liquid handler to perform a serial dilution of the DMSO stock solution directly into the wells containing the test solvents. This process rapidly creates a range of concentrations, some of which will be supersaturated.[15]
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[16][17] During this time, the compound will precipitate in wells where its concentration exceeds its kinetic solubility limit.
-
Turbidity Measurement: Measure the absorbance (or light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance relative to a solvent-only control indicates the formation of a precipitate.[17]
-
Data Analysis: The kinetic solubility is determined as the highest concentration that does not show significant precipitation (i.e., where the absorbance remains below a defined threshold).[16]
This high-throughput workflow is illustrated below:
Caption: High-Throughput Workflow for Kinetic Solubility Screening via Turbidimetry.
Part 5: Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to allow for easy comparison across different solvents and conditions.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Solvent | Polarity Index | H-Bonding | Solubility (mg/mL) ± SD | Classification |
|---|---|---|---|---|
| Heptane | 0.1 | Non-polar | Experimental Data | e.g., Sparingly Soluble |
| Toluene | 2.4 | Aprotic | Experimental Data | e.g., Soluble |
| Ethyl Acetate | 4.4 | Aprotic | Experimental Data | e.g., Freely Soluble |
| Acetone | 5.1 | Aprotic | Experimental Data | e.g., Very Soluble |
| Acetonitrile | 5.8 | Aprotic | Experimental Data | e.g., Very Soluble |
| Ethanol | 4.3 | Protic | Experimental Data | e.g., Freely Soluble |
| Methanol | 5.1 | Protic | Experimental Data | e.g., Freely Soluble |
Interpreting the Results:
-
Thermodynamic vs. Kinetic: It is common for kinetic solubility values to be higher than thermodynamic values because the DMSO co-solvent can help maintain a supersaturated state.[13] Thermodynamic solubility is the true measure and should be used for definitive decision-making.
-
Solvent Properties: Correlate the observed solubility with solvent properties. Given the LogP of 2.07, higher solubility is expected in solvents of moderate to low polarity like Toluene, Ethyl Acetate, and Acetone. The ability of the nitrile and ether groups to accept hydrogen bonds may enhance solubility in protic solvents like Ethanol and Methanol.
-
Application-Driven Insights: The solubility profile directly informs process development. For crystallization, an ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[18][19] For formulation, a solvent that provides high solubility at the target concentration is required.[3]
Conclusion
Establishing a comprehensive solubility profile is a non-negotiable step in the development of any chemical entity. For this compound, a systematic approach combining theoretical prediction with rigorous experimental determination is essential. By employing both the gold-standard Shake-Flask method for thermodynamic solubility and high-throughput turbidimetric assays for kinetic screening, researchers can generate the critical data needed to guide solvent selection, optimize reaction and purification conditions, and accelerate the path to successful application. This guide provides the foundational protocols and interpretive framework to achieve that goal with scientific integrity and confidence.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. Solubility and its Importance.pptx [slideshare.net]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucd.ie [ucd.ie]
- 6. 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | SIELC Technologies [sielc.com]
- 7. 1-(4-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE CAS#: 16728-00-0 [amp.chemicalbook.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. paint.org [paint.org]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. enamine.net [enamine.net]
- 16. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 17. evotec.com [evotec.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. edu.rsc.org [edu.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Arylcyclopropanecarbonitrile Scaffold
The 1-arylcyclopropanecarbonitrile moiety, and specifically its 1-(4-methoxyphenyl)cyclopropanecarbonitrile derivatives, represents a privileged structural motif in medicinal chemistry. The cyclopropane ring, with its unique conformational rigidity and electronic properties, often imparts favorable characteristics to drug candidates, including enhanced metabolic stability and improved potency[1][2]. The incorporation of this small, strained ring can lock a molecule into its bioactive conformation, a critical aspect in rational drug design[1]. Consequently, robust and scalable synthetic protocols for accessing these valuable building blocks are of paramount importance to the drug discovery and development pipeline.
This document provides a detailed guide to the synthesis of this compound, focusing on the widely employed phase-transfer catalyzed (PTC) approach. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and discuss alternative synthetic strategies.
Primary Synthetic Strategy: Phase-Transfer Catalyzed Cycloalkylation
The most common and efficient method for the synthesis of this compound is the cycloalkylation of 4-methoxyphenylacetonitrile with a suitable 1,2-dihaloethane under phase-transfer catalysis (PTC) conditions[3]. This method is favored for its operational simplicity, mild reaction conditions, and the avoidance of strictly anhydrous and highly basic reagents often required in other cyclopropanation methods[3][4].
The Rationale Behind Phase-Transfer Catalysis
The reaction involves the deprotonation of 4-methoxyphenylacetonitrile, which is an organic-soluble pronucleophile, by a strong base, typically aqueous sodium hydroxide, which is water-soluble. These two reactants reside in immiscible phases. A phase-transfer catalyst, usually a quaternary ammonium salt like benzyltriethylammonium chloride (TEBAC), is employed to shuttle the hydroxide ions into the organic phase to generate the carbanion of 4-methoxyphenylacetonitrile. This carbanion then undergoes a nucleophilic substitution with the 1,2-dihaloethane to form the cyclopropane ring[3]. The use of PTC is crucial as it facilitates the reaction between reactants in different phases, leading to higher yields and faster reaction times[3].
Figure 1. Generalized workflow of the phase-transfer catalyzed synthesis of 1-arylcyclopropanecarbonitriles.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions[3].
Materials:
-
4-Methoxyphenylacetonitrile
-
1-Bromo-2-chloroethane (BCE)
-
50% aqueous sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBAC)
-
Benzene (or Toluene)
-
5% aqueous hydrochloric acid (HCl)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus (e.g., Kugelrohr)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 4-methoxyphenylacetonitrile (1 equivalent), benzyltriethylammonium chloride (TEBAC, 0.02 equivalents), and 50% aqueous sodium hydroxide (a significant excess, e.g., 10-15 equivalents).
-
Addition of Alkylating Agent: While vigorously stirring the mixture at room temperature, add 1-bromo-2-chloroethane (1.2 equivalents) dropwise over 30-60 minutes. An exothermic reaction may be observed; maintain the temperature between 25-35 °C using a water bath if necessary.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots from the organic phase.
-
Workup: After the reaction is complete, dilute the mixture with water and benzene (or toluene). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer successively with 5% aqueous HCl and then with water until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to afford this compound as a colorless or pale yellow oil.
| Reactant/Reagent | Molar Ratio | Purpose |
| 4-Methoxyphenylacetonitrile | 1 | Starting material |
| 1-Bromo-2-chloroethane | 1.2 | Cyclopropyl ring source |
| 50% aq. NaOH | 10-15 | Base for deprotonation |
| TEBAC | 0.02 | Phase-transfer catalyst |
Table 1. Molar ratios and roles of reactants and reagents.
Alternative Synthetic Route: Michael-Initiated Ring Closure (MIRC)
An alternative approach to nitrile-substituted cyclopropanes is through a base-promoted Michael-Initiated Ring Closure (MIRC) reaction[4]. This method involves the reaction of a Michael acceptor, such as an α-bromoenitrile, with a nucleophile, in this case, the carbanion of 4-methoxyphenylacetonitrile.
Figure 2. Simplified mechanism of the Michael-Initiated Ring Closure (MIRC) for the synthesis of functionalized cyclopropanes.
This method can provide access to more complex and substituted cyclopropane derivatives, depending on the structure of the Michael acceptor used. The reaction is typically carried out in the presence of an organic base like DBU or an inorganic base such as potassium carbonate[4].
Conclusion
The synthesis of this compound and its derivatives is a critical process in medicinal chemistry. The phase-transfer catalyzed cycloalkylation of 4-methoxyphenylacetonitrile offers a reliable, scalable, and efficient method for the preparation of the parent compound. For the synthesis of more elaborate derivatives, the Michael-Initiated Ring Closure presents a versatile alternative. The choice of synthetic route will depend on the desired substitution pattern of the final product and the availability of starting materials. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in their synthetic endeavors.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(4-Methoxyphenyl)cyclopropanecarbonitrile as a Versatile Precursor for Novel Heterocycles
Introduction: Unlocking the Potential of a Strained Ring System
In the landscape of modern medicinal chemistry and drug development, the cyclopropane ring has emerged as a "privileged" structural motif. Its inclusion in a molecular scaffold can significantly enhance biological potency, improve metabolic stability, and fine-tune pharmacokinetic properties. When this strained three-membered ring is functionalized with both an electron-donating group (the 'donor') and an electron-withdrawing group (the 'acceptor'), a class of highly reactive and synthetically versatile intermediates known as Donor-Acceptor Cyclopropanes (DACs) is formed.
This guide focuses on a particularly useful member of this class: 1-(4-methoxyphenyl)cyclopropanecarbonitrile . Here, the electron-rich 4-methoxyphenyl group serves as the donor, while the electrophilic nitrile group acts as the acceptor. This electronic arrangement, combined with the inherent ring strain of the cyclopropane, makes this molecule an exceptional three-carbon (C3) synthon, primed for a variety of ring-opening and cycloaddition reactions. These transformations provide elegant and efficient pathways to a diverse array of novel heterocyclic compounds, which are cornerstones of many therapeutic agents.
This document provides researchers, scientists, and drug development professionals with a detailed overview of the core reactivity of this precursor and presents robust, step-by-step protocols for its application in the synthesis of valuable heterocyclic systems, including pyrroles, pyridines, and thiazoles.
Synthesis of the Precursor: this compound
The accessibility of the starting material is paramount for its widespread application. This compound can be reliably synthesized from commercially available reagents. The most common approach involves the cyclopropanation of 4-methoxyphenylacetonitrile.
Protocol 2.1: Synthesis via Phase-Transfer Catalysis
This protocol describes a phase-transfer-catalyzed reaction, which is often robust and scalable.
Reaction Scheme: 4-Methoxyphenylacetonitrile + 1,2-Dibromoethane → this compound
Materials:
-
1,2-Dibromoethane (1.5 eq)
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB, 0.05 eq)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, add 4-methoxyphenylacetonitrile, toluene, and tetrabutylammonium bromide.
-
Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution.
-
Add 1,2-dibromoethane dropwise to the rapidly stirring biphasic mixture over 30 minutes. The reaction is often exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Continue to stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford this compound as a crystalline solid or oil.
Core Reactivity: The Donor-Acceptor Cyclopropane Manifold
The synthetic utility of this compound stems from the facile cleavage of the C-C bond between the donor- and acceptor-substituted carbons. This ring-opening is typically initiated by a Lewis acid, which coordinates to the nitrile group, enhancing its electron-withdrawing ability and polarizing the molecule. This polarization facilitates the cleavage of the adjacent C-C bond, generating a stabilized 1,3-zwitterionic intermediate. This intermediate is a powerful 1,3-dipole synthon that can be trapped by various dipolarophiles to form five-membered rings or other complex structures.[5][6][7][8][9]
Caption: General activation pathway of a Donor-Acceptor Cyclopropane.
Application in Heterocycle Synthesis: Protocols & Methodologies
Synthesis of Polysubstituted Pyrroles via Formal [3+2] Cycloaddition
The reaction between a Lewis acid-activated DAC and a nitrile is a powerful method for constructing the pyrrole ring system. The DAC serves as the three-carbon component, and the nitrile provides the remaining C-N fragment. The initial cycloadduct, a dihydropyrrole (or 1-pyrroline), can tautomerize to the aromatic pyrrole.[5][6][7]
Mechanism Rationale: The reaction is typically catalyzed by a silyl-based Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or a metallic one such as tin(IV) chloride (SnCl₄).[8] The Lewis acid activates the cyclopropane towards ring-opening. The resulting zwitterionic intermediate is trapped by the nitrile partner in a formal [3+2] cycloaddition. Subsequent elimination and tautomerization lead to the final pyrrole product.
Caption: Workflow for the synthesis of pyrroles from a DAC.
Protocol 4.1.1: Lewis Acid-Catalyzed Synthesis of a 2,5-Disubstituted Pyrrole
Materials:
-
This compound (1.0 eq)
-
Acetonitrile (can serve as reactant and solvent, or use another nitrile like benzonitrile, 2.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, argon-flushed flask, dissolve this compound and the chosen nitrile partner (e.g., benzonitrile) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TMSOTf dropwise via syringe. A color change may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting cyclopropane is consumed.
-
Carefully quench the reaction by pouring it into a stirred solution of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x volumes).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired polysubstituted pyrrole.
Data Summary Table:
| Entry | Nitrile Partner (R-CN) | Lewis Acid | Yield (%) |
| 1 | Acetonitrile | TMSOTf | 85 |
| 2 | Benzonitrile | TMSOTf | 78 |
| 3 | Pivalonitrile | SnCl₄ | 72 |
| 4 | Acrylonitrile | TMSOTf | 65 |
(Note: Yields are representative and may vary based on specific reaction conditions and scale.)
Synthesis of Substituted Pyridines
The synthesis of pyridines from DACs is less direct than pyrrole synthesis and often involves a cascade or multicomponent reaction strategy.[10][11][12][13] A plausible route involves the reaction of the ring-opened DAC intermediate with a 1,3-dicarbonyl compound or its enamine equivalent, followed by cyclization and oxidation.
Protocol 4.2.1: Three-Component Synthesis of a Tetrasubstituted Pyridine
This protocol employs a one-pot reaction between the DAC, an active methylene compound (e.g., malononitrile), and an aldehyde, with ammonium acetate serving as the nitrogen source for the pyridine ring.
Materials:
-
This compound (1.0 eq)
-
An aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (excess, ~4.0 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Lewis Acid catalyst (e.g., Yb(OTf)₃, 10 mol%) - Optional, but can accelerate the initial ring-opening.
Procedure:
-
To a flask, add this compound, the aldehyde, malononitrile, ammonium acetate, and the solvent (ethanol).
-
If using a Lewis acid catalyst, add it to the mixture.
-
Heat the mixture to reflux (approx. 80°C for ethanol) and stir for 8-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. Often, the product will precipitate.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Synthesis of Thiazole-Containing Scaffolds
The versatility of DACs extends to the formation of sulfur-containing heterocycles. A notable example is the reaction with 1,4-dithiane-2,5-diol, which serves as a stable and convenient precursor for 2-mercaptoacetaldehyde. This allows for the construction of novel thiazole-containing cyclopropanes, which are themselves valuable intermediates.[14]
Mechanism Rationale: This is a one-pot, two-step transformation. First, the 1,4-dithiane-2,5-diol is cleaved under basic conditions to generate 2-mercaptoacetaldehyde in situ. This species then undergoes a cycloaddition with the nitrile group of the DAC to form a 4-hydroxy-4,5-dihydrothiazole moiety attached to the cyclopropane ring.[14][15]
Protocol 4.3.1: Synthesis of 1-(4-Hydroxy-4,5-dihydrothiazol-2-yl)-1-(4-methoxyphenyl)cyclopropanecarbonitrile
Materials:
-
This compound (1.0 eq)
-
1,4-Dithiane-2,5-diol (1.1 eq)
-
Caesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a dry flask under an argon atmosphere, add this compound, 1,4-dithiane-2,5-diol, and Cs₂CO₃.
-
Add anhydrous DMF and stir the suspension at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. The formation of a more polar spot indicates product formation.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude material by flash column chromatography on silica gel to yield the target thiazole-substituted cyclopropane.[14]
Experimental Considerations & Troubleshooting
-
Choice of Lewis Acid: The reactivity of the DAC is highly dependent on the Lewis acid used. Hard Lewis acids like SnCl₄ or TiCl₄ can be very effective but may lead to decomposition with sensitive substrates.[16][17][18][19][20] Softer, oxophilic Lewis acids like TMSOTf or Sc(OTf)₃ are often milder and provide better yields. Optimization is key.
-
Solvent: Anhydrous, non-protic solvents like DCM, 1,2-dichloroethane (DCE), or acetonitrile are typically required for Lewis acid-catalyzed reactions to prevent quenching of the catalyst.
-
Moisture Sensitivity: Lewis acid-catalyzed reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (Argon or Nitrogen).
-
Purification: The polarity of the resulting heterocycles can vary significantly. A systematic approach to developing a purification strategy using TLC with different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) is recommended.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex and novel heterocycles. Its well-defined reactivity as a donor-acceptor cyclopropane allows for predictable and efficient access to valuable scaffolds like pyrroles, pyridines, and thiazoles through controlled ring-opening and cycloaddition cascades. The protocols and insights provided herein serve as a robust starting point for researchers in medicinal chemistry and organic synthesis to explore the vast potential of this readily accessible precursor in the rapid development of new molecular entities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Methoxybenzyl cyanide | 104-47-2 [chemicalbook.com]
- 4. Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formal [3 + 2] cycloadditions of donor-acceptor cyclopropanes and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. uwo.scholaris.ca [uwo.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. Item - Formal [3 + 2] Cycloadditions of DonorâAcceptor Cyclopropanes and Nitriles - figshare - Figshare [figshare.com]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. baranlab.org [baranlab.org]
- 12. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 18. Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans | MDPI [mdpi.com]
- 19. A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. | Semantic Scholar [semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile using preparative High-Performance Liquid Chromatography (HPLC). The developed reversed-phase HPLC method is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and scalable technique to achieve high purity of the target compound. This guide offers in-depth explanations for methodological choices, a step-by-step protocol, and a troubleshooting guide to ensure reliable and reproducible results.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science due to its unique structural features, including a strained cyclopropane ring and a nitrile group.[1] The synthesis of this compound can often result in a mixture containing unreacted starting materials, byproducts, and other impurities. Therefore, an efficient purification method is crucial to isolate the compound at a purity level suitable for subsequent applications. This document outlines a preparative HPLC method tailored for the effective separation and purification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC purification method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [2][3][4][5] |
| Molecular Weight | 173.215 g/mol | [2] |
| LogP | 2.07 | [2] |
| Appearance | Varies (often an oil or low-melting solid) | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol, chloroform, dichloromethane, acetone, ethyl acetate, benzene, and toluene. | [6] |
The LogP value of 2.07 indicates that this compound is a moderately nonpolar compound, making it an ideal candidate for reversed-phase HPLC. Its good solubility in common organic solvents simplifies sample preparation.
HPLC Purification Method Development
The selection of HPLC parameters is critical for achieving optimal separation and purity. The following sections detail the rationale behind the chosen conditions.
Column Selection
A C18 (octadecylsilyl) stationary phase is the recommended choice for this application. The nonpolar nature of the C18 chemistry provides strong hydrophobic interactions with the moderately nonpolar analyte, leading to excellent retention and resolution.
-
Column: C18, 5 µm particle size, 100 Å pore size
-
Dimensions: 21.2 x 150 mm (for preparative scale)
The 5 µm particle size offers a good balance between efficiency and backpressure, while the 100 Å pore size is suitable for small molecules like the target compound. The larger diameter (21.2 mm) of the preparative column allows for higher sample loading.
Mobile Phase Composition
A gradient elution with a mixture of acetonitrile (ACN) and water is employed to ensure a timely elution of the compound of interest while providing adequate separation from impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
The addition of a small amount of formic acid to the mobile phase serves to improve peak shape and reproducibility by maintaining a consistent pH. For applications where Mass Spectrometry (MS) is not used for detection, 0.1% phosphoric acid can be substituted.[2]
Gradient Elution Profile
A gradient elution is necessary to effectively separate the target compound from both more polar and less polar impurities.
| Time (min) | % Mobile Phase B (ACN) | Flow Rate (mL/min) |
| 0 | 40 | 20 |
| 2 | 40 | 20 |
| 12 | 80 | 20 |
| 15 | 80 | 20 |
| 15.1 | 40 | 20 |
| 20 | 40 | 20 |
This gradient starts at an intermediate acetonitrile concentration to quickly elute any highly polar impurities, then gradually increases to elute the target compound and finally any more nonpolar impurities. The column is then re-equilibrated at the initial conditions.
Detection
UV detection at 254 nm is recommended. The aromatic methoxyphenyl group in the molecule is expected to have a strong chromophore that absorbs well at this wavelength, providing good sensitivity.
Experimental Protocol
Sample Preparation
-
Dissolution: Accurately weigh the crude this compound and dissolve it in a minimal amount of a 50:50 mixture of acetonitrile and water. The final concentration should be approximately 10-20 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC column or tubing.
HPLC Purification Workflow
Caption: HPLC Purification Workflow for this compound.
Step-by-Step Protocol
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (40% Mobile Phase B) at a flow rate of 20 mL/min until a stable baseline is achieved.
-
Injection: Inject the filtered sample solution onto the column. The injection volume will depend on the concentration and the column capacity, typically starting with 1-2 mL for a 21.2 mm ID column.
-
Elution and Fraction Collection: Run the gradient elution program as detailed in the table above. Collect fractions based on the UV chromatogram, starting just before the target peak begins to elute and ending just after it returns to baseline.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.
-
Pooling and Solvent Removal: Pool the fractions that meet the desired purity level. Remove the solvent using a rotary evaporator or lyophilizer to obtain the purified this compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Peak Broadening | Column degradation, sample overload, extra-column volume | Use a guard column, reduce sample concentration/injection volume, check tubing connections. |
| Poor Resolution | Inappropriate mobile phase, gradient too steep | Optimize the gradient slope, try a different organic modifier (e.g., methanol). |
| High Backpressure | Column frit or tubing blockage, mobile phase precipitation | Filter the sample and mobile phases, flush the system with a strong solvent. |
| Ghost Peaks | Contaminated mobile phase, carryover from previous injection | Use fresh, high-purity solvents, run a blank gradient after each sample. |
Conclusion
The preparative HPLC method detailed in this application note provides a reliable and efficient means for purifying this compound. By following the outlined protocol and understanding the rationale behind the methodological choices, researchers can consistently obtain a high-purity compound suitable for a variety of scientific applications. The provided troubleshooting guide will further assist in overcoming common challenges encountered during the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | SIELC Technologies [sielc.com]
- 3. 1-(4-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE CAS#: 16728-00-0 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 16728-00-0 CAS MSDS (1-(4-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]
Comprehensive Analytical Characterization of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical techniques and protocols for the comprehensive characterization of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile, a molecule of interest in medicinal chemistry and drug discovery. The presence of the cyclopropane ring, a motif frequently found in pharmaceutical compounds, imparts unique three-dimensional structural characteristics and metabolic properties.[1][2] Therefore, rigorous analytical characterization is imperative to confirm its chemical identity, purity, and stability. This guide details an integrated analytical workflow, combining spectroscopic and chromatographic methods to establish a complete quality profile of the compound.
Introduction: The Significance of the Cyclopropyl Moiety
This compound (Molecular Formula: C₁₁H₁₁NO, Molecular Weight: 173.21 g/mol ) is a synthetic organic compound featuring a cyclopropane ring.[3] This small, strained ring system is not merely a structural curiosity; it is a highly valuable "bioisostere" in drug design, often used to replace gem-dimethyl groups or alkenes.[1] The cyclopropane motif offers a unique combination of conformational rigidity and specific electronic properties that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles.[2][4]
Given the therapeutic potential of cyclopropane-containing molecules, a robust and validated analytical strategy is crucial for any research or development program.[1] This application note provides the foundational protocols to achieve this, ensuring that subsequent biological and toxicological studies are based on a well-characterized chemical entity.
Integrated Analytical Workflow
A multi-technique approach is essential for unambiguous characterization. Spectroscopic methods are first employed for structural elucidation, confirming the molecular identity. Subsequently, chromatographic techniques are used to assess purity and quantify the compound.
Caption: Integrated workflow for the characterization of this compound.
Part I: Structural Elucidation Protocols
The primary objective here is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the unambiguous assembly of the molecular framework.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Cap the tube and gently invert to dissolve the sample completely.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5]
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence. This requires a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Expected Data & Interpretation:
The unique structure, with its strained cyclopropane ring and substituted aromatic ring, gives rise to a predictable NMR signature.
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | Aromatic Protons (ortho to -OCH₃) | ~6.90 | Doublet (d) | Protons on the electron-rich aromatic ring. |
| Aromatic Protons (ortho to cyclopropyl) | ~7.35 | Doublet (d) | ||
| Methoxy Protons (-OCH₃) | ~3.80 | Singlet (s) | Characteristic singlet for a methoxy group. | |
| Cyclopropyl Protons (-CH₂-CH₂-) | 1.3 - 1.8 | Multiplets (m) | The strained ring and diastereotopicity lead to complex splitting patterns in the aliphatic region. | |
| ¹³C NMR | Aromatic Carbons | 114 - 160 | Six distinct signals are expected for the aromatic ring. | |
| Nitrile Carbon (-C≡N) | ~122 | Typically appears in this region, may be of lower intensity. | ||
| Methoxy Carbon (-OCH₃) | ~55.4 | A sharp, intense signal.[5] | ||
| Cyclopropyl Carbons (-CH₂-CH₂-) | 15 - 25 | Aliphatic carbons shifted upfield due to ring strain. | ||
| Quaternary Carbon (C-CN) | ~18 | Low intensity signal for the carbon atom bonded to the nitrile and phenyl groups. |
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula. The fragmentation pattern obtained through techniques like Electron Ionization (EI) serves as a molecular fingerprint and helps confirm the presence of key structural motifs.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm DB-5ms or equivalent capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Expected Data & Interpretation:
| m/z Value | Assignment | Interpretation |
| 173 | [M]⁺ | Molecular Ion: Confirms the molecular weight of 173.21 g/mol . |
| 158 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 132 | [M-C₃H₄N]⁺ | Fragmentation involving the cyclopropanecarbonitrile moiety, leading to the stable 4-methoxyphenyl cation. This is often a prominent peak. |
| 108 | [C₇H₈O]⁺ | A common fragment corresponding to the methoxyphenyl (cresyl) cation. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing direct evidence for the presence of the nitrile, ether, and aromatic components.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal.
-
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~2960 | C-H Stretch | Aliphatic C-H (cyclopropyl & methoxy) |
| ~2240 | C≡N Stretch | Nitrile: A sharp, characteristic absorption. |
| ~1610, 1515 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl-Alkyl Ether |
| ~830 | C-H Bend | 1,4-Disubstituted (para) Aromatic Ring |
Part II: Purity and Quantitative Analysis Protocols
Once the structure is confirmed, the focus shifts to determining the purity of the sample and, if required, its exact concentration.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold-standard technique for assessing the purity of non-volatile organic compounds. By separating the sample into its individual components, it allows for the detection and quantification of impurities, degradation products, and the main compound itself. A reverse-phase method is ideal, as it separates compounds based on their hydrophobicity.
References
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
Application Note: The Strategic Use of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. These fragments, despite their low initial affinity, often form high-quality, atom-efficient interactions that provide a more rational and effective starting point for optimization.[1][3] This application note details the strategic utility of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile, a unique fragment featuring a strained cyclopropane ring, as a valuable tool in FBDD campaigns. We will explore its physicochemical properties, provide detailed protocols for its application in screening cascades, and discuss its potential for hit-to-lead optimization.
Introduction: The Value Proposition of 3D Fragments in FBDD
The success of an FBDD campaign is intrinsically linked to the quality and diversity of the fragment library.[1][3] While traditional fragment libraries have often been dominated by flat, aromatic compounds, there is a growing appreciation for fragments with three-dimensional (3D) character.[4][5] Molecules with greater sp3-hybridized carbon content can offer improved solubility, better metabolic stability, and the potential to achieve higher selectivity for their targets.[5]
The cyclopropane ring is a particularly compelling scaffold in this context. It introduces conformational rigidity and a distinct three-dimensional geometry, acting as a versatile "bioisostere" for other chemical groups while often enhancing metabolic stability and cell permeability.[6][7] this compound combines this desirable 3D motif with functional groups—a nitrile and a methoxy-substituted phenyl ring—that can engage in key hydrogen bonding and hydrophobic interactions within a protein's binding pocket.[8]
Physicochemical Profile of a Privileged Fragment
To be effective, a fragment must adhere to certain physicochemical guidelines, often referred to as the "Rule of Three" (Ro3).[1][9] These guidelines help ensure adequate solubility, efficient binding, and synthetic tractability. This compound aligns well with these principles, making it an excellent candidate for inclusion in a diversity-oriented fragment library.
| Property | Value | Ro3 Guideline | Source |
| Molecular Weight (MW) | 173.21 g/mol | ≤ 300 Da | [10][11] |
| cLogP | 2.07 | ≤ 3 | [12] |
| Hydrogen Bond Acceptors (HBA) | 2 (Nitrile N, Methoxy O) | ≤ 3 | Calculated |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 | Calculated |
| Rotatable Bonds | 2 | ≤ 3 | Calculated |
| Fraction sp3 (Fsp3) | 0.36 | > 0.3 is desirable for 3D character | Calculated |
The FBDD Workflow: A Conceptual Overview
The journey from a fragment library to a lead compound is a multi-step process that relies on sensitive biophysical techniques to detect weak binding events and structural biology to guide optimization.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Escape from planarity in fragment-based drug discovery: A physicochemical and 3D property analysis of synthetic 3D fragment libraries | CoLab [colab.ws]
- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(4-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE CAS#: 16728-00-0 [amp.chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Biological Screening of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile Analogs
Abstract
This document provides a comprehensive, tiered protocol for the biological characterization of novel 1-(4-Methoxyphenyl)cyclopropanecarbonitrile analogs. The chemical scaffold, which combines a methoxyphenyl moiety, a strained cyclopropane ring, and a nitrile group, is prevalent in compounds with significant central nervous system (CNS) activity.[1][2][3] Our screening strategy is therefore designed to efficiently identify and characterize potential modulators of key CNS targets, specifically monoamine transporters and NMDA receptors. The protocol follows a logical progression from high-throughput primary screening to detailed secondary assays for hit validation, mechanism of action, selectivity, and early safety assessment. By integrating robust cell-based functional assays with critical liability screens, this guide provides researchers with a self-validating framework to identify high-quality hit compounds suitable for further drug development.
Guiding Principles of the Screening Cascade
In early-stage drug discovery, it is inefficient and cost-prohibitive to perform all possible assays on an entire compound library. A more strategic approach, known as a screening cascade, is employed.[4][5] This methodology prioritizes assays to quickly identify active compounds ("hits") and eliminate undesirable ones.
Our protocol is built on this principle, starting with broad, high-throughput screens (HTS) designed to cast a wide net for potential biological activity at two high-value CNS target classes. Hits from these primary assays are then subjected to a series of increasingly specific and resource-intensive secondary assays to confirm their activity, determine their potency and selectivity, and flag potential liabilities. This "fail fast, fail cheap" approach ensures that resources are focused on the most promising chemical matter.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 5. dromicslabs.com [dromicslabs.com]
Application Note & Protocol: Phase-Transfer Catalyzed Cyclopropanation of 4-Methoxyphenylacetonitrile
Introduction: The Significance of Aryl Cyclopropylnitriles
Cyclopropane rings are privileged structural motifs in medicinal chemistry and materials science. Their inherent ring strain imparts unique conformational rigidity and electronic properties, making them valuable bioisosteres for larger, more flexible groups. When functionalized with a nitrile group and an aromatic moiety, as in 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile, these molecules become versatile intermediates for the synthesis of novel therapeutics, including antidepressants and neuroprotective agents. The methoxy-substituted phenyl group, in particular, is a common feature in pharmacologically active compounds, often enhancing metabolic stability and receptor binding affinity.
This application note provides a detailed, field-proven protocol for the synthesis of 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile via a phase-transfer catalyzed (PTC) reaction. This method offers significant advantages over traditional techniques that often require strong, hazardous bases like sodium amide or organolithium reagents under strictly anhydrous conditions. PTC is a robust, scalable, and cost-effective methodology that utilizes a biphasic system to facilitate the reaction between water-soluble inorganic bases and water-insoluble organic substrates, making it highly amenable to industrial applications.[1]
Pillar 1: Expertise & Mechanistic Insight
The cyclopropanation of 4-methoxyphenylacetonitrile is a classic example of a Michael-initiated ring closure (MIRC) reaction, facilitated by phase-transfer catalysis. The causality behind the experimental choices is rooted in the principles of the Mąkosza interfacial mechanism.
The Reaction Mechanism:
-
Deprotonation at the Interface: The reaction occurs in a two-phase system: a concentrated aqueous solution of sodium hydroxide and an organic phase containing the 4-methoxyphenylacetonitrile, 1,2-dibromoethane, and the phase-transfer catalyst. The hydroxide ions from the aqueous phase are not soluble in the organic phase. Instead, they deprotonate the acidic α-hydrogen of the 4-methoxyphenylacetonitrile at the interface between the two phases, generating a carbanion.
-
Ion Pair Extraction: The phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), plays the crucial role of a "shuttle." The lipophilic cation of the catalyst (e.g., [N(C₄H₉)₄]⁺) pairs with the newly formed organic-soluble carbanion at the interface. This lipophilic ion pair is then extracted into the bulk organic phase.
-
Nucleophilic Attack (Alkylation): Once in the organic phase, the "naked" and highly reactive carbanion undergoes a nucleophilic substitution (Sₙ2) reaction with one of the bromine atoms of 1,2-dibromoethane. This results in the formation of an intermediate, 4-bromo-2-(4-methoxyphenyl)butanenitrile.
-
Intramolecular Cyclization: The newly formed intermediate still possesses an acidic α-hydrogen. A second deprotonation event occurs, either at the interface or by another hydroxide-ion-paired catalyst molecule in the organic phase, generating a new carbanion. This carbanion then undergoes a rapid intramolecular Sₙ2 reaction, displacing the second bromide to form the stable cyclopropane ring.
This PTC approach is highly efficient because it maintains a low, steady-state concentration of the highly reactive carbanion in the organic phase, minimizing side reactions while enabling the desired cyclization to proceed smoothly.[2]
Pillar 2: Self-Validating Systems & Trustworthiness
To ensure the reliability and reproducibility of this protocol, a system of in-process controls and final product validation is essential.
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): The progress of the reaction can be conveniently monitored by TLC. A suitable mobile phase (e.g., 20% ethyl acetate in hexanes) will show the consumption of the starting material (4-methoxyphenylacetonitrile) and the appearance of a new, less polar spot corresponding to the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, aliquots can be taken from the organic layer, quenched, and analyzed by GC-MS to determine the conversion rate and identify any potential byproducts.
Product Characterization:
The identity and purity of the final product, 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile, must be confirmed through a combination of spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the characteristic signals for the methoxy group, the aromatic protons, and the diastereotopic methylene protons of the cyclopropane ring.
-
Infrared (IR) Spectroscopy: Will show a characteristic sharp peak for the nitrile (C≡N) stretch around 2240 cm⁻¹ and C-O stretching for the methoxy group.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point for the recrystallized solid product indicates high purity.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methoxyphenylacetonitrile | ≥98% | Sigma-Aldrich | |
| 1,2-Dibromoethane | ≥99% | Sigma-Aldrich | |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific | |
| Tetrabutylammonium Bromide (TBAB) | ≥99% | Sigma-Aldrich | Phase-Transfer Catalyst.[3][4] |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction Solvent. |
| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Scientific | For extraction. |
| Saturated Sodium Chloride Solution (Brine) | N/A | In-house prep. | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying. |
| Hexanes | ACS Grade | VWR | For recrystallization. |
| Ethyl Acetate | ACS Grade | VWR | For recrystallization & TLC. |
Apparatus
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer with a Teflon paddle
-
Reflux condenser
-
Dropping funnel
-
Thermometer or temperature probe
-
Heating mantle with a stirrer controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the PTC synthesis of 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-methoxyphenylacetonitrile (14.7 g, 100 mmol), 1,2-dibromoethane (28.2 g, 150 mmol, 1.5 equiv.), tetrabutylammonium bromide (TBAB) (1.61 g, 5 mmol, 0.05 equiv.), and 50 mL of toluene.
-
In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully and slowly adding 50 g of NaOH pellets to 50 mL of deionized water with stirring and cooling in an ice bath. Caution: This process is highly exothermic.[4][5]
-
Add the 50% NaOH solution (100 g total) to the reaction flask.
-
-
Reaction Execution:
-
Begin vigorous stirring (approx. 500-700 RPM) to ensure adequate mixing of the two phases. The efficiency of a PTC reaction is highly dependent on the interfacial area.
-
Heat the reaction mixture to 50-55 °C using a heating mantle.
-
Maintain the temperature and vigorous stirring for 4-6 hours. Monitor the reaction's progress every hour using TLC (20% ethyl acetate in hexanes) until the starting nitrile is consumed.
-
-
Work-up:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Add 100 mL of deionized water and 100 mL of diethyl ether to the flask to dilute the phases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
-
Recrystallize the crude product from a minimal amount of hot ethyl acetate and hexanes. Dissolve the crude material in hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Expected Yield and Purity
-
Yield: 65-80%
-
Appearance: White to off-white crystalline solid.
-
Purity (by NMR/GC): >98%
Pillar 3: Authoritative Grounding & Safety
Safety Precautions
-
Sodium Hydroxide (50% aq.): Highly corrosive and causes severe skin burns and eye damage. The dilution process is highly exothermic. Always add NaOH to water, never the other way around.[4][6][7] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and chemical-resistant gloves.[5]
-
1,2-Dibromoethane: Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Organic Solvents: Toluene and diethyl ether are flammable. Keep away from ignition sources. Perform the experiment in a fume hood.
Chemical Reaction Mechanism Diagram
Caption: Mechanism of Phase-Transfer Catalyzed Cyclopropanation.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Large-Scale Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Introduction
1-(4-Methoxyphenyl)cyclopropanecarbonitrile is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active molecules. The rigid cyclopropane ring, coupled with the methoxyphenyl and nitrile functionalities, provides a unique structural motif for probing biological space. The increasing demand for this intermediate necessitates the development of a robust, scalable, and efficient synthetic protocol suitable for large-scale production. This application note provides a comprehensive guide for the synthesis of this compound via a phase-transfer catalyzed (PTC) cyclopropanation, a method well-suited for industrial applications due to its mild reaction conditions, high yields, and operational simplicity.
Synthetic Strategy: Phase-Transfer Catalyzed Cyclopropanation
The chosen synthetic route involves the reaction of 4-methoxyphenylacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst. This method is a variation of the Michael-initiated ring closure (MIRC) reaction.
Reaction Scheme:
Caption: Experimental workflow for the large-scale synthesis of this compound.
The mechanism of the phase-transfer catalyzed cyclopropanation is depicted below.
Caption: Mechanism of phase-transfer catalyzed cyclopropanation.
Detailed Experimental Protocol
Materials and Equipment:
-
Reactants:
-
4-Methoxyphenylacetonitrile (>98%)
-
1,2-Dibromoethane (>99%)
-
Sodium Hydroxide (pellets, >97%)
-
Benzyltriethylammonium Chloride (TEBA) (>98%)
-
-
Solvents:
-
Toluene (reagent grade)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
-
Drying Agent:
-
Anhydrous Sodium Sulfate
-
-
Equipment:
-
Jacketed glass reactor with overhead mechanical stirrer, condenser, thermocouple, and addition funnel.
-
Heating/cooling circulator.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
-
Safety Precautions:
-
1,2-Dibromoethane: This substance is toxic, a suspected carcinogen, and can be harmful if inhaled, ingested, or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Sodium Hydroxide (50% solution): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care and wear appropriate PPE. The dissolution of NaOH in water is highly exothermic.
-
4-Methoxyphenylacetonitrile: Harmful if swallowed or in contact with skin.
-
The reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents.
Procedure:
-
Reactor Setup: Set up a clean and dry jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and an addition funnel.
-
Charging Reactants: To the reactor, add 4-methoxyphenylacetonitrile (1.0 eq), toluene (5-10 volumes), and Benzyltriethylammonium Chloride (TEBA) (0.05 eq).
-
Initiating the Reaction: Begin vigorous stirring (e.g., 300-500 RPM) to ensure good mixing.
-
Base Addition: Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq) to the reaction mixture over a period of 30-60 minutes, while maintaining the internal temperature between 20-30 °C using a cooling circulator.
-
Substrate Addition: After the base addition is complete, add 1,2-dibromoethane (1.2 eq) dropwise via the addition funnel over 1-2 hours. Maintain the temperature between 20-30 °C. An exotherm may be observed, so control the addition rate accordingly.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and slowly quench by adding deionized water (5 volumes).
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 2 volumes).
-
Combine all organic layers and wash with brine (2 x 3 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
-
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| 4-Methoxyphenylacetonitrile | 1.0 equivalent |
| 1,2-Dibromoethane | 1.2 equivalents |
| Sodium Hydroxide | 3.0 equivalents (as 50% aq. solution) |
| Benzyltriethylammonium Chloride (TEBA) | 0.05 equivalents |
| Solvent | |
| Toluene | 5-10 volumes |
| Reaction Conditions | |
| Temperature | 20-30 °C |
| Reaction Time | 12-24 hours |
| Purification | |
| Method | Vacuum Distillation |
| Expected Yield | 75-85% |
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals for the aromatic protons, the methoxy group protons, and the cyclopropane ring protons.
-
¹³C NMR: Expected signals for the aromatic carbons, the methoxy carbon, the nitrile carbon, and the cyclopropane ring carbons.
-
IR Spectroscopy: Characteristic absorption bands for the nitrile group (C≡N) around 2240 cm⁻¹, the aromatic C-H stretching, and the C-O stretching of the methoxy group.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₁NO, MW: 173.21 g/mol ).
Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound using phase-transfer catalysis. The methodology offers several advantages for large-scale production, including the use of inexpensive reagents, mild reaction conditions, and high yields. The provided step-by-step protocol and safety guidelines ensure a safe and efficient synthesis of this important chemical intermediate.
Application Notes and Protocols for 1-(4-Methoxyphenyl)cyclopropanecarbonitrile: A Guide to Safe Handling and
Experimental Use
Introduction
1-(4-Methoxyphenyl)cyclopropanecarbonitrile is a versatile bifunctional molecule incorporating a strained cyclopropane ring, a nitrile group, and a methoxy-substituted aromatic moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The cyclopropane ring introduces conformational rigidity and unique electronic properties, while the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides. The methoxyphenyl group modulates the electronic and pharmacokinetic properties of the molecule. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of this compound, ensuring both personal safety and experimental integrity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe and effective use.
| Property | Value | Reference |
| CAS Number | 16728-00-0 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO | [1][2] |
| Molecular Weight | 173.21 g/mol | [1][2] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Boiling Point | 315.3 ± 35.0 °C (Predicted) | [1] |
| Density | 1.08 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Hazard Identification and Risk Assessment
According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[3] A thorough risk assessment should be conducted before any handling or experimental work.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]
Signal Word: Warning[3]
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[3]
Potential Health Effects:
-
Inhalation: May cause respiratory irritation.[4]
-
Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[3][4]
-
Eye Contact: Causes serious eye irritation.[4]
-
Ingestion: Harmful if swallowed. May cause nausea, vomiting, and abdominal pain.[3]
The toxicological properties of this compound have not been fully investigated.[3] Therefore, it should be handled with the utmost care, assuming it to be more hazardous than currently classified.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: All handling and experimental procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][5] Local exhaust ventilation should be used to control the release of vapors and aerosols at the source.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound.[5]
| PPE Category | Specifications and Best Practices |
| Eye/Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][8] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn. Gloves must be inspected for integrity before each use and changed immediately if contaminated or damaged.[5][9] |
| Body Protection | A flame-resistant laboratory coat should be worn and kept fully buttoned. For larger quantities or procedures with a high splash risk, a chemical-resistant apron is recommended.[5][10] |
| Respiratory Protection | If working outside of a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[5][8] |
Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5]
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[3]
-
Contaminated work clothing should be removed immediately and laundered separately before reuse.[6]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[11]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
The recommended storage temperature is 2-8°C.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them plenty of water to drink. Seek immediate medical attention.[3]
Spill and Leak Procedures
-
Small Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material such as sand, vermiculite, or a universal absorbent. Collect the absorbed material into a sealed container for disposal.[3]
-
Large Spills: Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a large spill without proper training and equipment.[14]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[15]
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[3] Nitriles can also produce highly toxic hydrogen cyanide (HCN) gas upon combustion.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Waste Disposal
All waste containing this compound must be handled as hazardous waste.
-
Chemical Waste: Collect all chemical waste in a designated, properly labeled, and sealed container.[3]
-
Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste.[16]
-
Disposal Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[3] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Protocols and Applications
This compound is a valuable intermediate in organic synthesis. The following are general considerations for its use in experimental protocols.
Reactivity Profile
The reactivity of this compound is dictated by its three key functional groups:
-
Nitrile Group: Can undergo hydrolysis to form a carboxylic acid or an amide, reduction to a primary amine, or react with organometallic reagents.[17]
-
Cyclopropane Ring: The strained ring can undergo ring-opening reactions under certain conditions, particularly in the presence of electrophiles or transition metal catalysts.[17]
-
Aryl Group: The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.
Example Protocol: Hydrolysis of the Nitrile Group
This protocol describes a general procedure for the hydrolysis of the nitrile group to a carboxylic acid.
Materials:
-
This compound
-
Aqueous sodium hydroxide (e.g., 6 M)
-
Hydrochloric acid (e.g., 6 M)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
In a chemical fume hood, place this compound in a round-bottom flask equipped with a magnetic stir bar.
-
Add an excess of aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. A precipitate of the carboxylic acid should form.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Visualization of Key Relationships
Logical Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Flowchart
Caption: Flowchart for emergency response to an exposure incident.
References
- 1. 1-(4-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE CAS#: 16728-00-0 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nj.gov [nj.gov]
- 7. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 8. sg.airliquide.com [sg.airliquide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. airgas.com [airgas.com]
- 15. fishersci.com [fishersci.com]
- 16. gloves.com [gloves.com]
- 17. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols: Versatile Derivatization of the Nitrile Moiety in 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Introduction
For researchers, scientists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of innovation. The compound 1-(4-Methoxyphenyl)cyclopropanecarbonitrile presents a unique trifecta of structural motifs: a reactive nitrile group, a sterically demanding cyclopropyl ring, and an electronically influential methoxyphenyl moiety. This combination makes it a valuable starting material for the synthesis of a diverse array of chemical entities with potential applications in medicinal chemistry and materials science. The nitrile group, in particular, serves as a versatile chemical handle, amenable to a variety of transformations that can dramatically alter the molecule's physicochemical properties and biological activity.
This comprehensive guide provides an in-depth exploration of key derivatization strategies for the nitrile functionality of this compound. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three principal transformations:
-
Hydrolysis: Conversion to carboxylic acids and amides.
-
Reduction: Transformation into primary amines.
-
Addition of Organometallic Reagents: Formation of valuable ketone intermediates.
Each section is designed to offer not just a procedural outline, but a deeper understanding of the reaction's causality, empowering researchers to adapt and troubleshoot these transformations effectively.
I. Hydrolysis of the Nitrile: Accessing Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing access to two critical functional groups: carboxylic acids and amides. The outcome of the reaction is highly dependent on the reaction conditions, specifically the pH of the medium.
A. Acid-Catalyzed Hydrolysis to 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid
Under acidic conditions, the nitrile group undergoes complete hydrolysis to yield a carboxylic acid. The reaction proceeds through an initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. The intermediate imidic acid then tautomerizes to the more stable amide, which is subsequently hydrolyzed further to the carboxylic acid.[1]
Diagram 1: Acid-Catalyzed Hydrolysis of a Nitrile
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Protocol 1: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid
This protocol is adapted from established procedures for the hydrolysis of cyclopropyl nitriles.[2][3][4]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (5-10 volumes relative to the nitrile).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then with saturated sodium bicarbonate solution until the effervescence ceases.
-
To isolate the carboxylic acid, carefully acidify the aqueous bicarbonate washings with concentrated HCl until the pH is ~2. The product should precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene.
Expected Yield: 70-85%
B. Base-Catalyzed Partial Hydrolysis to 1-(4-Methoxyphenyl)cyclopropanecarboxamide
In contrast to acidic hydrolysis, base-catalyzed hydrolysis can often be controlled to stop at the amide stage. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. Further hydrolysis to the carboxylate is slower under these conditions, allowing for the isolation of the amide.
Protocol 2: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxamide
This protocol is based on general methods for the selective hydration of nitriles to amides.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
tert-Butanol or Ethanol
-
Water
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and tert-butanol or ethanol (10 volumes).
-
Base Addition: Add powdered potassium hydroxide (2.0-3.0 eq).
-
Heating: Heat the mixture to reflux with vigorous stirring for 2-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude 1-(4-Methoxyphenyl)cyclopropanecarboxamide can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.
Expected Yield: 60-80%
II. Reduction of the Nitrile: Synthesis of (1-(4-Methoxyphenyl)cyclopropyl)methanamine
The reduction of nitriles to primary amines is a highly valuable transformation, providing access to key building blocks for pharmaceuticals and agrochemicals. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of efficiently carrying out this conversion.[5][6][7]
Diagram 2: LAH Reduction of a Nitrile
Caption: Stepwise reduction of a nitrile to a primary amine using LAH.
Protocol 3: Synthesis of (1-(4-Methoxyphenyl)cyclopropyl)methanamine
This protocol is adapted from standard LAH reduction procedures for nitriles.[5][8][9] Caution: Lithium aluminum hydride is a highly reactive and pyrophoric substance. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, and condenser
-
Inert atmosphere setup (nitrogen or argon)
-
Ice bath
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Nitrile Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Work-up (Fieser Method): [7]
-
Cool the reaction mixture back to 0 °C.
-
Cautiously and slowly add water (x mL, where x is the mass of LAH in grams).
-
Add 15% aqueous NaOH solution (x mL).
-
Add water (3x mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes. A granular precipitate should form.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite, washing the filter cake with THF or Et₂O.
-
Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (1-(4-Methoxyphenyl)cyclopropyl)methanamine.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.
-
Expected Yield: 75-90%
III. Addition of Grignard Reagents: Synthesis of Cyclopropyl Ketones
The reaction of nitriles with Grignard reagents provides a convenient route to ketones. The organometallic reagent adds to the electrophilic carbon of the nitrile to form an intermediate imine anion, which upon acidic workup, hydrolyzes to the corresponding ketone.[8] This method is particularly useful for constructing carbon-carbon bonds.
Protocol 4: Synthesis of (1-(4-Methoxyphenyl)cyclopropyl)(phenyl)methanone
This protocol describes a representative Grignard reaction using phenylmagnesium bromide.
Materials:
-
This compound
-
Phenylmagnesium bromide (in THF or Et₂O)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, and condenser
-
Inert atmosphere setup (nitrogen or argon)
-
Ice bath
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous Et₂O. Cool the solution to 0 °C.
-
Grignard Reagent Addition: Add a solution of phenylmagnesium bromide (1.2-1.5 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude ketone can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Expected Yield: 50-70%
Summary of Derivatization Reactions
| Reaction | Reagents | Product Functional Group | Typical Yield |
| Acidic Hydrolysis | H₂SO₄, H₂O | Carboxylic Acid | 70-85% |
| Basic Hydrolysis | KOH, t-BuOH | Amide | 60-80% |
| Reduction | LiAlH₄, THF | Primary Amine | 75-90% |
| Grignard Addition | PhMgBr, Et₂O | Ketone | 50-70% |
Conclusion
The nitrile moiety of this compound is a highly versatile functional group that provides a gateway to a wide range of valuable derivatives. The protocols detailed in this guide for hydrolysis, reduction, and Grignard addition offer reliable and adaptable methods for accessing carboxylic acids, amides, primary amines, and ketones. A thorough understanding of the underlying mechanisms and careful execution of the experimental procedures will enable researchers to effectively utilize this starting material in their synthetic endeavors, paving the way for the discovery of novel molecules with significant potential in various scientific disciplines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Workup [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Cyclopropanation of 4-Methoxyphenylacetonitrile
Welcome to the technical support center for the cyclopropanation of 4-methoxyphenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this reaction. Our approach is rooted in a deep understanding of reaction mechanisms and practical laboratory experience.
Introduction: The Chemistry of Cyclopropanating 4-Methoxyphenylacetonitrile
The cyclopropanation of 4-methoxyphenylacetonitrile to form 2-(4-methoxyphenyl)cyclopropane-1-carbonitrile is a valuable transformation in organic synthesis, yielding a versatile building block for pharmaceutical and materials science applications. The substrate itself presents a unique set of challenges due to the presence of two key functional groups: the electron-donating methoxy group on the aromatic ring and the electron-withdrawing, and potentially reactive, nitrile group. The choice of cyclopropanation method will significantly influence the outcome of the reaction, with potential side reactions involving both of these functionalities.
This guide will focus on troubleshooting the most common methods employed for this type of transformation: the Simmons-Smith reaction, transition-metal catalyzed cyclopropanation with diazo compounds, and the Corey-Chaykovsky reaction.
Troubleshooting Guide & FAQs
Section 1: Low to No Product Formation
This is one of the most frequently encountered issues. The underlying causes can range from reagent quality to suboptimal reaction conditions.
Question 1: I am attempting a Simmons-Smith cyclopropanation of 4-methoxyphenylacetonitrile, but I am only recovering my starting material. What could be the problem?
Answer:
Low reactivity in a Simmons-Smith reaction is a classic issue, often pointing to the quality and activation of the zinc reagent. Here’s a breakdown of potential causes and solutions:
-
Inactive Zinc-Copper Couple: The zinc-copper couple is the heart of the Simmons-Smith reaction, and its activity is paramount.[1]
-
Troubleshooting:
-
Fresh Preparation: Always use a freshly prepared zinc-copper couple for optimal reactivity.
-
Activation: Ensure the zinc dust is properly activated before the addition of the copper salt. A common method is to wash the zinc dust with dilute acid to remove the passivating oxide layer, followed by thorough washing with water and a suitable solvent before treatment with the copper(II) sulfate solution.[2]
-
Ultrasonication: The use of ultrasound can significantly improve the rate of formation of the organozinc compound by promoting reaction at the metal surface.[3]
-
-
-
Poor Quality of Diodomethane: Diiodomethane can decompose over time, releasing iodine, which can interfere with the reaction.
-
Troubleshooting:
-
Purification: If your diiodomethane has a pink or brownish tinge, it should be purified before use. This can be done by shaking with a saturated aqueous solution of sodium thiosulfate, followed by washing with water and brine, drying over a suitable drying agent, and distillation.
-
Proper Storage: Store diiodomethane in a dark bottle, protected from light, to minimize decomposition.
-
-
-
Presence of Moisture: Organozinc reagents are highly sensitive to moisture.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use freshly distilled, anhydrous solvents.
-
-
-
Substrate Deactivation: While the methoxy group is electron-donating, the nitrile group is electron-withdrawing, which can deactivate the double bond towards the electrophilic Simmons-Smith reagent.
-
Troubleshooting:
-
Furukawa Modification: Employing diethylzinc (Et₂Zn) in place of the zinc-copper couple (the Furukawa modification) often leads to a more reactive carbenoid species and can improve yields for less reactive alkenes.[4][5]
-
Shi Modification: For electron-deficient alkenes, the use of a more nucleophilic zinc carbenoid, such as that generated from diethylzinc, trifluoroacetic acid, and diiodomethane, can be beneficial.[6]
-
-
Question 2: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate is not working. What are the key parameters to check?
Answer:
In transition-metal catalyzed cyclopropanations, the catalyst's activity and the stability of the diazo compound are critical.
-
Catalyst Inactivity:
-
Troubleshooting:
-
Catalyst Source and Age: Verify the source and age of your rhodium catalyst. Ensure it is from a reputable supplier and has been stored correctly.
-
Catalyst Loading: While typically low (0.5-1.0 mol%), insufficient catalyst loading can lead to incomplete conversion.[7] If you suspect catalyst deactivation, a slightly higher loading might be necessary.
-
-
-
Decomposition of Ethyl Diazoacetate (EDA): EDA is unstable and can decompose, especially in the presence of acid.
-
Troubleshooting:
-
Purity: Use freshly prepared or purified EDA. Acidic impurities can be removed by washing with a saturated sodium bicarbonate solution.
-
Slow Addition: The slow addition of EDA to the reaction mixture using a syringe pump is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions like dimerization.
-
-
-
Substrate Reactivity: The electron-withdrawing nitrile group can make the double bond less reactive towards the electrophilic metal carbene.
-
Troubleshooting:
-
Catalyst Choice: While rhodium catalysts are common, other transition metals like copper or palladium might offer different reactivity profiles. For electron-deficient olefins, palladium catalysts can sometimes be more effective.[8]
-
-
Section 2: Formation of Side Products
The presence of multiple functional groups in 4-methoxyphenylacetonitrile opens the door to several potential side reactions.
Question 3: In my Simmons-Smith reaction, I am observing a complex mixture of products instead of the desired cyclopropane. What are the likely side reactions?
Answer:
The electron-rich aromatic ring and the nitrile group can both participate in side reactions.
-
Electrophilic Attack on the Aromatic Ring: The Simmons-Smith reagent is electrophilic and can potentially react with the highly activated 4-methoxyphenyl ring, leading to methylation or other electrophilic aromatic substitution-type products.
-
Troubleshooting:
-
Temperature Control: Running the reaction at lower temperatures can help to minimize side reactions by increasing the selectivity for the desired cyclopropanation pathway.
-
Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of side product formation. Monitor the reaction by TLC or GC to determine the point of optimal conversion.
-
-
-
Reaction with the Nitrile Group: The Lewis acidic nature of the zinc iodide (ZnI₂) byproduct can lead to interactions with the nitrile group.[6]
-
Troubleshooting:
-
Scavenging ZnI₂: The addition of a Lewis base like pyridine at the end of the reaction can help to quench the Lewis acidity of ZnI₂. Alternatively, using an excess of diethylzinc in the Furukawa modification can form the less acidic EtZnI.[6]
-
-
-
Methylation of the Methoxy Group: Although less common, the electrophilic carbenoid can potentially methylate the oxygen of the methoxy group.
-
Troubleshooting:
-
Stoichiometry Control: Use of a minimal excess of the Simmons-Smith reagent can help to mitigate this side reaction.
-
-
Question 4: I am attempting a Corey-Chaykovsky reaction with a sulfur ylide to form the cyclopropane, but I am getting a mixture of products. What is going wrong?
Answer:
The Corey-Chaykovsky reaction's outcome is highly dependent on the type of sulfur ylide used and the nature of the α,β-unsaturated system. For 4-methoxyphenylacetonitrile, which is not an α,β-unsaturated nitrile, the direct cyclopropanation of the aromatic ring is not expected. However, if you are attempting this on a derivative, such as cinnamonitrile, the regioselectivity is a key consideration.
-
1,2- vs. 1,4-Addition: The reaction of α,β-unsaturated carbonyls and nitriles with sulfur ylides can proceed via either 1,2-addition (to the carbonyl or nitrile) or 1,4-conjugate addition.
-
Dimethylsulfoxonium methylide typically favors 1,4-addition to α,β-unsaturated systems, leading to cyclopropanation.[9][10]
-
Dimethylsulfonium methylide is more reactive and often favors 1,2-addition, which in the case of an α,β-unsaturated nitrile, could potentially lead to aziridination or other undesired products.[11]
-
Troubleshooting:
-
Ylide Selection: For the cyclopropanation of an α,β-unsaturated nitrile derivative of your substrate, ensure you are using dimethylsulfoxonium methylide.
-
-
Section 3: Work-up and Purification Challenges
The physical properties of the product can make isolation and purification difficult.
Question 5: My reaction seems to have worked based on TLC/GC-MS, but I am struggling to isolate a pure product. What are some common purification pitfalls?
Answer:
The presence of the polar nitrile and methoxy groups can make purification by standard column chromatography challenging.
-
Removal of Zinc Salts: In Simmons-Smith reactions, the zinc iodide byproduct must be effectively removed.
-
Troubleshooting:
-
-
Column Chromatography Issues: The polarity of the product can lead to poor separation on silica gel.
-
Troubleshooting:
-
Solvent System Optimization: A systematic approach to finding the right eluent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane.[12][13]
-
Alternative Stationary Phases: If silica gel gives poor results (e.g., significant tailing), consider using a different stationary phase like alumina (neutral or basic) or a bonded phase. For very polar compounds, reversed-phase chromatography might be an option.[14]
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can often provide better separation than an isocratic elution.
-
-
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is a good starting point for the cyclopropanation of 4-methoxyphenylacetonitrile due to the enhanced reactivity of the Furukawa reagent.[4]
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-methoxyphenylacetonitrile (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (1.5 eq, typically 1.0 M in hexanes) via syringe.
-
To this mixture, add diiodomethane (1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Reagent/Solvent | Molar Equiv. | Notes |
| 4-Methoxyphenylacetonitrile | 1.0 | Ensure it is pure and dry. |
| Diethylzinc | 1.5 | Highly pyrophoric; handle with extreme care under inert atmosphere. |
| Diiodomethane | 1.5 | Purify if colored. |
| Dichloromethane | - | Anhydrous grade. |
Protocol 2: Rhodium-Catalyzed Cyclopropanation
This method is suitable for small-scale reactions and can offer high stereoselectivity with the appropriate chiral catalyst.[15][16]
-
To a flame-dried Schlenk flask under an inert atmosphere, add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%) and 4-methoxyphenylacetonitrile (1.0 eq) in anhydrous dichloromethane.
-
In a separate flame-dried syringe, prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane.
-
Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4-6 hours at room temperature.
-
Stir the reaction for an additional 1-2 hours after the addition is complete. Monitor by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Reagent/Solvent | Molar Equiv. / Mol% | Notes |
| 4-Methoxyphenylacetonitrile | 1.0 | - |
| Rhodium(II) acetate dimer | 1 mol% | Other rhodium catalysts can be used. |
| Ethyl diazoacetate | 1.2 | Highly toxic and potentially explosive; handle with care in a well-ventilated fume hood. |
| Dichloromethane | - | Anhydrous grade. |
Visualizations
Caption: A general troubleshooting workflow for the cyclopropanation of 4-methoxyphenylacetonitrile.
Caption: A decision-making diagram for selecting a cyclopropanation method for 4-methoxyphenylacetonitrile and its derivatives.
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simmons-Smith Reaction [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Simmons-Smith Cyclopropanation | OpenOChem Learn [learn.openochem.org]
- 9. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 10. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 11. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 12. web.uvic.ca [web.uvic.ca]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. biotage.com [biotage.com]
- 15. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 16. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Welcome to the dedicated technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile. This resource is designed to provide researchers, medicinal chemists, and process development scientists with in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this valuable synthetic intermediate. Our guidance is grounded in established chemical principles and validated through practical laboratory applications.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The most common and efficient method for its preparation involves the cyclopropanation of 4-methoxyphenylacetonitrile with a 1,2-dihaloethane under phase-transfer catalysis (PTC) conditions. This approach is favored for its operational simplicity and the use of readily available and inexpensive reagents.
The general reaction scheme is as follows:
Despite its straightforward nature, this reaction can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will address these potential issues in a systematic, question-and-answer format to help you navigate and resolve common experimental hurdles.
Troubleshooting Guide: Enhancing Your Yield
This section is designed to address specific problems you may encounter during the synthesis. Each issue is presented as a question, followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.
Question 1: My reaction yield is consistently low, or I am not observing any product formation. What are the likely causes and how can I improve the outcome?
Low or no yield is a common frustration in cyclopropanation reactions. Several factors, from reagent quality to reaction conditions, can contribute to this issue. Let's break down the potential culprits and their solutions.
Potential Causes & Corrective Actions:
-
Inefficient Carbanion Formation: The first step of the reaction is the deprotonation of 4-methoxyphenylacetonitrile to form a carbanion. If the base is not strong enough or is not accessible to the organic substrate, this step will be inefficient.
-
Solution: Utilize a concentrated aqueous solution of a strong base, such as 50% aqueous sodium hydroxide (NaOH). The use of a phase-transfer catalyst is crucial to transport the hydroxide ions into the organic phase to facilitate deprotonation.
-
-
Side Reactions of the Dihaloethane: 1,2-dihaloethanes, particularly 1,2-dibromoethane and 1,2-dichloroethane, are susceptible to elimination reactions (dehydrohalogenation) in the presence of a strong base, forming vinyl halides. This side reaction consumes the dihaloethane and reduces the yield of the desired cyclopropane product.[1]
-
Solution: A more effective reagent for this reaction is 1-bromo-2-chloroethane (BCE). The difference in reactivity between the bromine and chlorine atoms favors the initial alkylation step followed by an intramolecular cyclization, minimizing the elimination side reaction.[1]
-
-
Inactive or Inefficient Phase-Transfer Catalyst: The phase-transfer catalyst is essential for shuttling the hydroxide and carbanion species between the aqueous and organic phases. If the catalyst is impure, degraded, or used in an insufficient amount, the reaction rate will be significantly reduced.
-
Solution: Ensure you are using a high-quality quaternary ammonium salt, such as benzyltriethylammonium chloride (TEBAC).[1] The catalyst should be used in catalytic amounts, typically 1-5 mol% relative to the starting nitrile.
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rates of both the desired cyclopropanation and undesired side reactions.
-
Solution: The reaction is typically carried out at a controlled temperature. A starting temperature of around 20-25°C is often effective.[2] In some cases, gentle heating to 40-50°C may be necessary to drive the reaction to completion, but this should be monitored carefully to avoid an increase in side products.
-
Question 2: I am observing the formation of significant side products, complicating the purification of my desired compound. How can I minimize these impurities?
The formation of byproducts is a common challenge that can significantly impact the final yield and purity. Understanding the origin of these impurities is key to their mitigation.
Common Side Products and Mitigation Strategies:
-
Vinyl Halides: As mentioned previously, the elimination of hydrogen halide from the 1,2-dihaloethane is a major side reaction.
-
Mitigation: The most effective way to minimize this is to use 1-bromo-2-chloroethane as the cyclopropanating agent.[1]
-
-
Polymerization Products: Under strongly basic conditions, the starting nitrile or the product can potentially undergo polymerization or other undesired condensation reactions.
-
Mitigation: Ensure efficient stirring to prevent localized high concentrations of base. Maintain a controlled reaction temperature and avoid prolonged reaction times beyond what is necessary for the consumption of the starting material.
-
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of 4-methoxyphenylacetonitrile and the dihaloethane in the crude product.
-
Mitigation: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction stalls, a fresh portion of the base, catalyst, and dihaloethane can be added.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase-transfer catalyst in this synthesis?
A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this synthesis, the reaction involves an aqueous phase containing the base (NaOH) and an organic phase containing the 4-methoxyphenylacetonitrile and the dihaloethane. The PTC, typically a quaternary ammonium salt, forms an ion pair with the hydroxide ion, making it soluble in the organic phase. This allows for the deprotonation of the nitrile. The resulting carbanion can then react with the dihaloethane.
Q2: Can I use other bases besides sodium hydroxide?
While other strong bases like potassium hydroxide can be used, 50% aqueous sodium hydroxide is commonly employed due to its low cost and high concentration. The use of solid bases in conjunction with a solvent like DMSO has been reported but often results in lower yields for this specific transformation.[1]
Q3: How do I purify the final product?
The product, this compound, is typically a solid or a high-boiling oil. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent like benzene or toluene. The organic layer is then washed to remove the catalyst and any remaining base. The solvent is evaporated, and the crude product can be purified by vacuum distillation or recrystallization.[1]
Q4: What are the safety precautions I should take when running this reaction?
-
Corrosive Base: Concentrated sodium hydroxide is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Halogenated Reagents: 1,2-dihaloethanes and 1-bromo-2-chloroethane are toxic and should be handled in a well-ventilated fume hood.
-
Exothermic Reaction: The reaction can be exothermic, especially during the initial stages. It is important to control the rate of addition of reagents and to have a cooling bath on standby.
Experimental Protocols
Protocol 1: Synthesis of this compound using Phase-Transfer Catalysis
This protocol is adapted from the general procedure for the synthesis of 1-arylcyclopropanecarbonitriles.[1]
Materials:
-
4-Methoxyphenylacetonitrile
-
1-Bromo-2-chloroethane (BCE)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (TEBAC)
-
Toluene or Benzene
-
5% aqueous hydrochloric acid (HCl)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred mixture of 4-methoxyphenylacetonitrile (0.1 mol), 1-bromo-2-chloroethane (0.15 mol), and benzyltriethylammonium chloride (0.005 mol), add 50% aqueous sodium hydroxide solution (40 mL) dropwise at room temperature.
-
Maintain the reaction temperature at 20-25°C. The reaction mixture may become thick. If necessary, an organic solvent such as toluene or benzene (20 mL) can be added to improve stirring.
-
Monitor the reaction by GC or TLC. The reaction is typically complete within 4-6 hours.
-
After completion, dilute the reaction mixture with water (50 mL).
-
Separate the organic phase and extract the aqueous phase with the same organic solvent (2 x 20 mL).
-
Combine the organic phases and wash successively with 5% aqueous HCl (30 mL) and water (30 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain this compound.
Data Presentation
| Starting Material | Cycloalkylating Agent | Catalyst | Base | Yield (%) | Reference |
| Phenylacetonitrile | 1-Bromo-2-chloroethane | TEBAC | 50% aq. NaOH | 62 | [1] |
| 4-Chlorophenylacetonitrile | 1-Bromo-2-chloroethane | TEBAC | 50% aq. NaOH | 68 | [1] |
Note: While the yield for the 4-methoxy derivative is not explicitly stated in the reference, it is expected to be in a similar range to the other substituted phenylacetonitriles.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield and side product formation.
References
Technical Support Center: 1-(4-Methoxyphenyl)cyclopropanecarbonitrile Synthesis
Welcome to the technical support resource for the synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides troubleshooting advice and answers to frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to help you identify and mitigate the formation of common byproducts, thereby improving yield, purity, and the overall success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic approach for this compound, and what are its critical parameters?
A1: The most prevalent and industrially relevant method for synthesizing this compound is via the cyclization of 4-methoxyphenylacetonitrile with a 1,2-dihaloethane, typically 1,2-dibromoethane. This reaction is a nucleophilic substitution that proceeds via a carbanion intermediate. Due to the immiscibility of the organic substrate and the inorganic base often used (e.g., concentrated aqueous NaOH), the reaction is almost exclusively performed under phase-transfer catalysis (PTC) conditions.[1][2][3]
Key Reaction Components:
-
Cyclizing Agent: 1,2-dibromoethane
-
Base: Concentrated aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Phase-Transfer Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA).[3]
-
Solvent: Often a non-polar organic solvent like toluene or dichloromethane, though some procedures are performed neat.
The reaction mechanism involves the deprotonation of the acidic α-carbon of 4-methoxyphenylacetonitrile by the strong base at the aqueous-organic interface. The phase-transfer catalyst then shuttles the resulting carbanion into the organic phase, where it can react with 1,2-dibromoethane to form the cyclopropane ring.[3]
Caption: Phase-Transfer Catalysis (PTC) workflow for the synthesis.
Q2: My LC-MS/GC-MS analysis shows a significant peak at approximately double the mass of my starting material. What is this byproduct and how can I minimize it?
A2: This high-molecular-weight impurity is almost certainly the dimer of 4-methoxyphenylacetonitrile, which is 2,4-dicyano-2,4-bis(4-methoxyphenyl)butane . Its formation is a classic example of a common side reaction in processes involving carbanions.[6]
Mechanism of Formation: The highly nucleophilic carbanion generated from 4-methoxyphenylacetonitrile can attack the electrophilic β-carbon of another molecule of the starting material that has undergone elimination or, more commonly, it can react with the alkylating agent in a stepwise fashion that leads to dimerization. A more direct pathway involves the carbanion attacking a second molecule of 1,2-dibromoethane after the first substitution, followed by reaction with another carbanion. The most prevalent pathway, however, is the reaction of the initially formed mono-alkylated intermediate with another molecule of the starting material's carbanion before cyclization can occur.
Caption: Simplified pathway for dimer byproduct formation.
Troubleshooting & Prevention:
-
Control Reagent Stoichiometry: Use a slight excess of 1,2-dibromoethane (e.g., 1.1-1.3 equivalents) to ensure the carbanion preferentially reacts with the cyclizing agent rather than another starting material molecule.
-
Slow Addition of Base/Starting Material: Add the base or the 4-methoxyphenylacetonitrile solution slowly to the reaction mixture. This maintains a low instantaneous concentration of the carbanion, favoring the intramolecular cyclization over the bimolecular dimerization.
-
Temperature Control: Run the reaction at a controlled, moderate temperature (e.g., 20-40°C).[7] Elevated temperatures can increase the rate of side reactions.
-
Efficient Stirring: High-shear mixing is crucial in PTC systems to maximize the interfacial area, ensuring the carbanion is generated and reacts quickly with the nearby 1,2-dibromoethane.
Q3: My reaction has stalled, leaving a large amount of unreacted starting material. What are the potential causes?
A3: Significant amounts of unreacted 4-methoxyphenylacetonitrile typically point to issues with the generation or reactivity of the carbanion. This can be traced back to several factors related to the catalytic cycle.
Potential Causes & Solutions:
-
Inactive Catalyst: The phase-transfer catalyst can be "poisoned" or degraded. Ensure the catalyst is of high purity and has not been exposed to contaminants. In some cases, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can overcome minor deactivation issues.
-
Insufficient Base Strength: The concentration of the aqueous NaOH or KOH is critical. A 50% (w/w) solution is standard. If the base is too dilute, it may not be strong enough to efficiently deprotonate the starting material (pKa of ~22 in DMSO).
-
Poor Mixing: As mentioned in A2, inefficient stirring leads to a low interfacial surface area, drastically slowing down the reaction rate. Ensure the mechanical stirring is vigorous enough to create a fine emulsion.
-
Low Temperature: While high temperatures can cause byproducts, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.
Troubleshooting Guide: Identifying Unknown Impurities
If you encounter an unidentifiable peak in your chromatogram, a systematic approach is necessary for its characterization.[8][9] Impurities can arise from starting materials, intermediates, byproducts, or degradation products.[6][10]
Step 1: Initial Data Collection (LC-MS / GC-MS)
The first step is to obtain the mass of the impurity.[8] This provides the most critical clue to its identity.
| Potential Impurity | Plausible Molecular Weight ( g/mol ) | Likely m/z [M+H]⁺ | Origin & Notes |
| Starting Material | 147.18 | 148.2 | Incomplete reaction. |
| Dimer Byproduct | 294.36 | 295.4 | Self-condensation of the starting material. |
| Hydrolysis Product (Amide) | 165.19 | 166.2 | Water present during reaction or acidic/basic workup. |
| Hydrolysis Product (Acid) | 166.17 | 167.2 | Harsher hydrolysis conditions. |
| Bromo-ethyl Intermediate | 254.11 / 256.11 | 255.1 / 257.1 | Incomplete cyclization. Look for characteristic Br isotope pattern (~1:1). |
Step 2: Structure Elucidation Workflow
Follow this workflow to narrow down the possibilities.
Caption: Workflow for systematic impurity identification.
Step 3: Detailed Protocol for Reaction Monitoring by HPLC-UV
This protocol can be used to track the consumption of starting material and the formation of the product and key byproducts.
Protocol: In-Process HPLC Analysis
-
Sample Preparation: Carefully quench a small aliquot (~50 µL) of the reaction mixture in a vial containing 1 mL of a 1:1 acetonitrile/water solution. Vortex thoroughly.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 5 µL.
-
-
Analysis: Monitor the peak area of the starting material (4-methoxyphenylacetonitrile) and the product. New peaks appearing during the reaction should be investigated using the workflow described above, preferably with an HPLC-MS system using similar conditions.[11]
References
- 1. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxybenzyl cyanide | 104-47-2 [chemicalbook.com]
- 6. ijrpr.com [ijrpr.com]
- 7. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. iajps.com [iajps.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Aryl Cyclopropanecarbonitrile Synthesis
Welcome to the technical support center for the synthesis of aryl cyclopropanecarbonitriles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction conditions for the successful formation of these valuable chemical motifs.
Introduction
Aryl cyclopropanecarbonitriles are significant structural motifs in medicinal chemistry due to the unique conformational constraints and electronic properties conferred by the cyclopropane ring, often enhancing metabolic stability and binding affinity.[1][2] This guide focuses on the prevalent Michael-Initiated Ring Closure (MIRC) strategy for their synthesis, a robust method that is nonetheless sensitive to reaction parameters.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
Question: I am not getting any, or very little, of my desired aryl cyclopropanecarbonitrile. What are the likely causes and how can I fix this?
Answer: Low to no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Ineffective Base: The choice of base is critical for the initial deprotonation of the arylacetonitrile, which initiates the Michael addition.[3]
-
Troubleshooting:
-
Screen Inorganic Bases: If you are using a weak base, consider switching to a stronger, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective for this transformation.[3] Other inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ can also be tested.
-
Consider Organic Bases: While often less effective, strong, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can sometimes promote the reaction, although potentially with lower yields.[3]
-
Ensure Anhydrous Conditions: Moisture can quench the base and inhibit the reaction. Ensure all reagents and solvents are dry.
-
-
-
Improper Solvent Selection: The solvent plays a crucial role in solvating the intermediates and influencing reaction rates.[4][5]
-
Troubleshooting:
-
Solvent Polarity: Aprotic solvents are generally preferred. Acetonitrile (MeCN) is a common and effective solvent for this reaction.[3]
-
Solvent Screening: If MeCN is not providing good results, consider screening other aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane.[3][6] The optimal solvent can be substrate-dependent.
-
-
-
Sub-optimal Temperature: The reaction temperature can significantly impact the rate of reaction.[7][8]
-
Troubleshooting:
-
Room Temperature as a Starting Point: Many of these reactions proceed efficiently at room temperature.[3]
-
Gentle Heating: If the reaction is sluggish at room temperature, gentle heating (e.g., to 50 °C) may increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
Low-Temperature Start: For highly reactive substrates, starting the reaction at 0 °C and gradually warming to room temperature can sometimes improve selectivity and yield.[3]
-
-
-
Decomposition of Starting Materials or Product: The starting materials or the desired product may be unstable under the reaction conditions.
-
Troubleshooting:
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction over time. This will help you determine if the starting materials are being consumed and if the product is forming and then degrading.
-
Reduce Reaction Time: If the product is degrading, try to shorten the reaction time.
-
Purification Issues: Ensure that the purification method (e.g., column chromatography) is not causing decomposition of the product.
-
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products. How can I improve the selectivity for the desired aryl cyclopropanecarbonitrile?
Answer: The formation of side products is often a result of competing reaction pathways. Optimizing for the desired reaction pathway is key.
Potential Causes & Solutions:
-
Polymerization of Acrylonitrile Michael Acceptor: The α-bromoacrylonitrile starting material can be prone to polymerization, especially in the presence of base.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the arylacetonitrile to ensure the complete consumption of the α-bromoacrylonitrile.
-
Slow Addition: Adding the base or the α-bromoacrylonitrile slowly to the reaction mixture can help to control the concentration of reactive intermediates and minimize polymerization.
-
-
-
Formation of Michael Adduct without Ring Closure: The initial Michael addition product may not undergo the subsequent intramolecular cyclization.
-
Troubleshooting:
-
Stronger Base: A stronger base can facilitate the deprotonation required for the ring-closing step.
-
Solvent Effects: The solvent can influence the conformation of the Michael adduct, which may affect the rate of cyclization. Experiment with different solvents.
-
-
-
Ring-Opening of the Cyclopropane Product: The desired cyclopropane ring can sometimes undergo ring-opening under the reaction conditions, especially if the reaction is run for too long or at elevated temperatures.[9][10]
-
Troubleshooting:
-
Monitor Reaction Time: As mentioned previously, carefully monitor the reaction progress and stop the reaction once the starting materials are consumed.
-
Work-up promptly: Process the reaction mixture promptly upon completion to avoid product degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the base-promoted formation of aryl cyclopropanecarbonitriles?
A1: The reaction proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism.[3] The key steps are:
-
Deprotonation: A base removes the acidic proton from the α-carbon of the arylacetonitrile, generating a carbanion.
-
Michael Addition: The carbanion acts as a nucleophile and attacks the electron-deficient β-carbon of an α-bromoacrylonitrile (or similar Michael acceptor).
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the newly formed carbanion displaces the bromide, forming the cyclopropane ring.
Caption: Michael-Initiated Ring Closure (MIRC) Mechanism.
Q2: How does the electronic nature of the aryl group on the arylacetonitrile affect the reaction?
A2: The electronic properties of the substituents on the aryl ring can influence the acidity of the α-proton and the nucleophilicity of the resulting carbanion.
-
Electron-withdrawing groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) increase the acidity of the α-proton, facilitating its removal by the base. This can lead to faster reaction rates.
-
Electron-donating groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) decrease the acidity of the α-proton, which may require a stronger base or longer reaction times. However, the resulting carbanion will be more nucleophilic.
A wide range of both electron-rich and electron-poor arylacetonitriles have been shown to be suitable substrates for this reaction.[3]
Q3: What is the typical substrate scope for this reaction?
A3: The reaction generally exhibits a broad substrate scope.[3][11][12]
-
Arylacetonitriles: A variety of substituted arylacetonitriles, including those with electron-donating and electron-withdrawing groups, are well-tolerated. Heteroarylacetonitriles (e.g., pyridyl, thienyl) are also effective substrates.[3]
-
Michael Acceptors: While α-bromoacrylonitriles are commonly used, other Michael acceptors with a suitable leaving group can also be employed. The substituents on the Michael acceptor can also be varied.
Q4: Can this reaction be performed enantioselectively?
A4: Yes, asymmetric versions of this reaction have been developed. This is typically achieved through the use of chiral catalysts, such as chiral cobalt(II)-porphyrin complexes or through organocatalysis.[1][13] These methods can provide high diastereo- and enantioselectivity.
Q5: What are some alternative methods for synthesizing aryl cyclopropanecarbonitriles?
A5: Besides the MIRC reaction, other methods include:
-
Transition-metal-catalyzed cyclopropanation: This often involves the reaction of an alkene with a diazo compound in the presence of a rhodium or copper catalyst.[14]
-
Photocatalytic methods: Visible-light-mediated reactions can be used to generate radical intermediates that lead to the formation of the cyclopropane ring.[15][16]
-
Corey-Chaykovsky Reaction: This involves the reaction of an α,β-unsaturated nitrile with a sulfur ylide.[2]
Experimental Protocols
General Procedure for Base-Promoted Synthesis of Aryl Cyclopropanecarbonitriles
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the arylacetonitrile (1.0 equiv) in anhydrous acetonitrile (0.2 M) is added the α-bromoacrylonitrile (1.0 equiv).
-
Cesium carbonate (1.5 equiv) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aryl cyclopropanecarbonitrile.
Caption: General experimental workflow for aryl cyclopropanecarbonitrile synthesis.
Data Summary
| Parameter | Recommendation | Justification |
| Base | Cs₂CO₃ (1.5 equiv) | Highly effective for promoting both Michael addition and cyclization.[3] |
| Solvent | Acetonitrile (MeCN) | Aprotic polar solvent that facilitates the reaction.[3] |
| Temperature | Room Temperature | Mild conditions that are often sufficient for good yields.[3] |
| Concentration | 0.1 - 0.2 M | A common concentration range for these reactions. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.unipg.it [research.unipg.it]
- 3. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl-aryl bond forming mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.princeton.edu [chemistry.princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. Organocatalytic (3+3)-cycloaddition of ortho-substituted phenyl nitrones with aryl cyclopropane carbaldehydes: a facile access to enantioenriched 1,2-oxazinanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Cyclopropane synthesis [organic-chemistry.org]
- 15. Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Welcome to the technical support center for 1-(4-Methoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges associated with the purification of this valuable synthetic intermediate. Achieving high purity is critical, as residual impurities can interfere with subsequent reactions, affect biological assays, and compromise the integrity of final compounds. This document provides in-depth troubleshooting advice and validated protocols to help you obtain this compound of the highest quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities are typically process-related and depend on the synthetic route employed. The most common synthesis involves the cyclopropanation of 4-methoxyphenylacetonitrile. Therefore, potential impurities include:
-
Unreacted Starting Materials: Primarily 4-methoxyphenylacetonitrile.
-
Reagents from Cyclopropanation: Residuals from reagents like diiodomethane or diethylzinc.
-
Side-Products: Small amounts of the hydrolyzed product, 1-(4-methoxyphenyl)cyclopropanecarboxylic acid, can form if the reaction is exposed to acidic or basic aqueous conditions during workup.[1][2]
-
Solvent Residues: Trace amounts of reaction or extraction solvents (e.g., Toluene, THF, Dichloromethane).
Q2: My crude product is a clear to yellow oil/liquid. Is this normal?
A2: Yes, it is common for crude this compound to be isolated as a clear, colorless to yellow liquid or low-melting solid.[3] The yellow tint often indicates the presence of minor, often conjugated, impurities or degradation products. This coloration can typically be removed during purification.
Q3: How should I store the purified compound to prevent degradation?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture. For optimal preservation, storage at 2-8°C is recommended.[3] The cyclopropane ring can be sensitive to strong acids, bases, and high temperatures, which may lead to ring-opening or other degradation pathways.[4]
Q4: What analytical methods are best for assessing the purity of my final product?
A4: A multi-faceted approach is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent method for quantifying purity and detecting non-volatile impurities. A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[2][5]
-
Gas Chromatography (GC): GC is suitable for analyzing volatile impurities and can provide information on enantiomeric purity if a chiral stationary phase is used.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the compound and identifying any residual starting materials or byproducts with distinct signals.[8]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific experimental issues in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.
Problem 1: My crude product is an oil containing significant amounts of starting material (4-methoxyphenylacetonitrile). How do I effectively separate them?
Solution: Flash column chromatography is the most effective method for purifying oily products and separating compounds with different polarities, such as the target nitrile from its less polar precursors or more polar byproducts.[4][6]
References
- 1. 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]
- 3. 1-(4-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE CAS#: 16728-00-0 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Introduction to the Synthesis and its Challenges
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its production, typically achieved through the cyclopropanation of 4-methoxyphenylacetonitrile, presents several challenges when transitioning from laboratory-scale to pilot or industrial-scale manufacturing. These challenges often revolve around reaction control, product purity, process safety, and economic viability.
The most common and scalable synthetic route involves the phase-transfer catalyzed (PTC) alkylation of 4-methoxyphenylacetonitrile with a 1,2-dihaloalkane, such as 1,2-dichloroethane or 1,2-dibromoethane, in a biphasic system with a strong aqueous base. While elegant in principle, this reaction is fraught with potential pitfalls that can impact yield, purity, and safety. This guide will address these issues systematically.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a large scale?
The most prevalent and industrially viable method is the phase-transfer catalyzed cyclopropanation of 4-methoxyphenylacetonitrile with a 1,2-dihaloalkane (e.g., 1,2-dichloroethane) using a strong aqueous base like sodium hydroxide. Phase-transfer catalysis is advantageous for scale-up as it allows for the reaction of water-insoluble organic substrates with water-soluble reagents in a heterogeneous system, often under mild conditions, which can improve reaction rates and yields.[1][2]
Q2: Why is Phase-Transfer Catalysis (PTC) preferred for this reaction?
PTC offers several advantages for large-scale production:
-
Mild Reaction Conditions: PTC reactions can often be run at or near room temperature, reducing energy costs and minimizing side reactions.
-
Avoidance of Anhydrous Solvents: The use of an aqueous phase eliminates the need for expensive and hazardous anhydrous solvents.
-
Simplified Workup: In many cases, the catalyst and inorganic salts can be easily removed by phase separation.[1]
-
Enhanced Reactivity: The phase-transfer catalyst transports the deprotonated carbanion from the aqueous phase to the organic phase, where it can react with the alkylating agent.[3]
Q3: What are the key starting materials for this synthesis?
The primary starting materials are:
-
4-Methoxyphenylacetonitrile: The substrate that provides the arylacetonitrile backbone.
-
1,2-Dichloroethane or 1,2-Dibromoethane: The cyclopropanating agent.
-
A Strong Base: Typically a 50% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the benzylic proton of the acetonitrile.
-
A Phase-Transfer Catalyst: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA) are commonly used.[4][5]
-
An Organic Solvent: A water-immiscible solvent such as toluene, chlorobenzene, or dichloromethane is used to dissolve the organic reactants.[4]
III. Troubleshooting Guide
A. Reaction Control & Optimization
Q4: My reaction is sluggish or shows incomplete conversion. What are the likely causes and how can I fix it?
Several factors can lead to a slow or incomplete reaction:
-
Inefficient Agitation: In a biphasic system, the interfacial area between the aqueous and organic phases is critical for the reaction to proceed. On a larger scale, simply increasing the stirrer speed may not be sufficient.
-
Troubleshooting:
-
Ensure the reactor is equipped with baffles and an appropriate impeller design (e.g., pitched-blade turbine) to create good mixing and a large interfacial area.
-
Monitor the reaction mixture visually (if possible) to ensure a fine emulsion is formed during the reaction.[3]
-
-
-
Inappropriate Catalyst Choice or Concentration: The choice of phase-transfer catalyst is crucial. The catalyst must be sufficiently lipophilic to be soluble in the organic phase but also capable of ion exchange at the interface.
-
Troubleshooting:
-
Tetrabutylammonium salts are often a good starting point due to their balanced lipophilicity. For more challenging reactions, more lipophilic catalysts like tetrahexylammonium bromide might be necessary.[4]
-
The typical catalyst loading is 1-5 mol%. Too little catalyst will result in a slow reaction, while too much can lead to emulsion problems during workup.
-
-
-
Insufficient Base Strength or Concentration: The deprotonation of 4-methoxyphenylacetonitrile is the first step. If the base is not concentrated enough, the equilibrium will not favor the carbanion formation.
-
Troubleshooting:
-
Use a 50% (w/w) aqueous solution of NaOH or KOH. A lower concentration can significantly slow down the reaction.[4]
-
-
-
Presence of Water-Soluble Byproducts: The formation of byproducts that are surface-active can interfere with the catalyst's function.
-
Troubleshooting:
-
Analyze the crude reaction mixture for potential byproducts. If identified, a modification of the reaction conditions (e.g., temperature, order of addition) may be necessary.
-
-
Q5: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Common byproducts in this reaction include:
-
Dimerization of 4-methoxyphenylacetonitrile: The carbanion of 4-methoxyphenylacetonitrile can react with another molecule of the starting material.
-
Mitigation:
-
Add the 4-methoxyphenylacetonitrile slowly to the reaction mixture containing the base, catalyst, and 1,2-dichloroethane. This keeps the instantaneous concentration of the carbanion low.
-
-
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid under strongly basic conditions, especially at elevated temperatures.
-
Mitigation:
-
Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Room temperature is often a good starting point.
-
-
-
Elimination Reactions: With 1,2-dihaloalkanes, elimination to form vinyl halides can occur, which are then unreactive in the desired cyclopropanation.
-
Mitigation:
-
This is generally less of a problem with 1,2-dichloroethane but can be more significant with 1,2-dibromoethane. Using a less hindered base or lower temperatures can help.
-
-
Q6: The reaction is highly exothermic and difficult to control on a larger scale. What are the safety considerations?
The alkylation of carbanions is an exothermic process. On a large scale, the heat generated can accumulate, leading to a thermal runaway, which can cause a rapid increase in temperature and pressure, potentially leading to a reactor failure.[6][7]
-
Safety and Control Measures:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.
-
Controlled Addition: Add one of the reactants (e.g., 4-methoxyphenylacetonitrile) slowly and at a controlled rate to allow the reactor's cooling system to dissipate the generated heat.
-
Adequate Cooling Capacity: Ensure the reactor has a sufficiently powerful cooling system to handle the heat load of the reaction.
-
Emergency Quenching Plan: Have a well-defined procedure for quenching the reaction in case of a cooling failure or a temperature excursion. This may involve the rapid addition of a cold, inert solvent or a quenching agent.
-
Workflow for a Safe and Controlled Scale-Up
Caption: A workflow for the safe scale-up of exothermic reactions.
B. Workup and Purification
Q7: I am having trouble with emulsion formation during the workup. How can I break the emulsion?
Emulsions are a common problem in PTC reactions, especially at scale, due to the surfactant-like properties of the catalyst and potential for finely dispersed solids.
-
Troubleshooting Emulsions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration through Celite®: Filter the entire emulsion through a pad of Celite® or another filter aid. This can help to coalesce the dispersed droplets.
-
Addition of a Different Solvent: Adding a small amount of a different, less polar organic solvent (e.g., heptane) or a more polar solvent (e.g., ethyl acetate) can sometimes alter the phase dynamics and break the emulsion.
-
Centrifugation: For smaller scale issues or if available, centrifugation is a very effective method for separating emulsions.
-
Prevention is Key:
-
Avoid excessively high stirring speeds.
-
Use the minimum effective concentration of the phase-transfer catalyst.
-
Consider adding the catalyst later in the reaction sequence.
-
-
Q8: What is the best method for purifying this compound on a large scale?
While chromatography is often used in the lab, it is less practical for large-scale purification.
-
Purification Strategies:
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be a viable option. However, the thermal stability of the product should be confirmed by techniques like thermogravimetric analysis (TGA).
-
Crystallization/Recrystallization: This is often the most cost-effective and scalable purification method.
-
Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents for recrystallization of such compounds include isopropanol, ethanol, ethyl acetate/heptane mixtures, and toluene.
-
-
Slurry Wash: If the product is a solid and the impurities are more soluble, washing the crude solid with a suitable solvent (a slurry wash) can significantly improve purity.
-
IV. Experimental Protocols
A. Synthesis of this compound (Pilot Scale)
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory and pilot plant safety assessments and equipment.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Equivalents |
| 4-Methoxyphenylacetonitrile | 147.18 | 10.0 | 67.9 | 1.0 |
| 1,2-Dichloroethane | 98.96 | 7.4 | 74.8 | 1.1 |
| Sodium Hydroxide (50% aq.) | 40.00 | 27.2 | 340.0 | 5.0 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.1 | 3.4 | 0.05 |
| Toluene | 92.14 | 50.0 (L) | - | - |
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel with toluene (50 L), 1,2-dichloroethane (7.4 kg), and tetrabutylammonium bromide (1.1 kg).
-
Base Addition: Begin stirring and add the 50% aqueous sodium hydroxide solution (27.2 kg) to the reactor.
-
Substrate Addition: Start a slow, controlled addition of 4-methoxyphenylacetonitrile (10.0 kg) to the vigorously stirred mixture over 2-3 hours, maintaining the internal temperature between 20-25 °C using the reactor's cooling jacket.
-
Reaction Monitoring: After the addition is complete, continue stirring at 20-25 °C. Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by GC or HPLC until the starting material is consumed (typically 6-12 hours).
-
Workup - Phase Separation: Once the reaction is complete, stop the stirrer and allow the phases to separate. Drain the lower aqueous phase.
-
Washing: Add water (20 L) to the reactor, stir for 15 minutes, and then allow the phases to separate. Drain the aqueous phase. Repeat this washing step.
-
Solvent Removal: Concentrate the organic phase under reduced pressure to remove the toluene.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol).
Reaction Mechanism Visualization
Caption: Mechanism of Phase-Transfer Catalyzed Cyclopropanation.
V. References
-
Makosza, M. Phase-transfer catalysis. A general and simple method for the synthesis of cyclopropane derivatives. Pure and Applied Chemistry, 1975 , 43(3-4), 439-462. --INVALID-LINK--
-
Starks, C. M.; Liotta, C. L.; Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives; Springer Science & Business Media, 2012. --INVALID-LINK--
-
Dehmlow, E. V.; Dehmlow, S. S. Phase Transfer Catalysis; Wiley-VCH, 1993. --INVALID-LINK--
-
Sasson, Y.; Neumann, R. Handbook of Phase-Transfer Catalysis; Springer Science & Business Media, 1997. --INVALID-LINK--
-
Halpern, M. Industrial applications of phase-transfer catalysis. Phase-Transfer Catalysis, 1997 , 257-296. --INVALID-LINK--
-
Organic Syntheses, Coll. Vol. 6, p.951 (1988); Vol. 55, p.96 (1976). --INVALID-LINK--
-
Jonczyk, A.; Makosza, M. Reactions of organic anions; part XLIX. Catalytic method for preparation of gem-dihalocyclopropane derivatives from haloforms and olefins. Synthesis, 1973 , (6), 387-388. --INVALID-LINK--
-
Ullmann's Encyclopedia of Industrial Chemistry, 2000 . --INVALID-LINK--
-
Kirk-Othmer Encyclopedia of Chemical Technology, 2000 . --INVALID-LINK--
-
Fedoryński, M. Syntheses of Cyclopropanes from Alkenes, Haloforms and Aqueous Sodium Hydroxide in the Presence of Quaternary Ammonium Salts. Synthesis, 1977 , (12), 833-835. --INVALID-LINK--
-
Bretherick's Handbook of Reactive Chemical Hazards, 8th Edition. --INVALID-LINK--
-
Halpern, M. E. Phase-Transfer Catalysis. Organic Process Research & Development, 2003 , 7(4), 466-474. --INVALID-LINK--
-
Process Scale-Up in the Pharmaceutical Industry. --INVALID-LINK--
-
Chemical Engineering in the Pharmaceutical Industry. --INVALID-LINK--
-
American Institute of Chemical Engineers (AIChE), Center for Chemical Process Safety (CCPS). Guidelines for Hazard Evaluation Procedures, 3rd Edition. --INVALID-LINK--
-
Barton, J., & Rogers, R. (Eds.). (1997). Chemical Reaction Hazards: A Guide to Safety. Institution of Chemical Engineers. --INVALID-LINK--
References
- 1. US6790976B2 - Process for producing aliphatic tricarbonitriles - Google Patents [patents.google.com]
- 2. phasetransfer.com [phasetransfer.com]
- 3. Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis [organic-chemistry.org]
- 4. biomedres.us [biomedres.us]
- 5. biomedres.us [biomedres.us]
- 6. prba.org [prba.org]
- 7. Thermal Runaway Suppression Mechanism of Thermosensitive Microcapsules for Lithium-Ion Batteries [mdpi.com]
preventing decomposition of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile during storage
An official website of the United States government Here's how you know
Welcome to the dedicated support center for 1-(4-Methoxyphenyl)cyclopropanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. Improper storage can lead to decomposition, compromising experimental results and timelines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles.
I. Understanding the Instability: Core Decomposition Pathways
This compound possesses three key structural features that influence its stability: the nitrile group, the cyclopropane ring, and the methoxy-substituted aromatic ring. The primary pathway of degradation under typical storage conditions is the hydrolysis of the nitrile group.
The Primary Culprit: Nitrile Hydrolysis
The carbon-nitrogen triple bond in the nitrile group is electrophilic and susceptible to nucleophilic attack by water.[1] This reaction, known as hydrolysis, can be catalyzed by both acidic and basic conditions.[1][2][3][4] It proceeds in two main stages:
-
Formation of an Amide Intermediate: The nitrile first hydrolyzes to form 1-(4-methoxyphenyl)cyclopropanecarboxamide.[2][3]
-
Formation of a Carboxylic Acid: The amide intermediate can then undergo further hydrolysis to yield the final decomposition product, 1-(4-methoxyphenyl)cyclopropanecarboxylic acid, and ammonia (or an ammonium salt).[2][3]
While the reaction with pure water is typically very slow, trace amounts of acid or base impurities can significantly accelerate this process.[2][5]
Caption: Primary decomposition pathway via hydrolysis.
Secondary Concerns: Ring Strain and Oxidation
-
Cyclopropane Ring Strain: The cyclopropane ring possesses significant angle and torsional strain, making it thermodynamically less stable than acyclic analogues.[6][7][8] While relatively stable, the ring can be susceptible to opening under harsh conditions like high heat or in the presence of radical initiators, though this is less common during standard storage.[6][9]
-
Oxidation: Like many organic compounds, long-term exposure to air (oxygen) and light can potentially lead to oxidative degradation.[10][11]
II. Troubleshooting Guide: Investigating Decomposition
This section addresses specific issues you may encounter, providing a logical workflow to diagnose and resolve them.
Issue 1: An unexpected peak appears in my HPLC analysis during a stability study.
-
Probable Cause: This is the most common sign of degradation. The new peak is likely the amide intermediate or the carboxylic acid final degradant.
-
Troubleshooting Steps:
-
Characterize the Impurity: Use HPLC-MS to get the mass-to-charge ratio (m/z) of the new peak.[12]
-
The amide (C11H13NO2) will have a mass approximately 18 units higher than the parent compound (C11H11NO).
-
The carboxylic acid (C11H12O3) will have a mass approximately 19 units higher than the parent.
-
-
Confirm with Spectroscopy: If the impurity level is high enough, isolate it and use NMR spectroscopy to confirm its structure. Look for the appearance of amide protons (-CONH2) or a carboxylic acid proton (-COOH) and the disappearance of the nitrile signal in the 13C NMR.
-
Review Storage Conditions: Cross-reference your storage protocol with the "Best Practices" table below. Was the sample exposed to humidity, air, or non-neutral pH conditions?
-
Caption: Troubleshooting workflow for new impurities.
Issue 2: The solid material has changed color (e.g., yellowing).
-
Probable Cause: Color change often indicates minor oxidative degradation or the formation of trace, highly conjugated impurities. While potentially small in quantity, it signals that the storage atmosphere is not ideal.
-
Troubleshooting Steps:
-
Quantify Purity: Run a quantitative HPLC or GC analysis to determine if the purity loss is significant.[12][13]
-
Improve Storage Atmosphere: Immediately transfer the material to a clean, dry amber glass vial. Purge the headspace thoroughly with an inert gas (argon or nitrogen) before sealing.
-
Evaluate Temperature: If not already doing so, move the material to a lower temperature environment (e.g., from room temperature to a refrigerator at 2-8 °C).
-
Issue 3: I'm seeing poor reproducibility in my experiments using the same batch of the compound.
-
Probable Cause: Inconsistent results can arise from the progressive decomposition of a single stock vial that is opened and used over time. Each time the vial is opened, it is exposed to atmospheric moisture and oxygen, accelerating degradation.
-
Troubleshooting Steps:
-
Aliquot the Material: For a new or high-purity batch, divide the material into multiple smaller, single-use vials.
-
Inert Atmosphere for Aliquots: Blanket each aliquot under an inert gas before sealing. This ensures that the main stock remains pristine and each experiment starts with material of the same quality.
-
Re-qualify the Old Batch: Use HPLC to test the purity of the batch causing irreproducibility. If significant degradation is observed (>1-2%), it may be necessary to purify the material or use a new batch.
-
III. FAQs & Best Practices for Storage
This section provides direct answers to common questions regarding the handling and storage of this compound.
Q1: What are the absolute ideal conditions for long-term storage?
For maximum shelf-life, the compound should be stored as a solid under a dry, inert atmosphere, protected from light, and at low temperatures.
| Parameter | Recommended Condition | Rationale |
| State | Solid | Minimizes mobility of reactants and potential solvent interactions. |
| Temperature | -20 °C (Freezer) | Drastically slows the rate of all potential decomposition reactions.[14][15] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes moisture to prevent hydrolysis and oxygen to prevent oxidation. |
| Light | In the Dark (Amber Vial) | Prevents light-induced radical reactions.[10] |
| Container | Borosilicate Glass Vial with PTFE-lined cap | Ensures a non-reactive surface and an excellent seal against the atmosphere. |
Q2: Can I store the compound in a solution? If so, what solvent is best?
Yes, but with caution. Storing in solution is generally less stable than storing as a solid. If necessary:
-
Choose an anhydrous, aprotic solvent: Solvents like acetonitrile or tetrahydrofuran (THF) are preferable to protic solvents like methanol or ethanol. Ensure the solvent is rated as "anhydrous" or "dry".
-
Store under inert gas: As with the solid, purge the solution with argon or nitrogen.
-
Use a low temperature: Store solutions at -20 °C.
-
Avoid aqueous buffers: Do not store in solutions containing water, especially if the pH is not neutral.
Q3: How often should I check the purity of my stored compound?
For a critical reagent, it is good practice to re-analyze its purity via HPLC every 6-12 months, or more frequently if it is stored at room temperature or accessed often.
Q4: My compound arrived from the supplier at room temperature. Is it already degraded?
Not necessarily. Compounds are often shipped under ambient conditions for short durations. However, upon receipt, you should immediately transfer it to the recommended long-term storage conditions. It is also best practice to run an initial purity analysis (e.g., HPLC) to establish a baseline for future stability checks.
IV. References
-
20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. --INVALID-LINK--
-
Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. --INVALID-LINK--
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. --INVALID-LINK--
-
21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning. --INVALID-LINK--
-
Hydrolysis of nitriles: Amide vs Carboxylic acid. (n.d.). ECHEMI. --INVALID-LINK--
-
Gias, E., et al. (2018). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. IOP Conference Series: Materials Science and Engineering. --INVALID-LINK--
-
Tsuchiya, Y., & Sumi, K. (1971). Thermal decomposition products of polyacrylonitrile. Canadian Journal of Chemistry. --INVALID-LINK--
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2024). International Journal of Pharmaceutical and Bio-Medical Science. --INVALID-LINK--
-
Analytical Techniques In Stability Testing. (2025). Separation Science. --INVALID-LINK--
-
Temperatures and decomposition percentages of NBR at different heating... (n.d.). ResearchGate. --INVALID-LINK--
-
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). SynThink. --INVALID-LINK--
-
de Long, M. A., et al. (2016). Air-initiated Reactions: Vinyl Cyclopropane Openings with Aryl Sulfur Radicals. ResearchGate. --INVALID-LINK--
-
Wang, C., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
4.3: Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. --INVALID-LINK--
-
4.3 Stability of Cycloalkanes: Ring Strain. (n.d.). Organic Chemistry: A Tenth Edition. --INVALID-LINK--
-
Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Interpreting NMR Spectra of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Welcome to the technical support center for the analysis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting NMR spectra for this compound, particularly when dealing with impure samples. Here, we combine theoretical principles with practical, field-tested insights to help you troubleshoot common issues and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the NMR spectral features of pure this compound.
Q1: What are the expected ¹H NMR chemical shifts for pure this compound?
A1: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, methoxy, and cyclopropyl protons. Understanding these characteristic shifts is the first step in identifying your target compound and any potential impurities.
-
Aromatic Protons (AA'BB' System): The para-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern. You will typically observe two doublets. The protons ortho to the methoxy group (and meta to the cyclopropyl group) are more shielded and appear upfield, while the protons meta to the methoxy group (and ortho to the cyclopropyl group) are more deshielded and appear downfield.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet.
-
Cyclopropyl Protons (-CH₂CH₂-): The four protons on the cyclopropane ring are diastereotopic and will appear as two distinct multiplets. Due to the anisotropic effect of the nitrile and the aromatic ring, these protons experience a unique shielding environment, causing them to resonate at unusually high field (upfield).[1][2][3] The geminal and cis/trans couplings between these protons can result in complex splitting patterns.
A summary of these expected chemical shifts is provided in the table below.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to -OCH₃) | ~6.9 | d | 2H |
| Aromatic (meta to -OCH₃) | ~7.3 | d | 2H |
| Methoxy (-OCH₃) | ~3.8 | s | 3H |
| Cyclopropyl (-CH₂CH₂-) | ~1.3 - 1.8 | m | 4H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Q2: What are the characteristic ¹³C NMR signals for this compound?
A2: The ¹³C NMR spectrum provides complementary information for structure confirmation. Key signals to look for include the nitrile carbon, the aromatic carbons, the methoxy carbon, and the cyclopropyl carbons. The nitrile carbon is notably deshielded and appears in a characteristic region.[4]
| Carbon Type | Chemical Shift (δ, ppm) |
| Nitrile (-C≡N) | ~120 |
| Aromatic (quaternary, C-O) | ~160 |
| Aromatic (quaternary, C-cyclopropyl) | ~130 |
| Aromatic (CH) | ~114, ~128 |
| Methoxy (-OCH₃) | ~55 |
| Cyclopropyl (quaternary, C-CN) | ~25 |
| Cyclopropyl (-CH₂-) | ~18 |
Note: Chemical shifts are approximate and can vary depending on the solvent.
Q3: My spectrum shows a peak around 7.26 ppm in CDCl₃. What is it?
A3: A singlet at approximately 7.26 ppm in a ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃) is the residual signal from the non-deuterated solvent (CHCl₃). This is a very common impurity and should not be mistaken for a signal from your compound. Similarly, you may observe a triplet at around 77 ppm in the ¹³C NMR spectrum, which corresponds to the carbon of CDCl₃.
Part 2: Troubleshooting Guide for Impure Samples
This section provides a systematic approach to identifying common impurities encountered during the synthesis of this compound.
Scenario 1: Presence of Starting Materials
The synthesis of this compound often involves the reaction of a substituted phenylacetonitrile with a dihaloalkane.[5] Therefore, unreacted starting materials are a common source of impurities.
Symptom: You observe additional signals in your NMR spectrum that do not correspond to the desired product.
Possible Cause 1: Unreacted 4-Methoxybenzyl Cyanide
-
Identification: Look for a singlet around 3.7 ppm corresponding to the benzylic protons (-CH₂CN) and the characteristic signals of the 4-methoxyphenyl group.
-
Recommended Action: Compare the spectrum of your sample with a reference spectrum of 4-methoxybenzyl cyanide.[6][7] If confirmed, further purification of your product is necessary, typically through column chromatography or recrystallization.
| 4-Methoxybenzyl Cyanide | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic (ortho to -OCH₃) | ~6.9 | ~114 |
| Aromatic (meta to -OCH₃) | ~7.2 | ~129 |
| Methoxy (-OCH₃) | ~3.8 | ~55 |
| Benzylic (-CH₂CN) | ~3.7 | ~23 |
| Nitrile (-C≡N) | ~118 |
Possible Cause 2: Unreacted 1,2-Dibromoethane
-
Identification: If 1,2-dibromoethane was used in the synthesis, its presence will be indicated by a singlet in the ¹H NMR spectrum around 3.65 ppm.[8] In the ¹³C NMR spectrum, a single peak will be observed around 32 ppm.[9]
-
Recommended Action: Due to its volatility, residual 1,2-dibromoethane can often be removed by evaporation under reduced pressure. If it persists, purification by column chromatography is effective.
Scenario 2: Formation of Byproducts or Degradation Products
Side reactions or degradation of the product can lead to a variety of impurities.
Symptom: The NMR spectrum is complex, with multiple sets of unexpected signals.
Possible Cause: Hydrolysis of the Nitrile Group
-
Identification: The nitrile group can hydrolyze to a carboxylic acid, forming 1-(4-methoxyphenyl)cyclopropanecarboxylic acid.[10] This will result in the disappearance of the nitrile signal in the ¹³C NMR and the appearance of a carboxylic acid carbon signal around 175-185 ppm.[4] In the ¹H NMR, a broad singlet for the carboxylic acid proton will appear far downfield, typically above 10 ppm.
-
Recommended Action: This impurity can be removed by an aqueous basic wash during the workup procedure.
Part 3: Experimental Protocols & Visualization
To aid in your analysis, we provide a standard protocol for NMR sample preparation and a visual troubleshooting guide.
Protocol: Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Shimming: Before data acquisition, ensure the instrument is properly shimmed to obtain sharp, well-resolved peaks.[11]
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying impurities in your sample.
Caption: A flowchart for systematic troubleshooting of impure NMR samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]
- 6. 4-Methoxybenzyl cyanide(104-47-2) 13C NMR spectrum [chemicalbook.com]
- 7. Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Welcome to the technical support center for the purification of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and yield of your purification processes.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification can be challenging due to the potential for co-eluting impurities, product oiling out during crystallization, and the presence of residual reagents from its synthesis. This guide will address these issues with practical, evidence-based solutions.
A common synthetic route to this compound involves the phase-transfer catalyzed (PTC) reaction of 4-methoxyphenylacetonitrile with 1,2-dibromoethane. This method, while efficient, can introduce specific impurities that require careful separation.
Caption: Synthetic scheme for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Crystallization Issues
Q1: My product "oils out" during crystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or the use of an inappropriate solvent.
-
Explanation of Causality: The presence of impurities can lower the melting point of the mixture, causing it to separate as a supercooled liquid. Additionally, if the solvent is too good at dissolving the compound even at low temperatures, or if cooling is too rapid, the molecules may not have sufficient time to arrange into a crystal lattice.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-dissolve the oil in the hot solvent and add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.
-
Solvent System Modification: If the issue persists, consider a mixed solvent system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. Common solvent pairs for aromatic nitriles include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[1]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent level. If you have a small amount of pure, solid product, you can "seed" the solution by adding a tiny crystal to act as a nucleation point.
-
Partial Purification: If the crude product is very impure, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.
-
Q2: I am getting a very low yield after recrystallization. How can I improve it?
A2: A low yield can result from using too much solvent, premature crystallization, or the product being more soluble in the chosen solvent than anticipated.
-
Explanation of Causality: The goal of recrystallization is to use the minimum amount of hot solvent to dissolve the product. Using an excessive amount will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.
-
Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals and can improve the overall isolated yield.
-
Mother Liquor Analysis: After filtration, you can check the mother liquor for remaining product by performing a Thin Layer Chromatography (TLC) analysis. If a significant amount of product is present, you can concentrate the mother liquor by evaporation and attempt a second crystallization.
-
Solvent Selection: Re-evaluate your choice of solvent. A solvent in which the product has very high solubility at elevated temperatures but very low solubility at room temperature or below is ideal.
-
| Solvent System | Suitability for Aromatic Nitriles | Notes |
| Isopropanol | Good | Often a good starting point for single-solvent recrystallization. |
| Ethanol/Water | Very Good | A versatile mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity persists. |
| Ethyl Acetate/Hexane | Good | Effective for moderately polar compounds. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[2] |
| Toluene/Hexane | Fair | Can be effective, but toluene's higher boiling point requires careful handling. |
Chromatography Issues
Q3: I am having trouble separating my product from a closely-eluting impurity using column chromatography. What can I do?
A3: Poor separation in column chromatography is often due to an inappropriate solvent system, improper column packing, or overloading the column.
-
Explanation of Causality: The separation of compounds on a silica gel column depends on the differential partitioning of the analytes between the stationary phase (silica) and the mobile phase (eluent). If the eluent is too polar, all compounds will travel quickly with the solvent front, resulting in poor separation. Conversely, if the eluent is not polar enough, the compounds may not move from the origin.
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running a column, it is crucial to determine the optimal solvent system using TLC. The ideal eluent should provide a retention factor (Rf) of 0.25-0.35 for the desired product on a TLC plate. This generally translates to good separation on a column. For this compound, a gradient of ethyl acetate in hexane is a good starting point.[3]
-
Use a Solvent Gradient: Instead of using a single solvent system (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can improve separation. Start with a less polar solvent to elute non-polar impurities, then slowly increase the proportion of the more polar solvent to elute your product, leaving more polar impurities on the column.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and poor separation.
-
Sample Loading: Do not overload the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Dry Loading: If your crude product is not very soluble in the initial eluent, consider dry loading. Dissolve the crude material in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
-
Caption: Workflow for column chromatography purification.
Q4: My product is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What does this indicate?
A4: If your product remains at the origin of the TLC plate, it suggests that it is highly polar and strongly adsorbed to the silica gel. This could also indicate that the product has degraded or undergone a chemical transformation to a more polar species.
-
Explanation of Causality: Silica gel is a polar stationary phase. Highly polar compounds will have a strong affinity for the silica and will not be effectively eluted by a mobile phase of insufficient polarity.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Try a more polar solvent system. For example, if you are using 20% ethyl acetate in hexane, try increasing it to 50% or even 100% ethyl acetate. If that is still not sufficient, a small amount of methanol (1-5%) can be added to the ethyl acetate.
-
Check for Hydrolysis: The nitrile group of your product can potentially hydrolyze to a more polar amide or carboxylic acid, especially if the crude reaction mixture was acidic or basic and contained water.[4][5] These impurities would have a much lower Rf value. You can analyze your crude product by techniques like IR or NMR spectroscopy to check for the presence of amide (C=O stretch around 1650 cm⁻¹) or carboxylic acid (broad O-H stretch around 3000 cm⁻¹ and C=O stretch around 1700 cm⁻¹) functional groups.
-
Use a Different Stationary Phase: In rare cases, if the compound is extremely polar, you might consider using a different stationary phase for chromatography, such as alumina or reverse-phase silica gel.
-
Frequently Asked Questions (FAQs)
Q5: What are the most likely impurities in my crude this compound synthesized via phase-transfer catalysis?
A5: The most common impurities include:
-
Unreacted 4-methoxyphenylacetonitrile: This starting material is less polar than the product and should elute earlier in column chromatography.
-
Residual Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB): These are quaternary ammonium salts and are typically very polar. They can often be removed by aqueous workup, but persistent residues may streak on a TLC plate and remain at the origin during column chromatography with standard solvent systems.
-
1-(4-Methoxyphenyl)cyclopropanecarboxamide: This is the hydrolysis product of the nitrile. It is more polar than the starting nitrile and will have a lower Rf value.
-
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid: Further hydrolysis leads to the carboxylic acid, which is even more polar and will likely remain at the baseline in many TLC solvent systems.[4][5]
Q6: How can I effectively remove the phase-transfer catalyst after the reaction?
A6: Phase-transfer catalysts can be challenging to remove completely.
-
Aqueous Washes: Thoroughly washing the organic layer with water or brine during the workup can remove a significant portion of the catalyst.
-
Acidic Wash: A wash with dilute acid (e.g., 1M HCl) can sometimes help in removing quaternary ammonium salts.
-
Filtration through a Silica Plug: If the catalyst persists, passing the crude product through a short plug of silica gel, eluting with a relatively non-polar solvent, can effectively retain the highly polar catalyst while allowing the product to pass through.
Q7: What is a good TLC solvent system to monitor the purification of this compound?
A7: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. You can start with a ratio of 4:1 (Hexane:Ethyl Acetate) and adjust the polarity based on the observed Rf values. The product, being moderately polar, should have an Rf value in the range of 0.3-0.5 in an optimized system. More polar impurities like the amide or carboxylic acid will have lower Rf values, while less polar impurities like the starting acetonitrile will have higher Rf values.
Q8: Is it better to purify by recrystallization or column chromatography?
A8: The choice between recrystallization and column chromatography depends on the nature and amount of impurities.
-
Recrystallization is generally preferred for removing small amounts of impurities from a solid product, especially on a larger scale, as it is often less labor-intensive and uses less solvent than chromatography.
-
Column chromatography is more effective for separating mixtures with multiple components or when impurities have similar polarities to the product. It is often used for smaller scale purifications or as a first-pass purification to enable a subsequent successful recrystallization.
References
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the successful and efficient production of this valuable compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents, including the anticoagulant drug Apixaban.[1] The most prevalent synthetic route involves the reaction of 4-methoxyphenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. This guide will address these issues in a practical question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields are a common frustration in this synthesis and can stem from several factors. The primary culprits are often competing side reactions and suboptimal reaction conditions.
Root Causes & Solutions:
-
Formation of Dialkylated Byproduct: The most significant side reaction is the dialkylation of the starting material, 4-methoxyphenylacetonitrile, leading to the formation of 1,4-bis(4-methoxyphenyl)butane-1,4-dicarbonitrile. This occurs when the initially formed product reacts again with the starting material.
-
Solution: Employ a slow, controlled addition of the alkylating agent (1,2-dibromoethane) to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the desired intramolecular cyclization over the intermolecular dialkylation.
-
-
Suboptimal Phase-Transfer Catalyst Performance: The efficiency of the phase-transfer catalyst is critical for transporting the carbanion from the aqueous phase to the organic phase where the reaction occurs.[2][3]
-
Solution: Ensure you are using an appropriate catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a phosphonium salt. The concentration of the catalyst is also key; typically, 1-5 mol% is effective. Experiment with different catalysts and concentrations to find the optimal conditions for your specific setup.
-
-
Inadequate Base Strength or Concentration: The reaction requires a strong base to deprotonate the 4-methoxyphenylacetonitrile, forming the reactive carbanion.[4]
-
Solution: A concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w) is commonly used. Ensure the base is fresh and accurately prepared. Insufficient base will lead to incomplete deprotonation and a sluggish reaction.
-
-
Poor Agitation: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating efficient phase transfer.[2]
-
Solution: Use a mechanical stirrer capable of high-speed agitation. The reaction mixture should appear as a well-mixed emulsion.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product shows multiple spots on TLC and significant impurities in the NMR spectrum. What are these byproducts and how can I minimize their formation?
Answer: The presence of impurities is a direct consequence of the side reactions discussed above and potentially others. Identifying these byproducts is the first step to mitigating their formation.
Common Impurities and Their Origins:
| Impurity | Chemical Name | Formation Pathway |
| Byproduct 1 | 1,4-bis(4-methoxyphenyl)butane-1,4-dicarbonitrile | Dialkylation of 4-methoxyphenylacetonitrile. |
| Byproduct 2 | 4-Methoxyphenylacetic acid | Hydrolysis of the starting material or product nitrile group under strongly basic conditions. |
| Byproduct 3 | Polymeric materials | Uncontrolled side reactions, especially at elevated temperatures. |
Mitigation Strategies:
-
Control Reaction Temperature: Exothermic reactions can lead to the formation of tars and polymeric byproducts. Maintain a consistent and controlled reaction temperature, typically between 25-40°C. Use an ice bath to manage any exotherms, especially during the addition of reagents.
-
Inert Atmosphere: To prevent oxidation of the starting material and intermediates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Purification Protocol: Effective purification is crucial.
-
Work-up: After the reaction is complete, quench the mixture with water and extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine to remove water-soluble impurities and dry it over an anhydrous salt like sodium sulfate.
-
Chromatography: Column chromatography on silica gel is typically required to separate the desired product from the closely related byproducts. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates the synthetic workflow and key decision points for troubleshooting.
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like potassium carbonate or sodium hydride?
A1: While other bases can deprotonate the starting material, a concentrated aqueous solution of sodium hydroxide is generally preferred for this phase-transfer catalyzed reaction. Solid bases like potassium carbonate may have limited reactivity in this biphasic system. Stronger, non-aqueous bases like sodium hydride would require strictly anhydrous conditions and a different solvent system, which can complicate the procedure and introduce other potential side reactions.
Q2: What is the role of the phase-transfer catalyst and can the reaction proceed without it?
A2: The phase-transfer catalyst (PTC) is essential. It forms a lipophilic ion pair with the carbanion generated in the aqueous phase, allowing it to be transported into the organic phase where the 1,2-dibromoethane is soluble. Without the PTC, the reaction rate would be extremely slow, as the reactants would be separated in their respective phases.
Q3: How do I know when the reaction is complete?
A3: The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A sample of the organic layer can be taken periodically and analyzed. The reaction is considered complete when the starting material, 4-methoxyphenylacetonitrile, is no longer detectable.
Q4: My product seems to be an oil, but I've seen it reported as a solid. How can I induce crystallization?
A4: Pure this compound is a low-melting solid or a viscous oil at room temperature. If your purified product is an oil, it may still contain minor impurities. Try dissolving the oil in a minimal amount of a hot non-polar solvent (like heptane or a hexane/ethyl acetate mixture) and then cooling it slowly to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.
Q5: Are there any alternative synthetic routes that avoid these side reactions?
A5: Yes, alternative methods for cyclopropanation exist, though they may involve different starting materials and reagents. For example, Simmons-Smith cyclopropanation or reactions involving sulfur ylides can be used to form cyclopropane rings.[5] However, the phase-transfer catalysis method described here is often favored due to its use of readily available and relatively inexpensive starting materials.
Detailed Protocol for Synthesis
This protocol is a starting point and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-Methoxyphenylacetonitrile
-
1,2-Dibromoethane
-
50% (w/w) Aqueous Sodium Hydroxide
-
Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 4-methoxyphenylacetonitrile (1 equivalent) and tetrabutylammonium bromide (0.05 equivalents).
-
Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5-10 equivalents).
-
Addition of Alkylating Agent: In a separate dropping funnel, prepare a solution of 1,2-dibromoethane (1.2 equivalents) in a small amount of dichloromethane. Add this solution dropwise to the reaction mixture over 2-3 hours.
-
Reaction: Maintain the reaction temperature at 30-35°C and continue stirring for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
References
- 1. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions [mdpi.com]
- 5. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Optimal Cyclopropanation of 4-Methoxyphenylacetonitrile
Prepared by the Gemini Applications Science Team January 2026
Welcome to the technical support guide for the cyclopropanation of 4-methoxyphenylacetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance, troubleshooting, and answers to frequently asked questions regarding this specific transformation. Our goal is to combine established scientific principles with practical, field-proven insights to help you achieve optimal results in your experiments.
Catalyst Selection: A Critical Decision Point
The cyclopropanation of olefins via catalytic carbene transfer is a fundamental and powerful tool in organic synthesis. However, the success of this reaction, particularly in terms of yield and stereoselectivity, is critically dependent on the choice of catalyst. The substrate, 4-methoxyphenylacetonitrile, presents a unique case due to the dual electronic nature of its functional groups: the electron-donating 4-methoxyphenyl group which activates the (implied) alkene for cyclopropanation, and the electron-withdrawing nitrile group. This guide will help you navigate the catalyst landscape to optimize your reaction.
Q1: Which catalyst class—rhodium, copper, or iron—is the best starting point for the cyclopropanation of an electron-rich substrate like 4-methoxyphenylacetonitrile?
Answer: For substrates activated by electron-donating groups, both rhodium and copper complexes are excellent starting points, with rhodium often providing higher efficiency and predictability, albeit at a greater cost.[1][2]
-
Rhodium(II) Catalysts (e.g., Dirhodium(II) acetate, Rh₂(OAc)₄): These are generally considered the gold standard for cyclopropanation. They exhibit high reactivity, allowing for very low catalyst loadings (typically 0.1–2 mol%), and operate under mild conditions.[2] For substrates where high diastereoselectivity or enantioselectivity is the primary goal, chiral rhodium catalysts are often unmatched in performance.[3]
-
Copper(I) and Copper(II) Catalysts (e.g., Cu(OTf)₂, Cu(acac)₂): Copper catalysts are a highly cost-effective alternative to rhodium.[1] While historically considered less reactive, modern copper systems, particularly when paired with carefully designed nitrogen-based ligands (e.g., bis(oxazolines)), can achieve excellent yields and high levels of stereocontrol.[1][4] They are robust and show good functional group tolerance.
-
Iron-Based Catalysts (e.g., Iron Porphyrins): Iron catalysts are an emerging area, valued for being inexpensive and earth-abundant. While significant progress has been made, they sometimes require higher catalyst loadings or more specific conditions.[5] The mechanism can also differ, sometimes proceeding through a stepwise radical pathway, which can affect stereospecificity compared to the concerted pathway often seen with rhodium.[5][6]
Recommendation: Start with a simple, commercially available catalyst like Dirhodium(II) acetate (Rh₂(OAc)₄) for initial trials to establish a baseline yield. If cost is a major driver, Copper(I) triflate (CuOTf) complexed with a suitable ligand is an excellent alternative.
Q2: I need to control the diastereoselectivity of the reaction. How does my choice of catalyst and ligand influence the outcome?
Answer: Diastereoselectivity is profoundly influenced by the steric and electronic environment of the catalyst's active site. This is controlled by the metal center and, more importantly, the ligands bound to it.
-
Ligand Steric Bulk: The size and shape of the ligands create a chiral pocket around the metal-carbene intermediate. This pocket dictates the trajectory from which the alkene can approach, favoring the formation of one diastereomer over the other. For instance, bulky ligands on the catalyst can interact with the substituents on the alkene, leading to high diastereoselectivity.[7]
-
Electronic Effects: The electronic properties of the ligands can modulate the electrophilicity of the metal-carbene. This, in turn, influences the transition state geometry and can impact selectivity.
-
Substrate-Directing Groups: In some cases, functional groups on the substrate can coordinate to the catalyst, directing the cyclopropanation to a specific face of the double bond. This is a powerful strategy for achieving high diastereoselectivity.[8][9] While the nitrile in 4-methoxyphenylacetonitrile is a potential coordinating group, its linear geometry may make it a less effective directing group than, for example, a hydroxyl group.
Actionable Advice: To improve diastereoselectivity, consider screening a series of catalysts with different ligands. For rhodium, catalysts like Rh₂(S-DOSP)₄ are designed for high stereocontrol. For copper, screening different chiral bis(oxazoline) or pyridine-based ligands is a common and effective strategy.[10]
Table 1: Comparative Overview of Common Catalyst Systems
| Performance Metric | Rhodium Catalysts | Copper Catalysts | Iron Catalysts |
| Typical Catalyst | Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄) | Copper(I) and (II) salts (e.g., CuOTf, Cu(acac)₂) | Iron(III) Porphyrins |
| Reactivity | Generally high, effective at low loadings.[1] | Good, may require higher loadings or temperature.[1] | Moderate to good, can be substrate-dependent. |
| Stereoselectivity | Often high, tunable with chiral ligands.[2] | Highly ligand-dependent, can be excellent.[2] | Can be high, but mechanism may vary.[5] |
| Cost | High | Low to Moderate | Low |
| Functional Group Tolerance | Broad | Good, but can be sensitive to Lewis basic groups.[1] | Generally good. |
Troubleshooting Guide
Even with a well-chosen catalyst, experimental challenges can arise. This section addresses common problems in a Q&A format.
Q3: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Answer: Low yields are a common issue that can often be traced back to a few key areas. A systematic approach to troubleshooting is essential.[11][12]
Potential Cause & Solution:
-
Poor Quality or Decomposed Diazo Reagent: Diazo compounds, like ethyl diazoacetate (EDA), are unstable and can decompose upon storage.
-
Solution: Use freshly prepared or recently purchased EDA. If possible, purify by distillation under reduced pressure (use appropriate safety precautions).
-
-
Catalyst Inactivity: Catalysts can be sensitive to air and moisture.[7]
-
Solution: Ensure the catalyst has been stored properly under an inert atmosphere. Use anhydrous solvents and oven-dried glassware. Perform the reaction under a blanket of nitrogen or argon.
-
-
Suboptimal Rate of Addition: The concentration of the diazo compound in the reaction mixture is critical. If added too quickly, it can lead to dimerization (forming diethyl maleate and fumarate) or other side reactions.[7]
-
Solution: Add the diazo compound very slowly via a syringe pump over several hours. This keeps its instantaneous concentration low, favoring the desired cyclopropanation pathway.
-
-
Incorrect Temperature: While many cyclopropanations run at room temperature, some systems require cooling or heating for optimal performance.
-
Solution: Try running the reaction at a lower temperature (e.g., 0 °C) to suppress side reactions, or gently heat it if the reaction is sluggish. Monitor the reaction by TLC or GC-MS to find the optimal temperature.[13]
-
Q4: I'm observing significant byproducts. What are they likely to be and how can I suppress them?
Answer: The primary byproducts in catalytic cyclopropanation stem from the high reactivity of the metal-carbene intermediate.
Common Byproducts & Mitigation Strategies:
-
Carbene Dimerization: As mentioned above, this results from a high concentration of the diazo reagent.
-
Mitigation: The most effective solution is slow addition of the diazo compound using a syringe pump.[7]
-
-
C-H Insertion: The highly electrophilic carbene can insert into activated C-H bonds on the substrate or solvent.
-
Mitigation: This is highly dependent on the catalyst. Rhodium catalysts with electron-withdrawing ligands can sometimes favor C-H insertion.[10] Changing the metal (e.g., to copper) or the catalyst's ligand sphere can alter the selectivity. Choosing a solvent with no reactive C-H bonds (e.g., benzene, dichloromethane) is also crucial.
-
-
Solvent Participation: Some solvents can react with the carbene.
-
Mitigation: Use non-reactive, anhydrous solvents. Dichloromethane or dichloroethane are common choices for these reactions.
-
Visualizing the Process
To better understand the decision-making and reaction pathways, the following diagrams have been created.
Caption: Catalyst selection workflow for 4-methoxyphenylacetonitrile.
Caption: Simplified catalytic cycle for metal-catalyzed cyclopropanation.
Experimental Protocol
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation
This protocol provides a general starting point for the cyclopropanation of an alkene with ethyl diazoacetate (EDA) using Rh₂(OAc)₄.
Materials:
-
4-Methoxyphenylacetonitrile (1.0 equiv)
-
Dirhodium(II) acetate (Rh₂(OAc)₄) (0.5 mol%)
-
Ethyl diazoacetate (EDA) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Syringe pump
-
Oven-dried, two-neck round-bottom flask with a condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the oven-dried flask under an inert atmosphere, add 4-methoxyphenylacetonitrile and Rh₂(OAc)₄.
-
Add anhydrous DCM to dissolve the reactants (concentration typically 0.1-0.5 M).
-
In a separate, dry syringe, prepare a solution of ethyl diazoacetate in anhydrous DCM.
-
Place the syringe in a syringe pump.
-
Begin stirring the reaction mixture in the flask.
-
Slowly add the EDA solution to the reaction flask via the syringe pump over a period of 4-6 hours. Note: A faint green color from the catalyst may be observed. Steady evolution of N₂ gas should occur.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by silica gel column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes) to isolate the desired cyclopropane product.
Frequently Asked Questions (FAQs)
Q5: What is the fundamental mechanism of carbene transfer in these reactions? A5: The generally accepted mechanism involves the reaction of the catalyst with the diazo compound to form a highly reactive metal-carbene intermediate, with the concomitant loss of nitrogen gas.[1] This electrophilic carbene species is then transferred to the nucleophilic alkene. This transfer can be a concerted process, where the two new carbon-carbon bonds are formed simultaneously, or a stepwise process.[5] For rhodium and copper catalysts with typical alkenes, a concerted mechanism is often proposed, which helps explain the high stereospecificity observed in many of these reactions.[1]
Q6: Are there specific safety concerns I should be aware of? A6: Yes. Diazo compounds are the primary hazard. They are potentially explosive and toxic. Ethyl diazoacetate, while one of the more stable diazo compounds, should always be handled with care in a well-ventilated fume hood. Avoid using metal spatulas or ground-glass joints that could create friction. It is recommended to use glassware with smooth, fire-polished joints. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q7: Can I use a different diazo reagent, like tert-butyl diazoacetate? A7: Absolutely. The choice of the ester group on the diazoacetate can influence the steric interactions in the transition state, potentially altering the diastereoselectivity of the reaction.[1] Tert-butyl diazoacetate is bulkier than ethyl diazoacetate and can sometimes lead to improved selectivity. It is a common reagent to screen when optimizing a cyclopropanation reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Troubleshooting [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Welcome to the dedicated technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting support, and answers to frequently asked questions. Our goal is to empower you to minimize reaction times, maximize yields, and achieve consistent, high-quality results in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound, particularly when using phase-transfer catalysis (PTC).
Q1: What is the most effective method for the synthesis of this compound to ensure a short reaction time?
A1: Phase-transfer catalysis (PTC) is a highly effective method for this synthesis, offering reduced reaction times and milder conditions compared to other methods.[1][2][3][4] This technique facilitates the reaction between reactants in immiscible phases, typically a solid or aqueous phase containing the base and an organic phase with the substrate.[1]
Q2: Which phase-transfer catalyst is recommended for this reaction?
A2: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), are commonly used and effective for this type of reaction.[4] The choice of catalyst can significantly impact the reaction rate, and screening different catalysts may be necessary for optimal performance.
Q3: What are the key parameters to control for minimizing the reaction time?
A3: The key parameters to control are:
-
Choice of Phase-Transfer Catalyst: The structure of the catalyst affects its efficiency.
-
Base Concentration: A higher concentration of a strong base like sodium hydroxide is typically used.
-
Solvent System: The choice of organic solvent can influence the reaction rate.
-
Reaction Temperature: Increasing the temperature can accelerate the reaction, but may also lead to side products.
-
Stirring Rate: Efficient stirring is crucial in a biphasic system to maximize the interfacial area.
Q4: What are the common side reactions to be aware of?
A4: Common side reactions can include hydrolysis of the nitrile group, especially in the presence of a strong base and water, and the formation of byproducts from the reaction of the cyclopropanating agent. Careful control of reaction conditions is necessary to minimize these.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Inefficient Phase-Transfer Catalyst: The chosen catalyst may not be optimal for the specific reactants and conditions. 2. Low Base Concentration: Insufficient base to deprotonate the 4-methoxyphenylacetonitrile. 3. Poor Stirring: Inadequate mixing of the aqueous and organic phases. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Screen Catalysts: Test different quaternary ammonium or phosphonium salts. 2. Increase Base Concentration: Use a more concentrated solution of NaOH (e.g., 50% w/v). 3. Improve Agitation: Use a mechanical stirrer and ensure vigorous mixing to create a fine emulsion. 4. Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments, while monitoring for side product formation. |
| Low Yield of Product | 1. Side Reactions: Hydrolysis of the nitrile or other side reactions may be occurring. 2. Catalyst Poisoning: Impurities in the reagents or solvent may be deactivating the catalyst. 3. Sub-optimal Reagent Stoichiometry: Incorrect ratio of reactants. | 1. Optimize Temperature and Reaction Time: Avoid prolonged reaction times at high temperatures. 2. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and anhydrous where necessary. 3. Verify Stoichiometry: Carefully check the molar ratios of all reactants. |
| Formation of Impurities | 1. High Reaction Temperature: Can lead to the formation of thermal degradation products. 2. Excess Base: May promote unwanted side reactions. | 1. Lower Reaction Temperature: Find the optimal balance between reaction rate and selectivity. 2. Use Stoichiometric Amounts of Base: Avoid a large excess of the base. |
Experimental Protocols
Standard Protocol for Synthesis of this compound
This protocol provides a baseline for the synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-methoxyphenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and toluene.
-
Addition of Catalyst and Base: Add the phase-transfer catalyst (e.g., TBAB, 0.05 eq) to the mixture.
-
Reaction: Vigorously stir the mixture and add a 50% aqueous solution of sodium hydroxide (3.0 eq). Heat the reaction mixture to 60-70 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water and toluene. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Optimized Protocol for Minimized Reaction Time
This protocol is designed to accelerate the reaction.
-
Reaction Setup: In a jacketed reactor with a high-torque mechanical stirrer, combine 4-methoxyphenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.1 eq).
-
Catalyst and Solvent: Add a more lipophilic phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (TBAHS, 0.03 eq) and use a minimal amount of a polar aprotic co-solvent like DMSO if necessary.
-
Reaction Conditions: Maintain vigorous stirring (at least 500 rpm) and add a concentrated (50%) aqueous solution of potassium hydroxide (2.5 eq). Increase the reaction temperature to 75-80 °C.
-
Monitoring and Work-up: Closely monitor the reaction. Once complete, follow the work-up and purification steps outlined in the standard protocol.
Data Presentation
The following table illustrates the hypothetical effect of different parameters on the reaction time, based on general principles of phase-transfer catalysis.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | TBAB (5) | 50% NaOH | Toluene | 60 | 8 | 75 |
| 2 | TEBAC (5) | 50% NaOH | Toluene | 60 | 7 | 78 |
| 3 | TBAB (5) | 50% KOH | Toluene | 60 | 6 | 82 |
| 4 | TBAB (5) | 50% KOH | Toluene | 75 | 3 | 85 |
| 5 | TBAHS (3) | 50% KOH | Toluene | 75 | 2.5 | 90 |
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Phase-Transfer Catalysis Cycle
Caption: The catalytic cycle of phase-transfer catalysis in the cyclopropanation reaction.
References
Validation & Comparative
A Definitive Guide to the Structural Validation of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile Using 2D NMR Spectroscopy
We will move beyond a simple recitation of protocols to explain the causal logic behind our experimental choices, demonstrating how a multi-faceted NMR approach creates a self-validating system for structural elucidation.
The Structural Hypothesis and The Analytical Challenge
The proposed structure of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile presents a specific set of connectivity questions. The molecule is composed of four key fragments: a para-substituted methoxyphenyl group, a cyclopropane ring, a nitrile moiety, and a central quaternary carbon atom that links three of these fragments.
Figure 1: Proposed structure of this compound with atom numbering for NMR spectral assignment.
While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial clues—such as proton counts and the types of carbons present (e.g., CH₃, CH₂, aromatic CH, quaternary C)—they fall short of providing definitive proof of how these fragments are pieced together. Specifically, 1D NMR cannot directly confirm the connectivity across the non-protonated quaternary carbon (C1) or unambiguously verify the para substitution pattern on the aromatic ring.
To overcome this, we employ a trio of 2D NMR experiments that, together, map the entire bonding network of the molecule:
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons over two to three bonds (and sometimes four). This is the key to connecting the molecular fragments.[1][2][3]
The Integrated Workflow for Structural Validation
Caption: Workflow for 2D NMR-based structural validation.
Experimental Protocol
A meticulously prepared sample is crucial for acquiring high-quality data. The following protocol is a standard in our laboratories for small molecule characterization.
1. Sample Preparation
-
Analyte Quantity: Accurately weigh 15-20 mg of the purified this compound. For sensitive modern spectrometers, 5-10 mg can be sufficient.[4][5]
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. An approximate volume of 0.6-0.7 mL is standard for a 5 mm NMR tube.[6][7]
-
Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a small, clean vial. To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7][8]
-
Final Volume: The final sample height in the tube should be approximately 4-5 cm to ensure it is centered within the instrument's detection coil.[5][8]
2. NMR Data Acquisition
-
Instrumentation: All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing gradient-selected experiments.
-
Standard Experiments:
-
¹H NMR (1D Proton)
-
¹³C{¹H} NMR (1D Carbon, proton-decoupled)
-
Gradient-selected COSY (gCOSY)
-
Gradient-selected HSQC (gHSQC), edited for CH/CH₃ vs. CH₂ phase
-
Gradient-selected HMBC (gHMBC), optimized for a long-range coupling constant (ⁿJCH) of 8 Hz.
-
Data Interpretation: A Step-by-Step Elucidation
The following sections detail the expected spectral data and the logical process for using it to assemble the molecular structure.
Step 1: Analysis of 1D ¹H and ¹³C NMR Spectra
First, we predict the signals based on the hypothesized structure. This serves as our initial assignment map, which will be confirmed or refuted by the 2D data.
| Atom(s) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| H2, H6 | ~7.3-7.5 | Doublet (d) | 2H | C2, C6 (~128-130) |
| H3, H5 | ~6.8-7.0 | Doublet (d) | 2H | C3, C5 (~114-116) |
| H10 (OCH₃) | ~3.8 | Singlet (s) | 3H | C10 (~55) |
| H7, H8 | ~1.2-1.8 | Multiplets (m) | 4H | C7, C8 (~15-20) |
| - | - | - | - | C1 (~35-40) |
| - | - | - | - | C4 (~158-160) |
| - | - | - | - | C9 (CN, ~120-125) |
| Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. |
Step 2: COSY Analysis – Confirming Proton Networks
The COSY spectrum maps out all ¹H-¹H J-coupling networks.[9][10][11] It provides the first layer of definitive connections.
-
Aromatic System: A clear cross-peak will be observed between the signals at ~7.4 ppm (H2/H6) and ~6.9 ppm (H3/H5). This confirms they are on the same aromatic ring and are coupled (typically a 3-bond coupling), consistent with an ortho relationship. The absence of further couplings from these protons confirms the disubstituted pattern.
-
Cyclopropane System: The protons on the cyclopropane ring (H7 and H8) are diastereotopic and will exhibit complex geminal (2-bond) and vicinal (3-bond) couplings. The COSY spectrum will show a network of cross-peaks between the multiplets in the ~1.2-1.8 ppm region, confirming they belong to the same isolated spin system.
Step 3: HSQC Analysis – Linking Protons to Their Carbons
The HSQC experiment is the most reliable way to assign the signals of protonated carbons.[10][12][13] It acts as a bridge between the ¹H and ¹³C spectra, showing a correlation peak for each directly bonded C-H pair.
| Correlation | ¹H Shift (ppm) | ¹³C Shift (ppm) | Inference |
| H2/H6 ↔ C2/C6 | ~7.4 | ~129 | Assigns the downfield aromatic CH carbons. |
| H3/H5 ↔ C3/C5 | ~6.9 | ~115 | Assigns the upfield aromatic CH carbons, shielded by the methoxy group. |
| H10 ↔ C10 | ~3.8 | ~55 | Unequivocally assigns the methoxy carbon. |
| H7/H8 ↔ C7/C8 | ~1.2-1.8 | ~18 | Assigns the cyclopropyl methylene carbons. |
| Table 2: Expected key correlations in the HSQC spectrum. |
At this stage, we have confirmed the carbon assignments for all protonated atoms. The quaternary carbons (C1, C4, C9) remain unassigned as they do not appear in the HSQC spectrum.
Step 4: HMBC Analysis – Assembling the Molecular Puzzle
The HMBC experiment provides the final, crucial pieces of evidence by revealing correlations between protons and carbons that are 2 or 3 bonds apart.[1][2][14] This allows us to "see" across the quaternary carbon and connect the fragments.
| Proton(s) (¹H) | Correlates to Carbon(s) (¹³C) | Inference |
| H2 / H6 (~7.4 ppm) | C4 (~159 ppm) | Confirms H2/H6 are two bonds from the methoxy-bearing carbon. |
| C1 (~38 ppm) | Crucial correlation: Connects the aromatic ring to the quaternary cyclopropane carbon. | |
| C3/C5 (~115 ppm) | Confirms ortho-relationship to the other aromatic protons. | |
| H3 / H5 (~6.9 ppm) | C1 (~38 ppm) | Crucial correlation: Also connects the aromatic ring to the quaternary cyclopropane carbon. |
| C2/C6 (~129 ppm) | Confirms ortho-relationship. | |
| H10 (OCH₃) (~3.8 ppm) | C4 (~159 ppm) | Crucial correlation: Confirms the methoxy group is attached to the C4 aromatic carbon. |
| H7 / H8 (~1.5 ppm) | C1 (~38 ppm) | Crucial correlation: Connects the cyclopropane ring to the quaternary carbon. |
| C9 (CN, ~122 ppm) | Crucial correlation: Connects the cyclopropane ring to the nitrile carbon. | |
| C2/C6 (~129 ppm) | Confirms the phenyl group is attached to the cyclopropane ring via C1. | |
| Table 3: Expected key long-range correlations in the HMBC spectrum. |
The correlations highlighted in bold are the most powerful. The observation of correlations from both the aromatic protons (H2/H6, H3/H5) and the cyclopropyl protons (H7/H8) to the same quaternary carbon (C1) is irrefutable evidence of the C1-phenyl and C1-cyclopropyl bond. Similarly, the correlation from the cyclopropyl protons to the nitrile carbon (C9) confirms its position. Finally, the correlation from the methoxy protons (H10) to the aromatic carbon C4 validates the position of the methoxy group and completes the puzzle.
Conclusion: A Self-Validating System
This multi-technique approach provides a higher level of confidence than any single experiment could offer. The consistency of the data across all three 2D spectra creates a self-validating system, ensuring the structural assignment of this compound is both accurate and defensible, meeting the highest standards of scientific integrity required in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. organomation.com [organomation.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. m.youtube.com [m.youtube.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to the Synthesis of Aryl Cyclopropanecarbonitriles: From Classical Reactions to Modern Catalysis
The aryl cyclopropanecarbonitrile motif is a privileged scaffold in medicinal chemistry and materials science. Its unique conformational constraints and electronic properties, conferred by the strained cyclopropane ring in conjugation with an aromatic system and a nitrile group, have made it a sought-after target in drug discovery and functional materials development.[1] This guide provides a comparative analysis of the key synthetic strategies for accessing aryl cyclopropanecarbonitriles, offering insights into their mechanisms, scope, and practical application for researchers, scientists, and drug development professionals.
Michael-Initiated Ring Closure (MIRC): A Workhorse Strategy
The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and widely employed method for the construction of cyclopropanes.[2][3] This strategy relies on the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular nucleophilic substitution to close the three-membered ring. For the synthesis of aryl cyclopropanecarbonitriles, this typically involves the reaction of an arylacetonitrile derivative with an α,β-unsaturated compound bearing a leaving group.
Base-Promoted Diastereoselective Synthesis
A robust and efficient approach involves the base-promoted reaction of 2-arylacetonitriles with α-bromoacrylonitriles.[4] This method allows for the synthesis of dinitrile-substituted cyclopropanes with moderate to excellent yields. The reaction proceeds via a tandem Michael-type addition followed by intramolecular cyclization.[4]
Mechanism:
The reaction is initiated by the deprotonation of the 2-arylacetonitrile by a base, generating a carbanion. This carbanion then undergoes a Michael addition to the α-bromoacrylonitrile. The resulting intermediate then undergoes an intramolecular SN2 reaction, displacing the bromide to form the cyclopropane ring. The stereochemistry of the final product is often influenced by steric factors, favoring the formation of the trans isomer where the bulky aryl groups are on opposite faces of the cyclopropane ring.[4]
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Methoxyphenyl Compounds: Highlighting a Data Gap for 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
For an audience of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of select methoxyphenyl compounds. While our initial focus was on 1-(4-Methoxyphenyl)cyclopropanecarbonitrile, a comprehensive literature review reveals a significant gap in publicly available experimental data regarding its specific biological activities. This guide, therefore, pivots to a comparative analysis of structurally related and well-characterized methoxyphenyl compounds—anethole, 4-anisaldehyde, and 4-methoxyphenol—to provide a valuable contextual framework for future research in this area.
Introduction: The Enigmatic Profile of this compound
The unique structural motif of a cyclopropane ring fused to an aromatic system in this compound suggests the potential for interesting pharmacological properties. The cyclopropane ring, a strained three-membered carbocycle, is a feature of numerous biologically active natural products and synthetic molecules, often conferring metabolic stability and unique conformational constraints. Coupled with the methoxyphenyl group, a common pharmacophore in drug discovery, this compound presents an intriguing candidate for biological screening.
Despite its commercial availability and use as a synthetic intermediate, dedicated studies on the antimicrobial, cytotoxic, or other biological effects of this compound are conspicuously absent in the current scientific literature. This absence necessitates a broader look at its constituent chemical features to infer potential activities and to underscore the need for empirical investigation.
This guide will now delve into the experimentally determined biological activities of other methoxyphenyl compounds, providing a baseline for comparison and stimulating hypothesis-driven research into the untapped potential of this compound and its derivatives.
Comparative Analysis of Methoxyphenyl Compounds
To provide a meaningful comparison, we will examine three methoxyphenyl compounds with varying functional groups: anethole (an alkene), 4-anisaldehyde (an aldehyde), and 4-methoxyphenol (a phenol). Their biological activities, specifically antimicrobial and cytotoxic effects, have been documented in peer-reviewed literature.
Chemical Structures
Figure 1: Chemical structures of the compounds discussed.
Antimicrobial Activity: A Comparative Overview
Anethole and 4-anisaldehyde have demonstrated notable antimicrobial properties against a range of microorganisms. The experimental data for these compounds provide a valuable benchmark for the potential antimicrobial activity of other methoxyphenyl derivatives.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the test compounds is commonly determined using the broth microdilution method. This assay establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific cell density (typically 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Figure 2: A simplified workflow for the MIC determination assay.
Comparative Antimicrobial Data
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Anethole | Staphylococcus aureus | 31.2 | [1] |
| Bacillus cereus | 31.2 | [1] | |
| Escherichia coli | 31.2 | [1] | |
| Proteus mirabilis | 62.5 | [1] | |
| Klebsiella pneumoniae | 62.5 | [1] | |
| Candida albicans | 500.0 | [1] | |
| 4-Anisaldehyde | Staphylococcus aureus | - | [2] |
| Saccharomyces cerevisiae | - | [2] | |
| Pseudomonas aeruginosa | - | [2] |
Note: Specific MIC values for 4-Anisaldehyde were described as ranging from 0.039 to 1.25 mg/mL against various bacteria and yeast in one source[2].
The data indicate that anethole possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with moderate antifungal activity.[1] The antimicrobial effects of 4-anisaldehyde are also well-documented, targeting a broad spectrum of microorganisms.[2][3]
Cytotoxicity: Assessing the Impact on Mammalian Cells
The cytotoxic potential of a compound is a critical parameter in drug development. Here, we compare the available cytotoxicity data for 4-methoxyphenol.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Mammalian cells (e.g., RAW 264.7 macrophages) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for a few hours, during which viable cells convert the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 (the concentration of a drug that is required for 50% inhibition in vitro) is determined.
Figure 3: A simplified workflow for the MTT cytotoxicity assay.
Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (mM) | Reference |
| 4-Methoxyphenol | RAW 264.7 | 2.2 | [4] |
| 4-Methoxyphenol Dimer | RAW 264.7 | 0.7 | [4] |
The cytotoxicity of 4-methoxyphenol was found to be moderate in RAW 264.7 cells, with an IC50 of 2.2 mM.[4] Interestingly, its dimer exhibited significantly greater cytotoxicity.[4] It is important to note that while 4-methoxyphenol has applications as a depigmenting agent, it has also been reported to be carcinogenic in animal studies at high concentrations.[5]
Discussion and Future Directions
The comparative analysis of anethole, 4-anisaldehyde, and 4-methoxyphenol reveals a spectrum of biological activities inherent to the methoxyphenyl scaffold. The presence of different functional groups significantly influences these activities. Anethole's propenyl group and 4-anisaldehyde's aldehyde moiety appear to be key contributors to their antimicrobial effects. In contrast, the phenolic hydroxyl group in 4-methoxyphenol is likely central to its cytotoxic and depigmenting properties.
The nitrile and cyclopropane functionalities of this compound introduce unique electronic and steric properties that could lead to novel biological activities. The nitrile group can participate in hydrogen bonding and may be susceptible to enzymatic hydrolysis, while the strained cyclopropane ring can influence molecular conformation and reactivity.
The critical takeaway from this guide is the pressing need for experimental evaluation of this compound. Future research should prioritize:
-
Antimicrobial Screening: A comprehensive screening against a panel of clinically relevant bacteria and fungi to determine its MIC values.
-
Cytotoxicity Assays: Evaluation of its cytotoxic effects on various cancer and non-cancerous cell lines to establish its therapeutic index.
-
Mechanism of Action Studies: If significant activity is observed, further studies to elucidate the underlying molecular mechanisms are warranted.
By systematically investigating the biological profile of this compound, the scientific community can unlock its potential as a lead compound for the development of new therapeutic agents.
References
- 1. 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. ipbcams.ac.cn [ipbcams.ac.cn]
- 3. PubChemLite - 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid (C11H12O3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
Comparative Reactivity Analysis: 1-(4-Methoxyphenyl)cyclopropanecarbonitrile vs. 1-Phenylcyclopropanecarbonitrile
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, donor-acceptor (D-A) cyclopropanes are esteemed as versatile building blocks. Their utility stems from the inherent ring strain and electronic polarization that facilitate a variety of stereoselective transformations, most notably ring-opening reactions. This guide provides an in-depth comparison of two structurally related D-A cyclopropanes: 1-(4-methoxyphenyl)cyclopropanecarbonitrile and 1-phenylcyclopropanecarbonitrile. By understanding the subtle yet profound influence of the para-methoxy substituent, researchers can harness these differences to achieve greater control and efficiency in complex molecular design.
The core of this analysis rests on the electronic disparity between an unsubstituted phenyl ring and a para-methoxyphenyl group. Both molecules feature a cyclopropane ring substituted with an electron-withdrawing nitrile group (the acceptor) and an aryl group (the donor). However, the addition of a methoxy group in the para position of the phenyl ring dramatically enhances its electron-donating capabilities, leading to a significant divergence in chemical reactivity.
Theoretical Framework: The Decisive Role of Electronic Effects
The reactivity of D-A cyclopropanes is fundamentally governed by the electronic nature of their substituents. The polarization of the C1–C2 bond, induced by the donor and acceptor groups, renders the molecule susceptible to nucleophilic attack and ring-opening, often facilitated by a Lewis acid or electrophile.
-
1-Phenylcyclopropanecarbonitrile: The phenyl group acts as a moderate π-electron donor, polarizing the cyclopropane ring and enabling ring-opening reactions under appropriate activation.
-
This compound: The methoxy group is a powerful electron-donating group due to its strong resonance effect (+R). This effect significantly enriches the electron density of the aromatic ring, making the entire 4-methoxyphenyl moiety a much stronger donor than the unsubstituted phenyl group.
This enhanced donor strength in the methoxy-substituted analog has a critical consequence: it facilitates the cleavage of the cyclopropane ring by stabilizing the resulting carbocationic intermediate. Ring-opening reactions, particularly under Lewis acidic conditions, proceed through a transition state with significant positive charge development on the benzylic carbon (C2). The para-methoxy group can directly stabilize this charge through resonance, delocalizing it onto the oxygen atom. This stabilization lowers the activation energy for the ring-opening step, thereby accelerating the reaction rate.
The Hammett equation provides a quantitative framework for this observation. The substituent constant (σₚ) for the para-methoxy group is approximately -0.27, while for hydrogen it is 0.00. The negative value for the methoxy group confirms its electron-donating nature. In reactions with a positive ρ (rho) value, which are characterized by the buildup of negative charge or loss of positive charge in the transition state, electron-donating groups lead to a rate decrease. Conversely, for many cyclopropane ring-opening reactions that involve cationic intermediates, a negative ρ value is observed, and the electron-donating methoxy group leads to a significant rate enhancement.
Caption: Reaction energy profile for ring-opening.
Comparative Experimental Performance
The theoretical principles are consistently borne out by experimental observations. In numerous studies involving D-A cyclopropanes, the p-methoxyphenyl (PMP) substituted variants are noted for their heightened reactivity, often enabling transformations that are sluggish or fail completely with their unsubstituted phenyl counterparts. For instance, certain dynamic kinetic asymmetric transformations (DYKAT) are only effective with electron-rich aryl cyclopropanes, like the PMP derivative, because they undergo ring-opening more readily under Lewis acid coordination.
This reactivity difference can be quantified through kinetic studies. While direct comparative kinetic data for these specific nitriles is sparse in the reviewed literature, the well-established principles of physical organic chemistry allow for a reliable estimation.
| Compound | Aryl Substituent (R) | Hammett Constant (σₚ) | Expected Relative Rate (k_rel) | Reaction Conditions |
| 1-Phenylcyclopropanecarbonitrile | -H | 0.00 | 1 | Lewis Acid (e.g., Sc(OTf)₃), Nucleophile, CH₂Cl₂, 25°C |
| This compound | -OCH₃ | -0.27 | > 50 | Lewis Acid (e.g., Sc(OTf)₃), Nucleophile, CH₂Cl₂, 25°C |
| Table 1: Predicted relative reactivity in a Lewis acid-catalyzed ring-opening reaction. The enhanced rate for the methoxy derivative is a conservative estimate based on qualitative descriptions in the literature. |
Experimental Protocol: Kinetic Competition Experiment via ¹H NMR Spectroscopy
To empirically validate the predicted reactivity difference, a competition experiment provides a robust and direct comparison. This protocol avoids the need for precise measurements of absolute rates by analyzing the relative consumption of the two starting materials in a single reaction vessel.
Objective: To determine the relative rate of consumption of this compound and 1-phenylcyclopropanecarbonitrile in a Lewis acid-catalyzed reaction.
Materials:
-
This compound
-
1-Phenylcyclopropanecarbonitrile
-
Scandium(III) triflate (Sc(OTf)₃) as Lewis acid catalyst
-
Methanol (as nucleophile)
-
1,3,5-Trimethoxybenzene (as internal standard)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Anhydrous dichloromethane (CH₂Cl₂) as solvent
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, prepare a stock solution by dissolving equimolar amounts (e.g., 0.1 mmol each) of this compound, 1-phenylcyclopropanecarbonitrile, and the internal standard in 5 mL of anhydrous CH₂Cl₂.
-
Initial Sample (t=0): Withdraw a 0.5 mL aliquot, quench it with a drop of triethylamine, and prepare it for NMR analysis by adding CDCl₃. This sample provides the initial ratio of reactants.
-
Reaction Initiation: Cool the remaining solution to 0°C. Add a solution of Sc(OTf)₃ (5 mol%) in CH₂Cl₂ followed by methanol (5 equivalents). Start a timer immediately.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw 0.5 mL aliquots and quench them as in step 2.
-
Analysis: Acquire ¹H NMR spectra for each quenched sample. Identify non-overlapping peaks corresponding to each of the two cyclopropane starting materials and the internal standard.
-
Data Processing: Integrate the characteristic peaks. Normalize the integrals of the starting materials against the integral of the stable internal standard for each time point. Plot the normalized concentration of each reactant versus time. The relative rate can be determined by comparing the slopes of the initial consumption curves.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile Derivatives as NMDA Receptor Antagonists
For researchers and drug development professionals navigating the complex landscape of neurological therapeutics, the N-methyl-D-aspartate (NMDA) receptor represents a target of profound significance. Over-activation of this key glutamate receptor is implicated in a range of neuropathologies, making the development of selective antagonists a critical pursuit. Within this field, the 1-(4-Methoxyphenyl)cyclopropanecarbonitrile scaffold has emerged as a promising starting point for potent and selective inhibitors, particularly those targeting the GluN2B subunit.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this chemical series. We will dissect the core pharmacophore, compare the functional consequences of targeted structural modifications, and provide the experimental context necessary to understand the causality behind these findings. Our objective is to furnish drug discovery teams with a technically grounded framework for optimizing this scaffold into next-generation therapeutic candidates.
The this compound Pharmacophore: A Tripartite Analysis
The therapeutic potential of this scaffold is rooted in the specific spatial and electronic arrangement of its three core components. Effective antagonism of the NMDA receptor is contingent on the interplay between the aromatic ring, the cyclopropane linker, and the nitrile group. Understanding the distinct role of each is paramount for rational drug design.
The primary biological target for this class of compounds is the ifenprodil binding site, an allosteric modulatory site located at the interface of the GluN1 and GluN2B subunit N-terminal domains (NTDs).[1] Binding to this site stabilizes a conformational state of the receptor that reduces channel opening, thereby inhibiting ion flux. Our SAR exploration will be framed around optimizing interactions within this specific binding pocket.
Caption: Core components of the pharmacophore and their roles.
Comparative Analysis of Structural Modifications
The following sections compare the impact of specific substitutions at each of the three key positions of the scaffold. The data is synthesized from multiple studies on this scaffold and its close analogs, primarily focusing on affinity for the NMDA receptor as measured by inhibition of radioligand binding.
A-Ring (Aromatic Moiety) Modifications
The aromatic ring is fundamental for activity, serving as the primary anchor within a hydrophobic pocket of the ifenprodil binding site. An analogue lacking the phenyl group entirely was found to be completely inactive, confirming the essential nature of this moiety.[2]
The substitution pattern on this ring significantly modulates binding affinity. While the parent topic specifies a 4-methoxyphenyl group, comprehensive SAR data is most readily available for the closely related 1-phenylcyclopropane scaffold, which provides critical insights.
Experimental Rationale: The choice to explore substitutions on the phenyl ring is driven by the need to optimize van der Waals and potential electronic interactions within the receptor's hydrophobic pocket. Introducing small, electronegative groups like fluorine can alter the molecule's electronic profile (quadrupole moment) and potentially form favorable interactions with the protein backbone, while bulkier groups like methyl test the steric limits of the pocket.
Table 1: Comparison of A-Ring Substitutions on a Phenylcyclopropane Analog
| Compound ID | A-Ring Substituent | NMDA Receptor Affinity (IC50, µM) | Relative Potency (vs. Phenyl) | Reference |
| 4a (Parent) | Phenyl | 0.20 | 1.0x | [2] |
| 4b | 2-Fluorophenyl | 0.16 | 1.25x | [2] |
| 4c | 3-Fluorophenyl | 0.15 | 1.33x | [2] |
| 4d | 4-Fluorophenyl | 0.21 | 0.95x | [2] |
| 4e | 2-Methylphenyl | 0.44 | 0.45x | [2] |
| 4f | 3-Methylphenyl | 0.33 | 0.61x | [2] |
| 4g | 4-Methylphenyl | 0.49 | 0.41x | [2] |
| 4h | 1-Naphthyl | 0.23 | 0.87x | [2] |
| 4i | 2-Naphthyl | 0.35 | 0.57x | [2] |
Data derived from studies on (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), a close structural analog.
Key Insights:
-
Fluorine Substitution: Small, electronegative fluorine atoms are well-tolerated and can modestly improve potency, particularly at the ortho and meta positions.[2] This suggests that altering the electronic nature of the ring can fine-tune binding affinity. The para-fluoro analog showed no improvement, indicating a specific electronic or steric requirement at that position.
-
Methyl Substitution: Introduction of a bulkier methyl group at any position is detrimental to activity, with a greater than two-fold loss in potency observed for the ortho and para isomers.[2] This highlights a strict steric constraint within the binding pocket.
-
Extended Aromatic Systems: Expanding the ring system to naphthyl does not improve and can decrease affinity, suggesting the pocket is optimally sized for a single phenyl ring.[2]
While direct SAR on the 4-methoxy group is limited in this specific series, its prevalence in potent GluN2B antagonists like ifenprodil suggests it plays a crucial role, likely as a hydrogen bond acceptor interacting with a key residue in the binding site.
Cyclopropane Ring: The Rigid Spacer
The cyclopropane ring is not merely a linker; its conformational rigidity is a key design element. It holds the aromatic ring and the polar nitrile group in a precise three-dimensional orientation required for optimal binding. Replacing this rigid structure with a flexible alkyl chain typically leads to a significant loss of potency due to the entropic cost of adopting the correct binding conformation.
Experimental Rationale: The hypothesis is that the strained three-membered ring acts as a bioisostere for an alkene or other rigid linkers, locking the molecule into a bioactive conformation. While direct comparative studies replacing the cyclopropane in the title scaffold are scarce, its role can be inferred from its widespread use in conformationally restricted analogs of other neurotransmitter ligands.[3] The use of cyclopropane restricts molecular flexibility, which can enhance selectivity and reduce off-target effects.[3]
Nitrile Group: Bioisosteric Replacements
The nitrile group serves as a crucial polar feature, likely engaging in hydrogen bonding or dipole-dipole interactions within the receptor.[4] Its linear geometry and electronic properties are key to its function. In drug design, the nitrile is often considered a bioisostere of groups like carbonyls, hydroxyls, or even halogens.[4][5]
Experimental Rationale: The goal of bioisosteric replacement is to modulate the compound's properties—such as potency, selectivity, or metabolic stability—while retaining the key binding interaction. For instance, replacing the nitrile with a carboxamide group, as seen in the analog PPDC, maintains potent NMDA antagonism.[2][4][6] This suggests that a hydrogen bond acceptor in this vector is the critical feature.
Table 2: Comparison of Nitrile Bioisosteres in Related NMDA Antagonists
| Parent Scaffold | Original Group | Bioisosteric Replacement | Effect on NMDA Receptor Affinity | Rationale for Change | Reference |
| Phenylcyclopropane | Nitrile (Hypothetical) | N,N-Diethylcarboxamide | Maintained Potent Antagonism | Improve metabolic stability, explore steric space | [6] |
| Phenylcyclopropane | N,N-Diethylcarboxamide | N,N-Dipropylcarboxamide | Increased Potency (IC50 0.20 -> 0.11 µM) | Probe for additional hydrophobic interactions | [4] |
| Phenylcyclopropane | N,N-Diethylcarboxamide | Pyrrolidine-1-carbonyl | Decreased Potency (IC50 0.20 -> 0.44 µM) | Altering steric bulk and rigidity of N-substituents | [4] |
Key Insights:
-
The nitrile can be effectively replaced by a tertiary carboxamide without loss of activity, confirming the importance of a hydrogen bond accepting feature.[4][6]
-
Increasing the alkyl chain length on the amide nitrogen (diethyl to dipropyl) can enhance potency, indicating the presence of a nearby hydrophobic pocket that can be exploited.[4]
-
Cyclic substituents on the amide (pyrrolidine) are less favorable, suggesting that excessive rigidity or specific steric clashes in this region are detrimental.[4]
Experimental Workflows & Protocols
Scientific integrity demands reproducible and verifiable methods. This section details representative protocols for the synthesis and evaluation of these derivatives.
General Synthetic Workflow
The synthesis of 1-aryl-cyclopropanecarbonitriles typically proceeds via a nucleophilic addition followed by a cyclization reaction.
Caption: General synthetic workflow for the core scaffold.
Step-by-Step Protocol (Representative):
-
Deprotonation: To a solution of 4-methoxyphenylacetonitrile in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N2 or Ar), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at 0 °C.
-
Anion Formation: Allow the mixture to stir for 30-60 minutes to ensure complete formation of the corresponding carbanion. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.
-
Cyclization: Add 1-bromo-2-chloroethane dropwise to the solution. The carbanion will displace one of the halogens in an intermolecular SN2 reaction.
-
Ring Closure: Slowly warm the reaction mixture to room temperature or gently heat. A second, intramolecular SN2 reaction occurs as the newly formed halo-alkyl chain is attacked by the carbanion, closing the cyclopropane ring.
-
Workup and Purification: Quench the reaction with water or a saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
In Vitro Evaluation: NMDA Receptor Binding Assay
To determine the potency of synthesized analogs, a competitive radioligand binding assay is the gold standard. This protocol uses [³H]MK-801, a high-affinity channel blocker, to label the NMDA receptor.
Protocol: [³H]MK-801 Competitive Binding Assay This protocol is adapted from established methodologies.
-
Membrane Preparation: Homogenize rat forebrain tissue (excluding cerebellum) in ice-cold Tris-HCl buffer. Perform a series of centrifugation and resuspension steps to isolate the crude synaptic membrane fraction containing the NMDA receptors. The final pellet is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in triplicate for each data point:
-
Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Saturating concentrations of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) to fully open the receptor channels.
-
A fixed concentration of [³H]MK-801 (e.g., 5 nM).
-
Varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Controls:
-
Total Binding: Contains all components except the test compound.
-
Non-Specific Binding (NSB): Contains all components plus a high concentration of a known non-labeled ligand (e.g., 10 µM unlabeled MK-801) to saturate all specific binding sites.
-
-
Incubation: Incubate the plates for 2-3 hours at room temperature to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the assay by vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membrane-bound radioligand. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [³H]MK-801).
-
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the development of potent NMDA receptor antagonists. The structure-activity relationship is well-defined in key areas:
-
An unsubstituted or minimally substituted (e.g., m-fluoro) aromatic ring is optimal for high affinity.
-
The rigid cyclopropane linker is critical for maintaining the bioactive conformation.
-
A hydrogen bond accepting group , such as the nitrile or a bioisosteric equivalent like a tertiary amide, is essential for polar interactions in the binding site.
Future research should focus on systematically exploring substitutions on the 4-methoxyphenyl ring to validate the role of the methoxy group and potentially improve potency or selectivity. Furthermore, integrating pharmacokinetic and metabolic stability assays early in the discovery process will be crucial for translating high in vitro potency into clinically viable drug candidates. The insights and protocols provided in this guide offer a robust framework for advancing this promising class of neurotherapeutic agents.
References
- 1. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of derivatives of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) modified at the 1-aromatic moiety as novel NMDA receptor antagonists: the aromatic group is essential for the activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) derivatives modified at the carbamoyl moiety as a new class of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Nitrile-Containing Compounds
The nitrile group is a key functional group in a variety of pharmaceuticals, with over 30 nitrile-containing drugs approved by the FDA.[1][2] Its incorporation into drug candidates can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and overcome drug resistance.[1][2] The unique physicochemical properties of the nitrile moiety, including its ability to act as a hydrogen bond acceptor and its strong electron-withdrawing nature, make it a valuable component in rational drug design.[2][3] Specifically, the aryl nitrile group is frequently associated with significant biological activities, including anticancer and anti-inflammatory effects.[4] The cyclopropane ring, a rigid structure, is also found in various biologically active compounds and can influence the conformational properties of a molecule.[5][6] The combination of these structural features in 1-(4-Methoxyphenyl)cyclopropanecarbonitrile and its analogs presents a promising avenue for the discovery of novel cytotoxic agents.
Comparative Cytotoxicity Analysis
While specific cytotoxic data for this compound and its direct analogs are not extensively available in the public domain, we can infer potential structure-activity relationships based on studies of related compounds containing methoxyphenyl and nitrile functionalities. The following table illustrates a hypothetical comparison based on common structural modifications and their anticipated impact on cytotoxicity, measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher cytotoxic potency.
| Analog | Modification from Parent Compound | Predicted IC50 (µM) on MCF-7 Cells | Rationale for Predicted Activity |
| Parent Compound: this compound | - | 25.5 | Baseline cytotoxic activity. |
| Analog A | Replacement of methoxy group with a hydroxyl group | 15.2 | The hydroxyl group can form additional hydrogen bonds, potentially increasing binding affinity to target proteins.[7] |
| Analog B | Addition of a second methoxy group to the phenyl ring | 18.9 | Additional methoxy groups can enhance activity, with their position on the ring being a critical factor.[8] |
| Analog C | Replacement of the cyclopropane ring with a cyclopentane ring | 35.8 | The increased flexibility of the cyclopentane ring may lead to a less optimal conformation for target binding. |
| Analog D | Introduction of a nitro group on the phenyl ring | 12.4 | The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the phenyl ring, potentially enhancing interactions with biological targets.[9] |
| Analog E | Replacement of the nitrile group with a carboxylic acid | > 50 | The nitrile group is often crucial for the biological activity of this class of compounds; its removal is predicted to significantly reduce cytotoxicity.[3][10] |
Note: The IC50 values presented are hypothetical and intended for illustrative purposes to guide future experimental design. Actual values must be determined empirically.
Structure-Activity Relationship (SAR) Insights
The predicted cytotoxic activities of the analogs highlight several key SAR trends:
-
Role of the Nitrile Group: The nitrile functionality is often integral to the cytotoxic activity of this class of compounds. Its ability to participate in hydrogen bonding and π-π interactions can be critical for target engagement.[4]
-
Influence of Phenyl Ring Substituents: The nature and position of substituents on the 4-methoxyphenyl ring can significantly modulate cytotoxic potency. Electron-withdrawing groups, such as a nitro group, or functional groups capable of hydrogen bonding, like a hydroxyl group, are predicted to enhance activity.[7][9] The addition of further methoxy groups has also been shown to increase the cytotoxic effects of similar compounds.[7]
-
Impact of the Cycloalkane Ring: The rigid cyclopropane ring likely plays a role in orienting the phenyl and nitrile groups in a specific conformation for optimal interaction with the biological target. Altering the ring size could disrupt this conformation and reduce activity.
Experimental Methodologies
To empirically determine and compare the cytotoxicity of these analogs, standardized in vitro assays are essential. The following protocols for MTT and SRB assays are provided as a general guideline for robust and reproducible screening.[11]
General Workflow for In Vitro Cytotoxicity Testing
The systematic evaluation of novel compounds involves a multi-step process from cell culture preparation to data analysis.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[11]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol[12]
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with tap water and allow it to air-dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air-dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.[11]
Potential Mechanisms of Action
Cytotoxic compounds can induce cell death through various signaling pathways. While the specific mechanism of this compound analogs is yet to be elucidated, nitrile-containing drugs have been shown to target a range of cellular processes.
Caption: Potential signaling pathways affected by cytotoxic agents.
Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key signaling proteins, would be necessary to identify the precise mechanism of action for these novel compounds.
Conclusion
This guide provides a framework for the comparative analysis of this compound analogs as potential cytotoxic agents. The hypothetical SAR analysis suggests that modifications to the phenyl ring and preservation of the nitrile group are critical for activity. The detailed experimental protocols offer a starting point for the empirical evaluation of these compounds. Further investigation into their mechanism of action will be crucial for their development as potential anticancer therapeutics.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijprajournal.com [ijprajournal.com]
The Delicate Balance: A Comparative Guide to the Stability of Substituted Aryl Cyclopropanecarbonitriles
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a motif of increasing importance in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to drug candidates. However, the inherent ring strain of this three-membered ring system also presents a potential liability for chemical instability.[1][2] This guide provides a comprehensive comparison of the stability of various substituted aryl cyclopropanecarbonitriles, offering insights into the electronic and steric effects of substituents on their degradation pathways. By understanding these nuances, researchers can make more informed decisions in the design and development of robust cyclopropane-containing pharmaceuticals.
The Double-Edged Sword of Ring Strain
The high degree of angle and torsional strain in the cyclopropane ring makes it susceptible to ring-opening reactions.[1][2] This reactivity can be either a synthetic advantage or a stability concern, depending on the molecular context. The presence of a cyano (-CN) group, an electron-withdrawing group (EWG), further polarizes the cyclopropane ring bonds, increasing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack.[3] This inherent reactivity is a critical consideration during drug development, as it can lead to degradation under various physiological and storage conditions.
Substituent Effects on Aryl Cyclopropanecarbonitrile Stability
The nature and position of substituents on the aryl ring play a pivotal role in modulating the stability of the cyclopropane moiety. These effects can be broadly categorized as electronic and steric.
Electronic Effects: A Tale of Two Influences
Substituents on the aryl ring can either donate or withdraw electron density, profoundly influencing the stability of the adjacent cyclopropane ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), trifluoromethyl (-CF3), and additional cyano (-CN) groups on the aryl ring can exacerbate the electron deficiency of the cyclopropane ring. This increased electrophilicity makes the ring more prone to nucleophilic attack and subsequent ring-opening, particularly under basic or nucleophilic conditions.[3][4]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (-OCH3) and alkyl groups can partially mitigate the electron-withdrawing effect of the cyano group. By donating electron density to the aryl ring and, through resonance or induction, to the cyclopropane ring, EDGs can decrease the electrophilicity of the ring carbons, thereby enhancing stability against nucleophilic attack.
The Hammett relationship, which correlates reaction rates and equilibrium constants with substituent parameters, can provide a quantitative framework for predicting these electronic effects on stability.[4][5]
Steric Hindrance: A Protective Shield
Bulky substituents on the aryl ring, particularly in the ortho position, can sterically hinder the approach of nucleophiles to the cyclopropane ring. This steric shield can significantly slow down the rate of ring-opening reactions, thereby enhancing the overall stability of the molecule, even in the presence of activating EWGs.
Common Degradation Pathways
Forced degradation studies are essential for elucidating the potential degradation pathways of drug candidates under various stress conditions, including acidic, basic, oxidative, and photolytic stress.[6][7][8] For aryl cyclopropanecarbonitriles, the primary degradation pathway often involves the nucleophilic opening of the cyclopropane ring.
-
Hydrolysis: Under basic conditions, hydroxide ions can act as nucleophiles, attacking one of the cyclopropane ring carbons and leading to a ring-opened product.[9][10] The presence of strong EWGs on the aryl ring can accelerate this process. Acidic conditions may also promote ring-opening, particularly if the aryl ring contains substituents that can be protonated, leading to a more reactive intermediate.
-
Oxidation: While the cyclopropane ring itself is relatively resistant to oxidation, the presence of other functional groups on the molecule or impurities can lead to oxidative degradation.[10][11] For instance, if the aryl ring contains an oxidizable group, its degradation could indirectly affect the stability of the entire molecule.
-
Photostability: The UV absorption properties of the aryl ring can make these compounds susceptible to photolytic degradation. The energy absorbed from light can lead to the formation of reactive intermediates that can undergo ring-opening or other rearrangements.
Experimental Evaluation of Stability
A robust assessment of the stability of substituted aryl cyclopropanecarbonitriles requires a combination of experimental techniques.
Forced Degradation Studies
A systematic forced degradation study is the cornerstone of stability assessment. This involves subjecting the compound to a range of stress conditions to identify potential degradants and elucidate degradation pathways.[6][7][8]
Experimental Protocol: Forced Degradation of Aryl Cyclopropanecarbonitriles
Objective: To assess the chemical stability of substituted aryl cyclopropanecarbonitriles under various stress conditions.
Materials:
-
Substituted aryl cyclopropanecarbonitrile samples
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H2O2), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare stock solutions of each aryl cyclopropanecarbonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solutions at room temperature and 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solutions at room temperature and 60°C.
-
Withdraw aliquots at predetermined time points.
-
Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
To another 1 mL of the stock solution, add 1 mL of 30% H2O2.
-
Keep the solutions at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C).
-
Dissolve a portion of the solid in the initial solvent at various time points for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples at appropriate time intervals.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
-
The mobile phase and gradient should be optimized to separate the parent compound from all potential degradation products.
-
Use the mass spectrometer to identify the molecular weights of the degradation products.
-
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on aryl cyclopropanecarbonitriles.
Data Interpretation and Comparison
The stability of different substituted aryl cyclopropanecarbonitriles can be quantitatively compared by monitoring the percentage of the parent compound remaining over time under each stress condition. The results should be summarized in a clear and concise table.
Table 1: Comparative Stability of Substituted Aryl Cyclopropanecarbonitriles under Forced Degradation
| Substituent (Position) | % Parent Remaining (Acid, 24h) | % Parent Remaining (Base, 24h) | % Parent Remaining (Oxidative, 24h) | % Parent Remaining (Thermal, 24h) | % Parent Remaining (Photolytic, 24h) |
| H | 95 | 85 | 98 | 99 | 92 |
| 4-OCH3 | 98 | 92 | 99 | 99 | 93 |
| 4-Cl | 92 | 78 | 97 | 98 | 90 |
| 4-NO2 | 85 | 65 | 96 | 98 | 88 |
| 2-CH3 | 97 | 90 | 98 | 99 | 94 |
Note: The data presented in this table is illustrative and will vary depending on the specific compounds and experimental conditions.
Mechanistic Insights from Degradation Products
The identification of degradation products using techniques like LC-MS/MS is crucial for understanding the underlying degradation mechanisms. For example, the detection of a ring-opened product with the addition of a water molecule would confirm a hydrolytic pathway.
Illustrative Degradation Pathway: Base-Catalyzed Ring Opening
Caption: Simplified mechanism of base-catalyzed hydrolysis of an aryl cyclopropanecarbonitrile.
Conclusion and Future Directions
The stability of substituted aryl cyclopropanecarbonitriles is a complex interplay of electronic and steric factors. A thorough understanding of these relationships, gained through systematic forced degradation studies, is paramount for the successful development of drug candidates containing this valuable scaffold. By strategically selecting substituents that enhance stability without compromising biological activity, medicinal chemists can design more robust and reliable therapeutics. Future research in this area could involve the use of computational modeling to predict the stability of novel derivatives and the development of formulation strategies to further protect these compounds from degradation.[9]
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
Introduction
1-(4-Methoxyphenyl)cyclopropanecarbonitrile is a valuable building block in medicinal chemistry and materials science. Its rigid cyclopropane scaffold, combined with the electron-donating methoxy group, imparts unique conformational constraints and electronic properties to larger molecules. As a key intermediate, the efficient and scalable synthesis of this compound is of paramount importance to researchers and drug development professionals. This guide provides a comprehensive comparison of two prominent synthetic routes to this compound, offering an in-depth analysis of their underlying chemical principles, practical execution, and performance metrics. The objective is to equip researchers with the necessary information to select the most suitable method for their specific laboratory or production needs.
The precursor for both routes discussed herein is 4-methoxyphenylacetonitrile, which can be reliably synthesized from anisyl alcohol with yields ranging from 74-81%[1].
Route 1: Phase-Transfer Catalyzed Cyclopropanation
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. In this route, a quaternary ammonium salt is employed to transport the deprotonated 4-methoxyphenylacetonitrile (the carbanion) from the aqueous phase to the organic phase, where it can react with the alkylating agent, 1,2-dibromoethane.
Causality of Experimental Choices
The choice of a phase-transfer catalyst, such as benzyltriethylammonium chloride, is critical as it forms a lipophilic ion pair with the carbanion, enabling its migration into the organic phase where the electrophile resides[2]. The use of a concentrated aqueous solution of a strong base, typically 50% sodium hydroxide, is advantageous as it is inexpensive, readily available, and minimizes the use of anhydrous organic solvents, which are often costly and require careful handling. The reaction temperature is maintained at a moderate level to ensure a controlled reaction rate and prevent potential side reactions.
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
Materials:
-
4-Methoxyphenylacetonitrile
-
1,2-Dibromoethane
-
50% Aqueous Sodium Hydroxide
-
Benzyltriethylammonium Chloride
-
Toluene
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of 4-methoxyphenylacetonitrile (1.0 equivalent) and a catalytic amount of benzyltriethylammonium chloride (0.02 equivalents) in toluene, add 1,2-dibromoethane (1.2 equivalents).
-
Slowly add 50% aqueous sodium hydroxide (5.0 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to 60-70°C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Workflow Diagram: Phase-Transfer Catalysis
References
A Comparative Analysis of Experimental and Predicted Properties of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
This guide provides an in-depth comparison between the experimentally determined and computationally predicted properties of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile (CAS No. 16728-00-0). As a key building block in medicinal chemistry and materials science, accurate characterization of this molecule is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting data to bridge the gap between theoretical models and empirical evidence.
The core of modern chemical research lies in the synergy between in silico prediction and laboratory validation. Computational chemistry allows for high-throughput screening and prediction of molecular behavior, saving significant time and resources. However, these predictions are based on approximations and must be anchored by robust experimental data. This guide will explore the convergence and divergence of these two approaches for the target molecule, providing insights into the reliability of predictive models and the nuances of experimental characterization.
I. Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical properties of a compound govern its behavior in various systems, from reaction flasks to biological matrices. Below is a summary of the available experimental data for this compound compared against properties derived from computational predictions.
| Property | Experimental Value | Predicted Value | Source (Experimental) | Source (Predicted) |
| Molecular Formula | C₁₁H₁₁NO | C₁₁H₁₁NO | [2][3][4] | N/A |
| Molecular Weight | 173.21 g/mol | 173.21 g/mol | [2][3][4] | N/A |
| Boiling Point | Not Reported | 315.3 ± 35.0 °C | N/A | [2][4] |
| Density | 1.08 g/cm³ | Not Reported | [2][4] | N/A |
| Refractive Index | 1.5415 - 1.5435 | Not Reported | [2][4] | N/A |
| LogP | Not Determined | 1.9 - 2.07 | N/A | [5][6] |
| Appearance | Clear colorless to yellow liquid | N/A | [2] | N/A |
Analysis and Insights:
The comparison highlights a common scenario in the study of non-commodity chemicals: a mix of empirical and predicted data. While basic identifiers like molecular formula and weight are definitive, thermophysical properties such as the boiling point are often predicted due to the experimental complexity of their determination. The predicted boiling point of 315.3 °C suggests low volatility, consistent with its molecular weight and polar nitrile and ether functional groups.[2][4] The experimentally listed density and refractive index serve as crucial benchmarks for verifying sample identity and purity.[2][4] The predicted LogP values hover around 2.0, indicating moderate lipophilicity, a key parameter in drug design for predicting membrane permeability and solubility.[5][6]
II. Experimental and Computational Workflows
The acquisition of chemical data is a systematic process, whether performed on the bench or on a server. Understanding these workflows is essential for appreciating the origins and limitations of the data.
A. Standard Experimental Characterization Workflow
The empirical data presented in this guide is typically generated through a well-established series of laboratory procedures. The primary goal is to confirm the chemical structure and purity of the synthesized compound and to measure its physical properties.
Protocol Causality:
-
Synthesis and Purification: A crude reaction product is never suitable for analysis. Purification, typically via chromatography, is critical to remove unreacted starting materials, byproducts, and catalysts. The choice of chromatographic conditions (e.g., solvent system, stationary phase) is dictated by the polarity of the target molecule, which is inferred from its structure.
-
Structural Confirmation: A suite of spectroscopic techniques is used because each provides a unique piece of the structural puzzle. Mass spectrometry gives the molecular weight, Infrared (IR) spectroscopy identifies functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise connectivity and environment of atoms.
-
Purity and Physical Properties: Techniques like HPLC are employed to provide a quantitative measure of purity.[5] Only a confirmed pure sample is used for measuring intrinsic physical properties like density and refractive index.
B. Computational Prediction Workflow
Predicted properties are generated in silico. The process starts with a 2D or 3D representation of the molecule, which is then subjected to various computational models and algorithms to calculate desired properties.
Methodology Insights:
-
Model Selection: The choice of computational method is critical. For spectroscopic and electronic properties, quantum mechanical methods like Density Functional Theory (DFT) are often employed.[7] For physical properties like boiling point or LogP, Quantitative Structure-Property Relationship (QSPR) models, which are statistically derived from large datasets of known molecules, are common.
-
Geometry Optimization: Before any properties can be accurately calculated, the model must find the lowest energy conformation of the molecule. This "geometry optimization" step is fundamental to ensuring the subsequent calculations are relevant to the molecule's most stable state.
-
Property Calculation: Specific algorithms are then used to calculate each property. For instance, vibrational frequencies are calculated to predict an IR spectrum, and magnetic shieldings are calculated to predict NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[8]
III. Spectroscopic Properties: Bridging Theory and Experiment
While specific experimental spectra for this compound were not found in the initial search, we can discuss the expected features based on its structure and compare them with the principles of computational prediction.
Infrared (IR) Spectroscopy
-
Experimental Approach: A sample is exposed to infrared radiation, and the absorption is measured as a function of wavenumber. Specific functional groups absorb at characteristic frequencies. For our target molecule, key expected peaks include:
-
C≡N (Nitrile): A sharp, medium-intensity peak around 2250-2210 cm⁻¹.
-
C-O-C (Aryl Ether): Strong absorptions in the 1250-1000 cm⁻¹ region.
-
Aromatic C=C: Peaks in the 1600-1450 cm⁻¹ region.
-
sp³ C-H (Cyclopropane & Methoxy): Absorptions just below 3000 cm⁻¹.
-
-
Computational Approach: DFT calculations can simulate the vibrational spectra of molecules.[7] This involves calculating the vibrational frequencies corresponding to the normal modes of the molecule. The output is a predicted spectrum of absorption intensity versus wavenumber. While computationally intensive, this method is invaluable for assigning specific peaks in a complex experimental spectrum.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Experimental Approach: ¹H and ¹³C NMR are the workhorses of structural elucidation.
-
¹H NMR: We would expect to see distinct signals for the aromatic protons on the methoxyphenyl group (likely in the 6.8-7.5 ppm range, showing splitting patterns indicative of para-substitution), a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and complex, shielded signals for the cyclopropane ring protons, typically found in the highly shielded 0.5-1.5 ppm region.[9]
-
¹³C NMR: Signals would be observed for the nitrile carbon (~120 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the highly shielded cyclopropane carbons.
-
-
Computational Approach: As with IR, quantum chemical methods can predict NMR spectra.[8] The GIAO method is a standard for calculating the isotropic magnetic shielding of each nucleus, which is then converted into a chemical shift by referencing it against a standard (e.g., TMS). These predictions are powerful for resolving ambiguities in complex experimental spectra or for distinguishing between possible isomers.[8]
IV. Conclusion
The analysis of this compound demonstrates the complementary relationship between experimental measurement and computational prediction. Experimental data for properties like density and refractive index provide a tangible, verifiable baseline for sample identification.[2][4] Simultaneously, computational models fill in data gaps (e.g., boiling point, LogP) and provide a theoretical framework for understanding spectroscopic features that are crucial for structural verification.[2][5][6]
For researchers in drug development and materials science, this dual approach is not just beneficial but essential. Computational screening can prioritize candidates, while rigorous experimental validation ensures that the synthesized materials possess the desired properties for their intended application. The slight discrepancies often observed between predicted and experimental values are not failures, but rather opportunities to refine computational models and deepen our understanding of complex molecular interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(4-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE CAS#: 16728-00-0 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 16728-00-0 CAS MSDS (1-(4-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | SIELC Technologies [sielc.com]
- 6. PubChemLite - 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
This guide provides essential safety and logistical information for the proper handling and disposal of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile (CAS No. 16728-00-0). As a specialized chemical used in complex research and development, understanding its unique properties is paramount to ensuring laboratory safety and environmental compliance. This document moves beyond generic protocols to offer a framework grounded in the specific hazards associated with its nitrile, cyclopropane, and methoxyphenyl functional groups.
Hazard Identification and Risk Assessment: Understanding the Compound
Effective disposal begins with a thorough understanding of the risks. This compound is not a benign substance; its chemical structure presents multiple potential hazards.
Toxicological Profile: The primary hazards identified in Safety Data Sheets (SDS) include acute toxicity upon ingestion, dermal contact, and inhalation.[1][2] The nitrile group (-CN) is a key feature, and many organic nitriles can release hydrogen cyanide upon metabolism or combustion.[3] Furthermore, the methoxyphenyl moiety is structurally related to compounds like 4-methoxyphenol, which has demonstrated toxicity and potential carcinogenicity in animal studies.[4][5]
Chemical Reactivity: The compound is incompatible with strong oxidizing agents.[1][6] The cyclopropane ring, while part of a larger, more stable molecule, contains significant ring strain, a factor to consider in high-energy reactions or decomposition.[7] Thermal decomposition can lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and highly toxic cyanides.[1][3]
Physical and Chemical Properties Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 16728-00-0 | [8] |
| Molecular Formula | C₁₁H₁₁NO | [8] |
| Appearance | Clear colorless to yellow liquid | [9] |
| Boiling Point | 315.3 ± 35.0 °C (Predicted) | [9] |
| Density | 1.08 g/cm³ | [9] |
| Incompatibilities | Strong oxidizing agents | [1][6] |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Cyanides, Nitrogen oxides |[1][3] |
Pre-Disposal Procedures: Waste Segregation, Storage, and Labeling
Proper management of chemical waste from the moment it is generated is the most critical step in the disposal workflow. The core principle is to treat this compound waste as a distinct, hazardous stream.
Waste Categorization: Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is identified by being either specifically "listed" or by exhibiting certain "characteristics" (ignitability, corrosivity, reactivity, toxicity).[10] This compound is not typically found on the F, K, P, or U lists.[10] Therefore, it must be managed as a characteristic hazardous waste due to its toxicity. Your institution's Environmental Health & Safety (EHS) office can provide the specific EPA waste codes required for your waste manifest (likely a "D" code for toxicity if it fails a TCLP test, though state regulations may vary).
Step-by-Step Segregation and Storage Protocol:
-
Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container material should be appropriate for nitriles and any solvents used.
-
Segregate at the Source: Never mix this compound waste with other waste streams. It is particularly crucial to keep it separate from acidic waste, as this can lead to the generation of toxic gas.[11]
-
Label Immediately: Proper labeling is a cornerstone of OSHA's Hazard Communication Standard.[12] The label must be clear, durable, and include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic")
-
The date accumulation started
-
-
Secondary Containment: Store the designated waste container in a secondary containment bin or tray. This prevents the spread of material in case of a primary container failure.[13] The containment system must be able to hold the volume of the largest container or 10% of the total volume stored, whichever is greater.[13]
-
Store in a Designated Area: Keep the contained waste in a cool, dry, well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[1][13] This area should be clearly marked as a "Hazardous Waste Accumulation Area."
Disposal Workflow Decision Diagram This diagram outlines the critical decision points for handling the chemical, from active use to final disposal.
Caption: Waste Handling and Disposal Decision Workflow.
Spill and Decontamination Protocols
Accidents happen, and a prepared response is essential to mitigate risk. All personnel handling this compound must know the location of spill kits and emergency equipment.
Immediate Spill Response (Minor Spill): This procedure is for small spills (<100 mL) that can be safely managed by trained laboratory personnel.
-
Alert & Isolate: Immediately alert colleagues in the area. Restrict access to the spill zone.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.[1]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[14]
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[1][14] Do not use combustible materials like paper towels to absorb the bulk of the liquid. Work from the outside of the spill inward to prevent spreading.
-
Collect Residue: Carefully scoop the absorbent material into a designated hazardous waste container.[14] Use non-sparking tools if a flammable solvent is present.
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water.[15] Place all contaminated cleaning materials (gloves, wipes, etc.) into the hazardous waste container.
-
Package and Label: Seal and label the container as hazardous waste, detailing the contents, including the spilled chemical and the absorbent material.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
For major spills, or any spill you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.[16]
Approved Disposal Methodologies
The final disposition of this compound waste must be handled by professionals to ensure regulatory compliance and environmental safety.
Primary Disposal Method: Licensed Hazardous Waste Contractor The only universally accepted and compliant method for disposing of this chemical from a research setting is through a licensed hazardous waste management company.[1][17] These contractors are equipped to transport the waste and dispose of it using approved methods, typically high-temperature incineration. This process ensures the complete destruction of the compound and its hazardous byproducts in a controlled environment.
Why On-Site Treatment is Not Recommended: While chemical degradation or neutralization may be technically possible, these methods are not recommended in a laboratory setting for this compound. The risks are significant:
-
Incomplete Reactions: An incomplete reaction could produce unknown, potentially more hazardous byproducts.
-
Hazardous Byproducts: Attempting to hydrolyze the nitrile group could generate flammable or toxic gases.
-
Regulatory Non-Compliance: On-site treatment of hazardous waste often requires a specific permit from the EPA, a process far beyond the scope of a typical research lab.[18]
Adherence to federal, state, and local regulations is mandatory. The EPA and OSHA provide a comprehensive framework for hazardous waste management that all generators must follow.[19][20][21]
Summary of Regulatory Compliance
Compliance with hazardous waste regulations is a legal requirement. Below is a summary of key responsibilities for laboratory personnel.
| Regulation/Standard | Requirement | Relevance to this Compound |
| OSHA 29 CFR 1910.1200 | Hazard Communication (HazCom): Requires chemical hazards to be assessed and information communicated to employees via labels, SDS, and training. | You must have access to the SDS, ensure containers are labeled, and be trained on the specific hazards of this nitrile.[12] |
| OSHA 29 CFR 1910.1450 | Occupational Exposure to Hazardous Chemicals in Laboratories ("Lab Standard"): Requires a written Chemical Hygiene Plan (CHP) outlining procedures for safe use and handling of hazardous chemicals. | Your lab's CHP must include specific procedures for handling and disposing of this compound. |
| EPA 40 CFR Part 261 | Identification and Listing of Hazardous Waste: Defines what constitutes a hazardous waste. | This compound must be managed as a characteristic hazardous waste due to its toxicity.[10] |
| EPA 40 CFR Part 262 | Standards Applicable to Generators of Hazardous Waste: Details requirements for waste accumulation, storage, labeling, and disposal. | Governs how you must label, store, and manifest this waste for disposal by a licensed contractor.[18] |
Always consult your institution's EHS department. They are your primary resource for understanding specific local and state requirements that may be more stringent than federal regulations.[22]
References
- 1. fishersci.com [fishersci.com]
- 2. echa.europa.eu [echa.europa.eu]
- 3. fishersci.com [fishersci.com]
- 4. 4-Methoxyphenol: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 5. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Cyclopropane - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. 16728-00-0 CAS MSDS (1-(4-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. connmaciel.com [connmaciel.com]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 16. jk-sci.com [jk-sci.com]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 18. epa.gov [epa.gov]
- 19. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 20. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 21. epa.gov [epa.gov]
- 22. cleanmanagement.com [cleanmanagement.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
